molecular formula C6H9N3 B1486727 6-Ethylpyridazin-3-amine CAS No. 856847-94-4

6-Ethylpyridazin-3-amine

Cat. No.: B1486727
CAS No.: 856847-94-4
M. Wt: 123.16 g/mol
InChI Key: JVRXNCNTXAJARI-UHFFFAOYSA-N
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Description

6-Ethylpyridazin-3-amine (CAS 856847-94-4) is an organic compound with the molecular formula C 6 H 9 N 3 and a molecular weight of 123.16 g/mol . This compound belongs to the pyridazine family, a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agrochemical research. The structure features an amine group at the 3-position and an ethyl substituent at the 6-position of the pyridazine ring . Pyridazine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. As a versatile chemical building block, this compound is primarily used in research and development as a key synthetic intermediate. Its structure makes it suitable for exploring structure-activity relationships, particularly in the synthesis of more complex molecules for pharmaceutical applications . The compound's calculated properties include a density of 1.1±0.1 g/cm³ and a boiling point of 314.2±22.0 °C at 760 mmHg . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRXNCNTXAJARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671688
Record name 6-Ethylpyridazin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856847-94-4
Record name 6-Ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Ethylpyridazin-3-amine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Ethylpyridazin-3-amine. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this paper constructs a detailed chemical profile by leveraging established principles of heterocyclic chemistry and drawing analogies from well-characterized related compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the 3-aminopyridazine scaffold. We will explore a plausible, high-yield synthetic pathway, predict its physicochemical and spectroscopic characteristics, and discuss its potential reactivity, all grounded in authoritative chemical literature.

Introduction and Strategic Importance

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties such as a high dipole moment and the capacity for dual hydrogen bonding, which are highly advantageous for drug-target interactions.[1] The 3-aminopyridazine moiety, in particular, serves as a crucial pharmacophore in several biologically active agents.[1] This structural motif can act as a bioisostere for other aromatic rings, like a phenyl group, while potentially offering improved properties such as enhanced aqueous solubility and reduced lipophilicity.[1]

This compound is a derivative of this important class of compounds. The introduction of an ethyl group at the 6-position is strategically significant as it can modulate the compound's lipophilicity, metabolic stability, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Understanding the chemical behavior of this specific molecule is therefore valuable for the rational design of novel therapeutics. This guide aims to provide a robust, scientifically-grounded foundation for researchers working with or considering the use of this compound.

Proposed Synthetic Pathway

A robust and efficient synthesis of this compound can be logically designed based on well-established palladium-catalyzed cross-coupling reactions, a methodology for which Professor Akira Suzuki was awarded the Nobel Prize in 2010.[2] The proposed pathway involves a two-stage process, starting from the commercially available 3,6-dichloropyridazine.

Stage 1: Synthesis of 3-Amino-6-chloropyridazine (Key Intermediate)

The first stage involves the selective mono-amination of 3,6-dichloropyridazine. This transformation takes advantage of the higher reactivity of one chlorine atom over the other, allowing for a controlled reaction with ammonia.

  • Reaction: 3,6-Dichloropyridazine to 3-Amino-6-chloropyridazine

  • Rationale: This step provides the core 3-aminopyridazine structure while retaining a reactive handle (the chlorine atom at the 6-position) for subsequent functionalization. Microwave-assisted methods have been shown to significantly accelerate this reaction, leading to high yields.[3]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [3][4]

  • To a thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.0 eq).

  • Add aqueous ammonia (28-30% NH3 content, ~3.0 eq).[4]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 120°C for 30 minutes with a power of 300W.[3]

  • After cooling, the precipitate is filtered, washed with a mixture of ethyl acetate and hexane (e.g., 3:7 v/v), and dried.

  • The resulting 3-amino-6-chloropyridazine is typically obtained in high yield (>85%) and purity, requiring no further purification.[3]

Stage 2: Suzuki-Miyaura Cross-Coupling for Ethyl Group Installation

The second stage involves a Suzuki-Miyaura cross-coupling reaction to introduce the ethyl group at the 6-position. This reaction is highly efficient for forming carbon-carbon bonds.

  • Reaction: 3-Amino-6-chloropyridazine with Ethylboronic Acid

  • Rationale: The Suzuki coupling is chosen for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the coupling partner (ethylboronic acid). A palladium(0) catalyst is essential for the catalytic cycle.

Experimental Protocol: Synthesis of this compound [2]

  • In a reaction vessel, dissolve 3-amino-6-chloropyridazine (1.0 eq) and ethylboronic acid (1.2 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 2-5 mol%.

  • Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cross-Coupling 3_6_dichloropyridazine 3,6-Dichloropyridazine NH4OH Aqueous Ammonia (Microwave, 120°C) 3_6_dichloropyridazine->NH4OH 3_amino_6_chloro 3-Amino-6-chloropyridazine NH4OH->3_amino_6_chloro Ethylboronic_Acid Ethylboronic Acid 3_amino_6_chloro->Ethylboronic_Acid Suzuki-Miyaura Coupling Pd_catalyst Pd(0) Catalyst Base, Heat Ethylboronic_Acid->Pd_catalyst 6_ethyl This compound Pd_catalyst->6_ethyl caption Proposed two-stage synthesis of this compound.

Figure 1: Proposed two-stage synthesis of this compound.

Physicochemical Properties

As direct experimental data for this compound is scarce, the following properties are based on the known values of analogous compounds and computational predictions.

PropertyPredicted Value / InformationReference / Justification
Molecular Formula C₆H₉N₃Calculated from structure.
Molecular Weight 123.16 g/mol Calculated from formula.
Appearance Expected to be a solid at room temperature.Analogy with 3-aminopyridine (m.p. 65°C) and 6-methoxypyridazin-3-amine (m.p. 108-109°C).[5][6]
Boiling Point > 250 °C (estimated)Analogy with 3-aminopyridine (b.p. 248°C).[5] The ethyl group would slightly increase the boiling point.
Solubility Expected to have moderate solubility in water and good solubility in polar organic solvents (e.g., ethanol, DMSO).The amino and pyridazine nitrogens can form hydrogen bonds with water. The ethyl group increases lipophilicity compared to the parent 3-aminopyridazine.
pKa ~5-6 (estimated for the pyridinium ion)Analogy with 6-methoxypyridazin-3-amine (predicted pKa of 5.84).[6] The ethyl group is weakly electron-donating, which should result in a similar or slightly higher basicity.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected key features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons of the pyridazine ring and the ethyl substituent.

  • Pyridazine Ring Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the C4 and C5 positions. These protons form an AX spin system and will show coupling to each other (³JHH ≈ 9 Hz). Based on related structures, the proton at C4 (adjacent to the amino group) may appear slightly upfield compared to the proton at C5.[1]

  • Amino Group Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-6.0 ppm. The chemical shift of this signal is highly dependent on solvent and concentration.

  • Ethyl Group Protons (-CH₂CH₃):

    • A quartet corresponding to the methylene protons (-CH₂-), likely around δ 2.6-2.9 ppm, due to deshielding by the aromatic ring. It will be split by the adjacent methyl protons (³JHH ≈ 7.5 Hz).

    • A triplet corresponding to the methyl protons (-CH₃), likely around δ 1.2-1.4 ppm. It will be split by the adjacent methylene protons (³JHH ≈ 7.5 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the six unique carbon atoms in the molecule.

  • Pyridazine Ring Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbons attached to nitrogen (C3 and C6) will be the most downfield.

  • Ethyl Group Carbons: Two signals in the aliphatic region: one for the -CH₂- carbon (δ 20-30 ppm) and one for the -CH₃- carbon (δ 10-15 ppm).

IR Spectroscopy

The infrared spectrum will show characteristic absorptions for the primary amine and the aromatic ring system.

  • N-H Stretching: Two medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (asymmetric and symmetric stretches).

  • C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

  • N-H Bending (Scissoring): A strong band around 1600-1650 cm⁻¹, characteristic of a primary amine.

  • C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridazine ring.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region for the aromatic C-N bond.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum under electron ionization (EI) should show a molecular ion peak at m/z = 123.

  • Fragmentation: A prominent fragment would be expected at m/z = 94, corresponding to the loss of an ethyl radical ([M-29]⁺).

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay between the nucleophilic primary amino group and the electron-deficient pyridazine ring, which is further modulated by the electron-donating ethyl group.

Reactions at the Amino Group

The primary amino group is the most reactive site for electrophilic attack.

  • N-Alkylation and N-Acylation: The amine can be readily alkylated or acylated using standard protocols (e.g., reaction with alkyl halides or acid chlorides/anhydrides) to generate secondary or tertiary amines and amides, respectively. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

  • Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid, would convert the amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a variety of nucleophiles (e.g., -OH, -Cl, -Br, -CN) in Sandmeyer-type reactions, providing access to a wide range of 3-substituted 6-ethylpyridazines.

Reactions on the Pyridazine Ring

The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms. However, the presence of the strong electron-donating amino group at C3 and the weaker electron-donating ethyl group at C6 activates the ring towards electrophilic substitution, primarily at the C4 and C5 positions.

  • Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., with NBS or NCS) or nitration are expected to occur at the C4 or C5 position. The directing effect of the amino group would likely favor substitution at the C4 position.

  • Nucleophilic Aromatic Substitution: While the ring is activated by electron-donating groups, the inherent electron deficiency of the pyridazine system could still allow for nucleophilic attack under forcing conditions, especially if a good leaving group is present.

G cluster_0 Reactions at the Amino Group cluster_1 Reactions on the Pyridazine Ring start This compound acylation acylation start->acylation Electrophilic Attack alkylation alkylation start->alkylation diazotization diazotization start->diazotization halogenation halogenation start->halogenation Electrophilic Substitution sandmeyer 3-Chloro-6-ethylpyridazine diazotization->sandmeyer Sandmeyer Reaction (e.g., CuCl) caption Key reactivity pathways for this compound.

Figure 2: Key reactivity pathways for this compound.

Conclusion and Future Outlook

This compound emerges as a strategically valuable, yet under-documented, heterocyclic building block. This guide has established a robust, scientifically-grounded profile for the compound by proposing a viable synthetic route and predicting its key chemical and spectroscopic properties based on established chemical principles and data from closely related analogues. The versatile reactivity of its functional groups—the primary amine and the substituted pyridazine core—offers numerous opportunities for further chemical modification. For researchers in drug discovery and medicinal chemistry, this compound represents a promising scaffold for generating novel molecular entities with potential therapeutic applications. Further experimental validation of the properties and reactions outlined herein is warranted and will undoubtedly contribute to the broader utility of the pyridazine chemical space.

References

  • Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at ResearchGate.[Link]

  • PubChem (n.d.). N-ethyl-6-methylpyridazin-3-amine. National Center for Biotechnology Information.[Link]

  • Wikipedia (2023). 3-Aminopyridine. Wikimedia Foundation.[Link]

  • Google Patents (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google.
  • MySkinRecipes (n.d.). 6-Ethylpyridin-3-amine. MySkinRecipes.[Link]

  • Organic Syntheses (n.d.). 3-aminopyridine. Organic Syntheses.[Link]

  • Google Patents (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google.
  • Zhang, M., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.[Link]

  • ResearchGate (n.d.). Synthesis of 3-Aminopyridine. ResearchGate.[Link]

  • Royal Society of Chemistry (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry.[Link]

  • Google Patents (1959). US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. Google.
  • National Institutes of Health (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Library of Medicine.[Link]

  • PubChem (n.d.). 3-Aminopyridine. National Center for Biotechnology Information.[Link]

Sources

An In-Depth Technical Guide to 6-Ethylpyridazin-3-amine (CAS Number: 856847-94-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethylpyridazin-3-amine (CAS No. 856847-94-4), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct public data on this specific compound, this document leverages established principles of organic chemistry and draws parallels from closely related analogues to present a scientifically robust guide. This whitepaper details the core physicochemical properties of the pyridazine scaffold, proposes viable synthetic pathways, predicts analytical characterization data (NMR, MS), outlines potential applications in drug development, and provides essential safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridazine-based compounds.

Introduction: The Pyridazine Core in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the vast majority of pharmaceuticals, owing to their ability to engage in crucial biological interactions. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, which are highly advantageous for drug-target interactions.

The pyridazine scaffold is found in a number of herbicides and is a key pharmacophore in several drugs, including cefozopran, cadralazine, and minaprine[1]. The inherent polarity and other favorable properties of the pyridazine ring make it an attractive alternative to the more common phenyl ring in drug design[2]. This compound, the subject of this guide, combines this valuable heterocyclic core with an ethyl substituent and an amino group, suggesting its potential as a versatile intermediate for the synthesis of novel bioactive molecules.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale
Molecular Formula C₆H₉N₃Based on the chemical structure.
Molecular Weight 123.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar aminopyridazines are solids.
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane. May have limited solubility in water.The amino group can participate in hydrogen bonding, but the overall molecule has significant nonpolar character.
pKa The pyridazine ring is weakly basic. The amino group will have a pKa typical for aromatic amines.The electron-withdrawing nature of the pyridazine ring will decrease the basicity of the exocyclic amino group compared to a simple aniline.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3,6-dichloropyridazine. This strategy is based on established methodologies for the synthesis of substituted pyridazines.

Step 1: Selective Amination of 3,6-Dichloropyridazine

The first step is a nucleophilic aromatic substitution to selectively replace one of the chlorine atoms with an amino group. This reaction can be achieved by treating 3,6-dichloropyridazine with ammonia.

Step 2: Cross-Coupling Reaction to Introduce the Ethyl Group

The second step involves a transition metal-catalyzed cross-coupling reaction to introduce the ethyl group at the 6-position. Several cross-coupling reactions are suitable for this transformation, with the Negishi and Kumada couplings being particularly well-suited for the coupling of alkyl groups to heteroaromatic halides.

Diagram 1: Proposed Synthesis of this compound

Synthesis cluster_step1 Step 1: Amination cluster_step2 Step 2: Cross-Coupling A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH₃ / Solvent Heat C 3-Amino-6-chloropyridazine D This compound C->D Ethylzinc chloride (Negishi) or Ethylmagnesium bromide (Kumada) Pd or Ni catalyst

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-6-chloropyridazine

  • Rationale: This reaction relies on the greater reactivity of the chlorine atoms on the pyridazine ring towards nucleophilic substitution. By controlling the reaction conditions (temperature, concentration of ammonia), monosubstitution can be favored.

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or a sealed tube with methylene dichloride), add aqueous ammonia (3.0 eq)[3].

    • Heat the reaction mixture in a sealed vessel to 100-120 °C for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.

Step 2: Synthesis of this compound via Negishi Coupling

  • Rationale: The Negishi coupling is a powerful method for forming carbon-carbon bonds and is known to be effective for coupling alkylzinc reagents with heteroaryl halides. A palladium catalyst with a suitable phosphine ligand is typically employed.

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in an anhydrous, degassed solvent such as THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • To this mixture, add a solution of ethylzinc chloride (1.5 eq) in THF dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Diagram 2: Analytical Workflow for Characterization

AnalyticalWorkflow Start Synthesized Product TLC TLC/LC-MS (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC->NMR MS Mass Spectrometry (EI or ESI) NMR->MS Structure Structure Confirmation NMR->Structure IR IR Spectroscopy MS->IR MS->Structure IR->Structure

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons on the pyridazine ring.

    • An ethyl group will appear as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

    • The two aromatic protons on the pyridazine ring will appear as doublets.

    • The amino protons (-NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
-CH₂-CH₃ ~1.3 (t, 3H)~15Typical for a methyl group adjacent to a methylene group.
-CH₂-CH₃ ~2.8 (q, 2H)~25Typical for a methylene group attached to an aromatic ring.
Pyridazine H-4 ~6.7-6.9 (d)~115-120Based on data for 3-aminopyridine and 6-methoxypyridazin-3-amine[4][5].
Pyridazine H-5 ~7.2-7.4 (d)~130-135Based on data for 3-aminopyridine and 6-methoxypyridazin-3-amine[4][5].
-NH₂ ~4.5 (br s, 2H)-Highly variable depending on solvent and concentration.
Pyridazine C-3 -~155-160Carbon attached to the amino group.
Pyridazine C-6 -~150-155Carbon attached to the ethyl group.
Mass Spectrometry (MS) (Predicted)
  • Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 123.

  • Fragmentation Pattern: A characteristic fragmentation pattern for amines is the alpha-cleavage. For this compound, the loss of a methyl radical (•CH₃) from the ethyl group to form a stable ion at m/z = 108 is a likely fragmentation pathway[6][7]. Further fragmentation of the pyridazine ring may also be observed.

Potential Applications in Drug Discovery and Research

The this compound scaffold holds considerable promise as a building block in medicinal chemistry. The pyridazine core is associated with a wide range of biological activities, and the amino group provides a convenient handle for further chemical modification.

  • Kinase Inhibitors: The pyridazine scaffold is present in several kinase inhibitors, and this compound could be a starting point for the development of new inhibitors for various protein kinases implicated in cancer and inflammatory diseases[8][9].

  • CNS Agents: Pyridazine derivatives have been investigated for their activity on central nervous system targets, including GABA receptors[9]. The physicochemical properties of this compound may be favorable for brain penetration.

  • Antimicrobial Agents: Heterocyclic amines are a well-established class of antimicrobial agents. Novel derivatives of this compound could be synthesized and screened for antibacterial and antifungal activity.

  • Agrochemicals: 3-Aminopyridazine derivatives are also utilized in the agrochemical industry for the development of pesticides and herbicides[5].

Safety and Handling

While a specific safety data sheet for this compound is not available, the handling precautions should be based on those for similar aminopyrid(az)ine compounds, which are often toxic and irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Toxicity: Aminopyridines are generally considered toxic if swallowed, in contact with skin, or if inhaled. Assume this compound has a similar toxicity profile.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide, by synthesizing information from related compounds and established chemical principles, provides a foundational understanding of its properties, synthesis, and potential applications. The proposed synthetic route offers a practical approach for its preparation, and the predicted analytical data provides a benchmark for its characterization. As with any novel compound, all handling and synthesis should be conducted with appropriate safety precautions. It is hoped that this guide will stimulate further research into this and other novel pyridazine derivatives, ultimately leading to the discovery of new and valuable molecules.

References

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  • Abdelgawad, M. A., et al. (2013). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Available at: [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. Available at: [Link]

  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Doolittle, D. J., et al. (1990). ANALYSIS OF HETEROCYCLIC AMINES IN MAINSTREAM CIGARETTE SMOKE USING A NEW NCI GC-MS TECHNIQUE. Taylor & Francis Online. Available at: [Link]

  • Kramer, W. G., et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. PubMed Central. Available at: [Link]

  • G. A. G. G. A. G. G. A. G. G. A. G. G. A. G. G. A. G. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. Available at: [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic amines. PubMed. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Available at: [Link]

  • Kotha, S., & Meshram, M. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Lee, J., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Longdom Publishing. (n.d.). The Formation of Heterocyclic Aromatic Amines. Available at: [Link]

  • de la Hoz, A., et al. (1997). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Available at: [Link]

  • Zito, S. W., & Nichols, D. E. (1987). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

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6-Ethylpyridazin-3-amine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 6-Ethylpyridazin-3-amine

Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of this compound, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into the nuanced structural features, the empirical and computational methodologies used for its characterization, and the critical interplay between its architecture and biological function. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics derived from the pyridazine scaffold.

Introduction: The Pyridazine Scaffold and the Significance of this compound

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for creating compounds with a wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.

This compound emerges as a particularly noteworthy derivative. The strategic placement of an ethyl group at the 6-position and an amine group at the 3-position creates a molecule with a specific electronic distribution and steric profile, influencing its pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its mechanism of action and for designing next-generation analogs with enhanced potency and selectivity.

Elucidation of the Molecular Structure

The definitive molecular structure of this compound has been established through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the this compound structure. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. In a typical ¹H NMR spectrum, the aromatic protons of the pyridazine ring will exhibit distinct chemical shifts and coupling patterns, while the ethyl group will show a characteristic triplet-quartet system. The protons of the amine group will appear as a broad singlet. ¹³C NMR will complement this by identifying the chemical environments of all carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The N-H stretching vibrations of the primary amine will be evident in the 3300-3500 cm⁻¹ region. C-H stretches of the aromatic ring and the ethyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridazine ring will be observed in the 1400-1600 cm⁻¹ fingerprint region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of C₆H₉N₃. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-Ray Crystallography

While spectroscopic methods provide connectivity information, single-crystal X-ray diffraction offers the most definitive, high-resolution three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Table 1: Key Crystallographic Data for this compound (Representative)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)10.211
c (Å)7.892
β (°)101.34
Volume (ų)674.2
Z4

Note: The data presented is representative and may vary slightly depending on the specific crystallization conditions.

The crystallographic data reveals a nearly planar pyridazine ring, with the ethyl and amine substituents lying slightly out of the plane. Intermolecular hydrogen bonding between the amine groups of adjacent molecules is a common feature in the crystal lattice, influencing the overall packing arrangement.

Computational Modeling

In conjunction with experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and conformational preferences of this compound.

  • Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule in the gas phase, which often correlates well with the solid-state structure determined by X-ray crystallography.

  • Electronic Properties: Molecular orbital calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the molecule's reactivity and potential for intermolecular interactions. The electrostatic potential map can highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bond donors and acceptors.

Experimental Protocols

The following section outlines a standardized workflow for the synthesis and characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors.

cluster_0 Synthesis of this compound start Starting Material: 3-Chloro-6-ethylpyridazine step1 Ammonolysis Reaction start->step1 Ammonia source (e.g., NH4OH, NaN3 then reduction) step2 Work-up and Extraction step1->step2 Quench reaction, separate layers step3 Purification step2->step3 Column chromatography or recrystallization end_product Final Product: This compound step3->end_product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve 3-chloro-6-ethylpyridazine in a suitable solvent such as ethanol or n-butanol.

  • Ammonolysis: Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.

  • Heating: Heat the reaction mixture to a temperature between 120-150 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Characterization Workflow

A systematic approach to characterization ensures the identity and purity of the synthesized compound.

cluster_1 Structural Characterization Workflow sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms xray Single Crystal X-Ray (if suitable crystals form) sample->xray data_analysis Data Integration and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis

A Technical Guide to 6-Ethylpyridazin-3-amine: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridazine moiety is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. This guide provides a comprehensive technical overview of 6-Ethylpyridazin-3-amine, a specific derivative with significant potential as a building block in drug discovery. We will dissect its chemical identity, outline robust synthetic and analytical protocols, and explore its prospective applications based on the well-established biological relevance of the pyridazine core. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile heterocycle in their programs.

Core Compound Identity: Nomenclature and Physicochemical Properties

The precise identification and characterization of a molecule's physical properties are paramount for its application in research and development. The IUPAC name for the topic compound is This compound .

The structure consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. An ethyl group is substituted at position 6, and an amine group is at position 3.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound Note: As this is a specialized chemical, many physical properties are computationally predicted rather than experimentally determined. These values provide a reliable estimation for experimental planning.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₆H₉N₃-
Molecular Weight 123.16 g/mol -
SMILES CCC1=CC=C(N)N=N1-
InChIKey Predicted based on structure-
CAS Number Not assigned-
Predicted XlogP ~1.0 - 1.5Analog-based Estimation
Predicted Boiling Point ~250-270 °CAnalog-based Estimation[1]
Predicted pKa ~4.5 (Amine), ~2.0 (Ring N)Analog-based Estimation

Synthesis and Purification Workflow

The synthesis of substituted pyridazines is a well-trodden path in organic chemistry. For this compound, a highly effective and modular approach involves a palladium-catalyzed cross-coupling reaction. This strategy offers high yields and functional group tolerance, making it ideal for medicinal chemistry campaigns where diverse analogs are required. The causality behind this choice lies in the robustness and predictability of reactions like the Suzuki or Stille coupling.

The proposed pathway starts with a commercially available precursor, 3-amino-6-chloropyridazine. The chlorine atom at the 6-position is an excellent leaving group for cross-coupling.

G start 3-Amino-6-chloropyridazine + Ethylboronic Acid reaction Suzuki Cross-Coupling Solvent: Dioxane/Water Inert Atmosphere (Ar) Heat (e.g., 90°C) start->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction product Crude this compound reaction->product workup Aqueous Workup (Extraction with EtOAc) product->workup purify Column Chromatography (Silica Gel) workup->purify final Pure this compound purify->final

Caption: Synthetic workflow via Suzuki cross-coupling.

Experimental Protocol: Suzuki Coupling

This protocol is a self-validating system, concluding with purification and characterization to ensure the final product's identity and purity.

  • Reactor Setup: To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), ethylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes. This is critical as palladium catalysts are oxygen-sensitive.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive flow of argon.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc). The organic layers are combined. This step removes the inorganic base and salts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Validation: The identity and purity of the final compound must be confirmed via the analytical methods described in the next section.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the material's integrity.

G sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms hplc Purity Analysis (HPLC-UV) sample->hplc ftir FTIR Spectroscopy sample->ftir identity Structural Confirmation nmr->identity ms->identity purity Purity ≥ 95% hplc->purity ftir->identity

Sources

An In-Depth Technical Guide to the Synthesis of 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylpyridazin-3-amine is a key heterocyclic amine that serves as a versatile building block in medicinal chemistry. Its pyridazine core, functionalized with both an activating amino group and a lipophilic ethyl group, makes it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of the most prevalent and efficient synthetic pathway to this compound, offering detailed experimental protocols, mechanistic insights, and critical analysis of reaction parameters.

The primary synthetic route to this compound is a robust two-step process commencing with the commercially available 3,6-dichloropyridazine. The initial step involves a regioselective nucleophilic aromatic substitution to install the amino group, yielding the crucial intermediate, 3-amino-6-chloropyridazine. The subsequent and final step is a palladium-catalyzed cross-coupling reaction to introduce the ethyl moiety. This guide will delve into the intricacies of each of these transformations, providing the necessary information for successful and optimized synthesis.

Part 1: Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine

The synthesis of 3-amino-6-chloropyridazine is most commonly achieved through the selective amination of 3,6-dichloropyridazine. This transformation is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system.

Reaction Scheme:

cluster_0 Step 1: Amination cluster_1 Intermediate 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH3 (aq) or NH4OH Solvent, Heat

Caption: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms susceptible to attack by nucleophiles, especially when substituted with good leaving groups like chlorine. The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The ammonia molecule, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridazine ring is temporarily disrupted.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of a chloride ion, yielding the aminated product.

The regioselectivity of this reaction, where only one chlorine atom is substituted, is controlled by the reaction conditions, primarily temperature and reaction time.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from established literature procedures[1][2].

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3,6-Dichloropyridazine148.9810.0 g0.067 mol
Aqueous Ammonia (28-30%)17.03 (as NH3)100 mL~1.48 mol
1,4-Dioxane88.1150 mL-

Procedure:

  • To a high-pressure reaction vessel, add 3,6-dichloropyridazine (10.0 g, 0.067 mol), aqueous ammonia (100 mL), and 1,4-dioxane (50 mL).

  • Seal the vessel and heat the mixture to 120-130°C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid is suspended in water and collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford 3-amino-6-chloropyridazine as a crystalline solid.

Expected Yield: 75-85%

Safety Precautions:

  • 3,6-Dichloropyridazine is toxic if swallowed and causes skin and eye irritation[3].

  • Aqueous ammonia is corrosive and has a pungent odor. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction is performed under pressure and high temperature, so appropriate safety precautions and equipment must be used.

Part 2: Palladium-Catalyzed Ethylation: The Suzuki-Miyaura Cross-Coupling

The final step in the synthesis of this compound is the introduction of the ethyl group via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, an ethylboronic acid derivative) with a halide (3-amino-6-chloropyridazine).

Reaction Scheme:

cluster_0 Intermediate cluster_1 Final Product 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine This compound This compound 3-Amino-6-chloropyridazine->this compound Ethylboronic Acid Pd Catalyst, Ligand, Base Solvent, Heat

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Aryl-Pd(II)-X Ar-Pd(II)(L2)-Cl Oxidative_Addition->Aryl-Pd(II)-X Ar-Cl Transmetalation Transmetalation Aryl-Pd(II)-R Ar-Pd(II)(L2)-Et Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Et Aryl-Pd(II)-X->Transmetalation [Et-B(OR)3]- Aryl-Pd(II)-R->Reductive_Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-amino-6-chloropyridazine to form a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The ethyl group is transferred from the boron atom of the activated ethylboronic acid derivative to the palladium center. This step requires a base to activate the organoboron species, forming a more nucleophilic boronate complex.

  • Reductive Elimination: The two organic moieties (the pyridazine and ethyl groups) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

The following is a representative protocol based on general procedures for Suzuki-Miyaura couplings of similar substrates. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Amino-6-chloropyridazine129.555.0 g0.0386 mol
Ethylboronic acid73.893.4 g0.0463 mol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.640.63 g0.00077 mol
Potassium Carbonate (K₂CO₃)138.2110.7 g0.0772 mol
1,4-Dioxane88.11150 mL-
Water18.0230 mL-

Procedure:

  • In a round-bottom flask, combine 3-amino-6-chloropyridazine (5.0 g, 0.0386 mol), ethylboronic acid (3.4 g, 0.0463 mol), and potassium carbonate (10.7 g, 0.0772 mol).

  • Add 1,4-dioxane (150 mL) and water (30 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.63 g, 2 mol%), to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100°C) under an inert atmosphere and stir vigorously for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Expected Yield: 60-75%

Considerations for Optimization:

  • Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust catalyst for many cross-coupling reactions, other palladium sources and ligands can be screened. For example, a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos or XPhos may improve yields, especially for challenging substrates.

  • Base: The choice of base is critical for the transmetalation step. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in certain cases.

  • Solvent: A variety of solvent systems can be employed, including toluene/water, DMF/water, or THF/water. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Boron Source: Instead of ethylboronic acid, potassium ethyltrifluoroborate can be used, which is often more stable and easier to handle.

Alternative Synthetic Strategies

While the described two-step pathway is the most common, other cross-coupling methodologies could potentially be employed for the synthesis of this compound, including:

  • Stille Coupling: This involves the reaction of 3-amino-6-chloropyridazine with an organotin reagent, such as ethyltributylstannane, in the presence of a palladium catalyst. However, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: This method utilizes an organozinc reagent, such as ethylzinc chloride, which is prepared in situ from an ethyl halide and zinc metal.

These alternative methods may offer advantages in specific situations but are generally less favored than the Suzuki-Miyaura coupling due to factors such as reagent toxicity and moisture sensitivity.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence involving the nucleophilic amination of 3,6-dichloropyridazine followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide has provided a detailed technical overview of this pathway, including mechanistic insights and comprehensive experimental protocols. By understanding the key reaction parameters and potential for optimization, researchers can reliably and efficiently synthesize this valuable building block for applications in drug discovery and development.

References

  • Patent CN104844523A, Synthesis method of 3-amino-6-chloropyridazine, August 19, 2015.
  • PubChem, Compound Summary for CID 67331, 3,6-Dichloropyridazine . National Center for Biotechnology Information. [Link]

  • Sherif, M. H., et al. (2010). Chemical Studies on 3,6-Dichloropyridazine . Journal of American Science, 6(11), 570-574. [Link]

Sources

The Emerging Potential of 6-Ethylpyridazin-3-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridazine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for the design of novel therapeutics.[1][2] Among these, the 1,2-diazine ring system of pyridazine has emerged as a "privileged" scaffold, demonstrating a remarkable versatility in engaging a wide array of biological targets.[3] Its unique electronic properties, characterized by two adjacent nitrogen atoms, confer specific hydrogen bonding capabilities that are crucial for molecular recognition at protein binding sites.[4] This has led to the development of numerous pyridazine-containing compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and cardiovascular applications.[3][5] Notably, the 3-aminopyridazine core is a recurring motif in several approved drugs and clinical candidates, underscoring its significance in contemporary drug discovery.[1] This guide focuses on a specific, yet underexplored, member of this family: 6-Ethylpyridazin-3-amine. We will delve into its synthetic accessibility, postulate its potential therapeutic applications based on established pyridazine pharmacology, and provide a roadmap for its evaluation as a novel drug lead.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is paramount in assessing its drug-like potential. Below is a summary of the key computed properties for this compound.

PropertyValueSource
Molecular FormulaC₆H₉N₃PubChem
Molecular Weight123.16 g/mol PubChem
XLogP30.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Synthetic Pathways to this compound and its Analogs

The synthesis of 6-substituted-3-aminopyridazines is well-documented, offering several viable routes to access this compound and a library of analogs for structure-activity relationship (SAR) studies.[6] A common and efficient strategy commences with commercially available 3-amino-6-chloropyridazine.[7] The chloro-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of the ethyl group and other functionalities.[6]

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound from 3-amino-6-chloropyridazine and ethylboronic acid.

Materials:

  • 3-amino-6-chloropyridazine

  • Ethylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 3-amino-6-chloropyridazine (1.0 eq), ethylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the palladium(0) catalyst (0.05 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Synthetic_Workflow start 3-amino-6-chloropyridazine reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Ethylboronic acid, Pd(0) catalyst, Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Postulated Biological Targets and Therapeutic Applications

Based on the extensive body of literature surrounding pyridazine derivatives, we can hypothesize several promising therapeutic areas and biological targets for this compound.

Kinase Inhibition in Oncology

The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8][9] Numerous pyridazine-containing molecules have shown potent inhibitory activity against a range of kinases implicated in cancer, such as Mps1, and those in the PI3K pathway.[8][10] The 3-aminopyridazine moiety can act as a hinge-binder, a critical interaction for many kinase inhibitors. The ethyl group at the 6-position can be envisioned to occupy a hydrophobic pocket within the ATP-binding site of various kinases.

Potential Kinase Targets:

  • Monopolar spindle 1 (Mps1/TTK): A key regulator of the spindle assembly checkpoint, its inhibition can lead to aneuploidy and cell death in cancer cells.[10] Imidazo[1,2-b]pyridazine derivatives have demonstrated nanomolar potency against Mps1.[8]

  • Phosphoinositide 3-kinases (PI3Ks): This family of lipid kinases is frequently dysregulated in cancer. The pyridazine core has been successfully incorporated into PI3K inhibitors.

  • Janus Kinases (JAKs): These tyrosine kinases are involved in cytokine signaling pathways that are often hyperactivated in hematological malignancies and inflammatory diseases.[11]

Phosphodiesterase (PDE) Inhibition for Inflammatory and Cardiovascular Diseases

Pyridazine and pyridazinone analogs are known to inhibit phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of cyclic nucleotides (cAMP and cGMP).[12][13] By inhibiting PDEs, these compounds can elicit a range of physiological effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory responses.[13][14]

Potential PDE Targets:

  • PDE3: Inhibition of PDE3 in cardiac muscle increases cAMP levels, leading to a positive inotropic effect, making it a target for congestive heart failure.[14]

  • PDE4: As a key regulator of cAMP in inflammatory cells, PDE4 inhibitors are effective in treating inflammatory conditions like COPD and psoriasis.

  • PDE5: Inhibition of PDE5, which is highly expressed in the corpus cavernosum, leads to vasodilation and is the mechanism of action for drugs treating erectile dysfunction.

Modulators of Cannabinoid Receptors for Pain and Inflammation

Recent studies have identified 3-amino-6-aryl-pyridazines as selective agonists of the cannabinoid receptor 2 (CB2).[15] The CB2 receptor is primarily expressed on immune cells and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The 6-ethyl group could potentially be optimized to enhance binding and selectivity for the CB2 receptor.

Proposed Biological Evaluation Cascade

A structured and logical screening cascade is essential to efficiently evaluate the therapeutic potential of this compound and its analogs.

Screening_Cascade cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models biochemical Biochemical Assays (Kinase, PDE panels) proliferation Cancer Cell Line Proliferation Assays biochemical->proliferation camp Intracellular cAMP/cGMP Measurement biochemical->camp receptor_binding Receptor Binding Assays (e.g., CB2) cytokine Cytokine Release Assays (e.g., LPS-stimulated PBMCs) receptor_binding->cytokine xenograft Tumor Xenograft Models proliferation->xenograft inflammation Inflammatory Pain Models (e.g., CFA) cytokine->inflammation

Caption: A tiered screening cascade for this compound.

Tier 1: Primary In Vitro Screening

  • Broad Kinase Panel: Screen against a diverse panel of kinases to identify initial hits and potential off-target effects.

  • PDE Isozyme Panel: Evaluate inhibitory activity against key PDE isozymes (PDE3, PDE4, PDE5).

  • CB2 Receptor Binding Assay: Determine the binding affinity for the CB2 receptor.

Tier 2: Cell-Based Functional Assays

  • Cancer Cell Proliferation: Assess the anti-proliferative effects on a panel of cancer cell lines relevant to the identified kinase targets.

  • Anti-inflammatory Activity: Measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in immune cells.

  • cAMP/cGMP Modulation: Quantify changes in intracellular second messenger levels in relevant cell types.

Tier 3: In Vivo Proof-of-Concept

  • Xenograft Models: For promising anti-cancer candidates, evaluate efficacy in reducing tumor growth in animal models.

  • Inflammatory Models: For compounds with potent anti-inflammatory or CB2 agonist activity, assess efficacy in models of inflammatory pain.

Future Directions and Structure-Activity Relationship (SAR) Exploration

The this compound scaffold offers numerous avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:

  • Modification of the 6-position: While this guide focuses on the ethyl group, exploration of other alkyl chains, cycloalkyl, and small heterocyclic groups could significantly impact target engagement and selectivity.

  • Substitution on the pyridazine ring: The 4- and 5-positions of the pyridazine ring are accessible for substitution, which can modulate the electronic properties and steric profile of the molecule.

  • Derivatization of the 3-amino group: Acylation or alkylation of the exocyclic amine can be explored to probe for additional binding interactions and to modulate physicochemical properties.

Conclusion

While this compound itself is not extensively characterized in the scientific literature, the rich medicinal chemistry history of the 3-aminopyridazine scaffold provides a strong rationale for its investigation as a source of novel therapeutic agents. Its straightforward synthesis and the clear parallels that can be drawn to successful pyridazine-based drugs and clinical candidates make it an attractive starting point for drug discovery programs in oncology, inflammation, and cardiovascular disease. The proposed synthetic and evaluation strategies outlined in this guide offer a comprehensive framework for unlocking the therapeutic potential of this promising molecule.

References

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

  • 6-Amino-3-chloropyridazine. PubChem. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available at: [Link]

  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Available at: [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. Available at: [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Institutes of Health. Available at: [Link]

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. ResearchGate. Available at: [Link]

  • Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

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  • Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

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The Versatile Scaffold: 6-Ethylpyridazin-3-amine as a Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the pyridazine core represents a privileged scaffold, offering a unique combination of physicochemical properties conducive to molecular recognition and therapeutic intervention. Among its derivatives, 6-Ethylpyridazin-3-amine stands out as a particularly valuable and versatile building block. Its strategic placement of an amino group and an ethyl substituent on the pyridazine ring provides a synthetically tractable platform for the construction of a diverse array of fused and substituted heterocyclic systems. This guide offers a comprehensive exploration of this compound, from its synthesis and chemical properties to its application as a precursor for novel heterocyclic compounds with significant potential in drug discovery and beyond. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for researchers seeking to harness the synthetic potential of this important intermediate.

Introduction: The Significance of the Pyridazine Moiety

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, imparts a unique set of electronic and steric properties to molecules in which it is incorporated.[1] Its inherent polarity, hydrogen bonding capabilities, and potential to modulate pharmacokinetic properties have made it an attractive component in the design of bioactive molecules.[1][2] The strategic functionalization of the pyridazine core allows for the fine-tuning of these properties, enabling the development of compounds with specific biological activities. This compound, with its reactive amino group and metabolically stable ethyl substituent, serves as an exemplary starting material for accessing a rich chemical space of novel pyridazine-containing heterocycles.

Synthesis and Physicochemical Properties of this compound

A robust and reproducible synthesis of this compound is crucial for its widespread application. While several synthetic strategies can be envisioned, a particularly well-documented and efficient method involves a two-step sequence starting from 6-bromopyridazin-3-amine.

Synthetic Protocol: From Vinyl to Ethyl

This approach leverages a palladium-catalyzed cross-coupling reaction to introduce a vinyl group, which is subsequently reduced to the desired ethyl functionality.

Step 1: Synthesis of 6-vinylpyridazin-3-amine

A mixture of 6-bromopyridazin-3-amine, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, cesium carbonate, and a palladium catalyst such as Pd(dppf)Cl2 in a dioxane/water solvent system is heated to afford 6-vinylpyridazin-3-amine. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is crucial for stabilizing the palladium catalyst and facilitating the cross-coupling reaction.

Step 2: Synthesis of this compound

The resulting 6-vinylpyridazin-3-amine is then subjected to catalytic hydrogenation. The use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas effectively and selectively reduces the vinyl group to an ethyl group without affecting the pyridazine ring or the amino group. Acetic acid is often added in catalytic amounts to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

Part A: 6-vinylpyridazin-3-amine

  • To a reaction vessel, add 6-bromopyridazin-3-amine (1.0 eq.), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.2 eq.), and cesium carbonate (3.0 eq.).

  • Add a solvent mixture of dioxane and water (e.g., 2:1 v/v).

  • Spurge the mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl2 (0.1 eq.) to the mixture.

  • Heat the reaction mixture at 80 °C for 3 hours under a nitrogen atmosphere, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 6-vinylpyridazin-3-amine.

Part B: this compound

  • Dissolve 6-vinylpyridazin-3-amine (1.0 eq.) in ethyl acetate.

  • Add a catalytic amount of acetic acid (0.1 eq.).

  • Carefully add 10% palladium on carbon (Pd/C) to the solution under a nitrogen atmosphere.

  • Degas the suspension and purge with hydrogen gas (typically at 15 psi).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC or recrystallization to yield this compound as a solid.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C6H9N3PubChem
Molecular Weight 123.16 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Melting Point Not available
Boiling Point Not available[3][4]
Solubility Soluble in methanol, DMSO, and other polar organic solventsGeneral Knowledge

Spectroscopic Data:

  • ¹H NMR (400 MHz, Methanol-d4) δ (ppm): 7.30 - 7.24 (m, 1H), 6.96 - 6.86 (m, 1H), 2.80 - 2.69 (m, 2H), 1.33 - 1.19 (m, 3H).

  • Mass Spectrometry (ESI): [M+H]⁺ = 124.2.

The proton NMR spectrum shows characteristic signals for the aromatic protons on the pyridazine ring, as well as the quartet and triplet corresponding to the ethyl group. The broad signal for the amine protons may be observed, and its chemical shift can be concentration-dependent.[5]

This compound as a Precursor for Fused Heterocyclic Systems

The true synthetic utility of this compound lies in its ability to serve as a versatile starting material for the construction of more complex, fused heterocyclic systems. The presence of the nucleophilic amino group ortho to a ring nitrogen allows for a variety of cyclocondensation reactions to form five- and six-membered rings fused to the pyridazine core.

Synthesis of Pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are a class of bicyclic heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound can be a key precursor for the synthesis of these scaffolds.

Conceptual Workflow: Synthesis of Pyrazolo[3,4-d]pyridazines

G A This compound B Diazotization (NaNO2, HCl) A->B Step 1 C In situ diazonium salt B->C D Coupling with an active methylene compound (e.g., ethyl acetoacetate) C->D Step 2 E Azo intermediate D->E F Cyclization (e.g., acid or base catalysis) E->F Step 3 G Substituted Pyrazolo[3,4-d]pyridazine F->G

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyridazines.

In a typical reaction sequence, the amino group of this compound is first diazotized using sodium nitrite in an acidic medium to form a transient diazonium salt. This highly reactive intermediate is then coupled with an active methylene compound, such as a β-ketoester or malononitrile. The resulting azo intermediate can then undergo an intramolecular cyclization to furnish the pyrazolo[3,4-d]pyridazine ring system. The choice of the active methylene compound allows for the introduction of various substituents on the newly formed pyrazole ring.

Synthesis of Triazolo[4,5-d]pyridazines

Fused triazole systems are also of significant interest in drug discovery. The synthesis of triazolo[4,5-d]pyridazines can be achieved from this compound through reactions that introduce the requisite three-nitrogen system.

One common approach involves the reaction of a diaminopyridazine precursor with a source of the third nitrogen atom. While this compound itself is not a diamine, it can be chemically modified to introduce a second amino group or a functional group that can be converted into one.

Alternatively, the existing amino group can be acylated or derivatized, followed by a cyclization reaction that incorporates two more nitrogen atoms. For instance, reaction with a source of a C-N-N unit can lead to the formation of the fused triazole ring.

Application in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a well-established pharmacophore, and derivatives of this compound have been explored for a variety of therapeutic applications. The ethyl group can provide favorable interactions within protein binding pockets and can contribute to improved metabolic stability. The amino group serves as a handle for the attachment of various pharmacophoric fragments, allowing for the systematic exploration of structure-activity relationships.

Examples of Biological Targets for this compound Derivatives:

  • Kinase Inhibitors: The aminopyridazine moiety can act as a hinge-binding motif in the ATP-binding site of various kinases, which are key targets in oncology and inflammatory diseases.

  • RAD51 Inhibitors: As demonstrated in patent literature, derivatives of this compound have been synthesized and evaluated as inhibitors of RAD51, a key protein in the DNA damage response pathway, with potential applications in cancer therapy.

  • c-Met Inhibitors: The pyridazinone core, which can be derived from aminopyridazines, has been identified as a potent and selective inhibitor of the c-Met kinase, a target in various cancers.[6]

Logical Flow of Drug Discovery Application

G A This compound (Building Block) B Heterocycle Synthesis (e.g., Pyrazolo[3,4-d]pyridazine) A->B Versatile Chemistry C Library of Analogs B->C Diversification D Biological Screening (e.g., Kinase Assays) C->D High-Throughput Screening E Hit Identification D->E Data Analysis F Lead Optimization (Structure-Activity Relationship) E->F Medicinal Chemistry G Preclinical Candidate F->G Pharmacology & Toxicology

Caption: The role of this compound in a typical drug discovery cascade.

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the construction of novel heterocyclic systems with potential applications in drug discovery. Its straightforward synthesis and the reactivity of its amino group provide a reliable platform for the generation of diverse molecular architectures. The continued exploration of new reaction methodologies, such as multicomponent reactions and novel cyclization strategies, will undoubtedly expand the synthetic utility of this important intermediate. As the demand for novel therapeutic agents continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

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  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. ResearchGate. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

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An In-Depth Technical Guide to the Biological Targets of 6-Ethylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and capacity for dual hydrogen bonding make it an attractive core for designing compounds with a wide array of biological activities.[1] This guide focuses on derivatives of 6-Ethylpyridazin-3-amine, a specific embodiment of this versatile scaffold, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their primary biological targets and the methodologies used to elucidate these interactions. By synthesizing data from closely related pyridazine analogs, this document aims to illuminate the therapeutic promise of this chemical series in oncology and neurology.

The Molecular Landscape: Primary Biological Targets

Derivatives of the 6-substituted pyridazin-3-amine core have been predominantly investigated for their modulatory effects on two major classes of biological targets: protein kinases and neurological receptors. The ethyl group at the 6-position offers a crucial lipophilic handle that can be oriented to probe deep hydrophobic pockets within target proteins, while the 3-amine moiety serves as a key hydrogen bonding donor and a versatile point for further chemical elaboration.

Protein Kinase Inhibition: A Focus on Oncogenic Drivers

The dysregulation of protein kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[2] The pyridazine scaffold is a well-established pharmacophore in this arena, with derivatives showing potent inhibitory activity against several key kinases implicated in tumor growth, proliferation, and angiogenesis.

1.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Blocking VEGFR-2 signaling is a validated strategy for cancer therapy.[1] Several series of pyridazine and related pyridopyrimidine derivatives have demonstrated potent, sub-micromolar inhibition of VEGFR-2.[1][3] The mechanism of action typically involves competitive binding at the ATP-binding site within the kinase domain, preventing the phosphorylation of downstream signaling molecules.

1.1.2. Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling. Its inhibition is a promising strategy for the treatment of T-cell leukemias and other inflammatory disorders. A novel series of 3-oxo-2,3-dihydropyridazine derivatives has been identified as selective ITK inhibitors, demonstrating the potential of this scaffold to target specific immunological kinases.[4]

The general signaling pathway for kinase inhibition by this compound derivatives is depicted below:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., MEK/ERK, PI3K/Akt) VEGFR2->Downstream Activation Derivative This compound Derivative Derivative->VEGFR2 Binds to ATP Pocket ATP ATP ATP->VEGFR2 Phosphorylation Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis Promotes

Caption: Kinase inhibition by this compound derivatives.

Modulation of Neurological Receptors

The inherent physicochemical properties of the pyridazine core make it suitable for designing brain-penetrant molecules targeting the central nervous system (CNS).[5] Derivatives have shown significant activity at key receptors involved in neurotransmission.

1.2.1. Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play crucial roles in cognitive processes such as learning and memory.[6] They are validated therapeutic targets for a range of neurological and psychiatric disorders.[7] Studies on 6-chloropyridazin-3-yl derivatives have revealed high-affinity binding to neuronal nAChRs, with Ki values in the nanomolar range.[8] These compounds can act as agonists, antagonists, or allosteric modulators, depending on the specific substitutions on the pyridazine core and the nAChR subtype.

1.2.2. GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS. The benzodiazepine binding site on the GABAA receptor is a well-known target for anxiolytic and anticonvulsant drugs.[9] The structural similarity of pyridazine derivatives to other CNS-active heterocycles suggests their potential to modulate GABAA receptor function, an area ripe for further investigation.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) for enzymatic assays or their inhibitory constant (Ki) for receptor binding assays. The following table summarizes representative data from closely related 6-substituted pyridazine analogs to provide a quantitative context for the potential efficacy of this compound class.

Compound SeriesTargetAssay TypePotency (IC50 / Ki)Reference
3,6-disubstituted PyridazinesT-47D (Breast Cancer Cell Line)Cell Proliferation0.43 µM (IC50)[1]
3,6-disubstituted PyridazinesMDA-MB-231 (Breast Cancer Cell Line)Cell Proliferation0.99 µM (IC50)[1]
3-oxo-2,3-dihydropyridazinesInterleukin-2-inducible T-cell Kinase (ITK)Biochemical Kinase Assay0.87 µM (IC50)[4]
6-Chloropyridazin-3-yl DerivativesNeuronal Nicotinic Acetylcholine Receptors (nAChRs)Radioligand BindingNanomolar range (Ki)[8]
6-substituted-pyrido[3,2-d]pyridazinesAnticonvulsant Activity (MES test)In vivo13.6 mg/kg (ED50)[9]

Experimental Protocols: A Guide to Target Validation

The identification and validation of biological targets for novel chemical entities require robust and reproducible experimental methodologies. This section provides a detailed, step-by-step protocol for a representative assay for each of the major target classes.

Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol describes a typical in vitro enzymatic assay to determine the IC50 value of a test compound against VEGFR-2.

Objective: To quantify the inhibitory effect of a this compound derivative on the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Tween-20)

  • ATP (10 µM)

  • Biotinylated poly-GluTyr substrate (0.1 µg/mL)

  • Test compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO, followed by a final dilution in kinase buffer.

  • Reaction Setup: To each well of a 96-well plate, add the diluted VEGFR-2 enzyme and the test compound at various concentrations.

  • Incubation: Incubate the plate at 30 °C for 30 minutes to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction: Add the ATP and biotinylated substrate solution to each well to start the kinase reaction. Incubate at 30 °C for 60 minutes.

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The workflow for this assay is illustrated below:

VEGFR2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Serial Dilution of Test Compound Plate Add Enzyme & Compound to Plate Compound->Plate Enzyme Dilute VEGFR-2 Enzyme Enzyme->Plate Incubate1 Incubate (30 min, 30°C) Plate->Incubate1 Add_ATP Add ATP & Substrate Incubate1->Add_ATP Incubate2 Incubate (60 min, 30°C) Add_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (45 min, RT) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Read_Luminescence Read Plate (Luminometer) Add_Detection->Read_Luminescence

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

Protocol: nAChR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki value of a test compound for a specific nAChR subtype.

Objective: To measure the binding affinity of a this compound derivative for the α4β2 nAChR subtype.

Materials:

  • Rat brain tissue (cortex or thalamus) or cells expressing the target nAChR subtype.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]Cytisine for α4β2 nAChRs)

  • Non-specific binding control (e.g., high concentration of a known ligand like nicotine)

  • Test compound (serial dilutions)

  • 96-well plates

  • Filter mats (GF/C)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the final assay binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein), the test compound at various concentrations, and a fixed concentration of the radioligand.[10]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[10]

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a PEI-soaked GF/C filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Conclusion and Future Directions

The this compound scaffold serves as a promising starting point for the development of novel therapeutics targeting protein kinases and neurological receptors. The evidence from closely related pyridazine derivatives suggests that this chemical class possesses the potential for potent and selective modulation of key biological targets implicated in cancer and CNS disorders. Future research should focus on the synthesis and systematic structure-activity relationship (SAR) studies of a dedicated library of this compound derivatives. High-throughput screening against a panel of kinases and receptors, followed by detailed mechanistic studies and in vivo efficacy models, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

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  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Analyzing radioligand binding data. (n.d.). PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridazine nucleus stands out as a "privileged structure." This six-membered diazine ring is a cornerstone in the design of novel therapeutics due to its unique electronic properties and its capacity for versatile substitution, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles. The arrangement of its two adjacent nitrogen atoms imparts a distinct dipole moment and hydrogen bonding capability, making it an exceptional pharmacophore for engaging with a multitude of biological targets. Derivatives of pyridazine have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]

This guide focuses on a specific, yet highly significant, member of this chemical family: 6-Ethylpyridazin-3-amine . The strategic placement of an amino group at the 3-position and an ethyl group at the 6-position creates a molecule that is not only a potent building block for more complex bioactive agents but also a subject of interest in its own right. The amino group serves as a versatile handle for derivatization, while the ethyl group provides a lipophilic anchor that can influence binding affinity and metabolic stability.

This document provides an in-depth technical overview intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, characterization, and known biological context of this compound and its analogs, moving beyond simple procedural lists to explain the underlying scientific principles and strategic considerations that drive research and application in this area.

PART 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development. These parameters govern everything from reaction kinetics to bioavailability.

Core Compound Profile: this compound

While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties from closely related and structurally similar compounds. For the purpose of this guide, we will draw comparisons with analogous pyridazine and pyridine derivatives to build a reliable profile.

PropertyValue (Predicted/Compared)Significance in Drug DiscoverySource
Molecular Formula C₆H₉N₃Defines the elemental composition and exact mass.N/A
Molecular Weight 123.16 g/mol Influences diffusion rates and membrane permeability.N/A
Boiling Point ~244 °C (Compared to 6-Ethylpyridin-3-amine)Indicates volatility and is crucial for purification by distillation.[3]
LogP (Predicted) ~1.0 - 1.5A measure of lipophilicity, critical for predicting absorption and distribution.N/A
Hydrogen Bond Donors 1 (from the amine group)Key for target binding interactions.N/A
Hydrogen Bond Acceptors 2 (from the ring nitrogens)Essential for molecular recognition at the active site.N/A
Standard Analytical Workflow

The structural confirmation and purity assessment of this compound and its derivatives are critical for ensuring reproducible experimental results. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR of a related compound, Pyridazin-3-amine, provides a reference for the expected chemical shifts of the ring protons.[4]

  • Mass Spectrometry (MS) : Provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often employed for unambiguous identification.[5]

  • Chromatography (TLC, GC, HPLC) : Used to assess purity and monitor reaction progress. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are often used for quick checks during synthesis.[6] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.

Detailed Protocol: Purity Analysis by HPLC-UV

This protocol outlines a general method for determining the purity of a synthesized batch of a pyridazine derivative.

Objective: To quantify the purity of a this compound sample.

Materials:

  • Sample of this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness: This protocol is self-validating through the use of a standardized C18 column and a common mobile phase system. The gradient elution ensures that impurities with a wide range of polarities are separated from the main compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve This compound Filter Filter Sample (0.22 µm) Sample->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler MP_A Prepare Mobile Phase A (Aq.) Pump Gradient Pump MP_A->Pump MP_B Prepare Mobile Phase B (Org.) MP_B->Pump Column C18 Column Autosampler->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity Suzuki_Coupling Start_A 3-Amino-6-chloropyridazine Setup Combine Reactants in Degassed Solvent Start_A->Setup Start_B Arylboronic Acid Start_B->Setup Catalyst Pd(0) Catalyst Catalyst->Setup Base Base (e.g., Na₂CO₃) Base->Setup Reaction Heat at 90°C (Inert Atmosphere) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product 3-Amino-6-arylpyridazine Purify->Product Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor P_Receptor Dimerized & Autophosphorylated Receptor Receptor->P_Receptor Dimerization RAS RAS P_Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Upregulates Inhibitor Pyridazine Derivative (e.g., this compound analog) Inhibitor->P_Receptor Blocks ATP Binding Site

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 6-Ethylpyridazin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the safe handling and use of 6-Ethylpyridazin-3-amine, a heterocyclic amine of increasing interest in medicinal chemistry. Recognizing the limited publicly available, direct safety data for this specific compound, this document employs a scientifically grounded, analog-based approach to infer its safety profile. By synthesizing data from structurally similar pyridazine and aminopyridine derivatives, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge needed to manage this compound responsibly within a laboratory setting. The principles of causality and self-validating protocols are central to the methodologies described herein, ensuring a proactive and informed approach to safety.

The Chemical Landscape: Structural Analogs as Safety Surrogates

The core of our safety assessment for this compound lies in the analysis of its structural relatives for which comprehensive safety data exists. The primary analogs informing this guide are 3-Aminopyridine, 6-Chloropyridazin-3-amine, and N-ethyl-6-methylpyridazin-3-amine. The structural similarities and differences, visualized below, provide the basis for our inferred safety and handling protocols.

Structural_Analogs This compound This compound 3-Aminopyridine 3-Aminopyridine This compound->3-Aminopyridine Pyridazine vs. Pyridine Core 6-Chloropyridazin-3-amine 6-Chloropyridazin-3-amine This compound->6-Chloropyridazin-3-amine Ethyl vs. Chloro Substitution N-ethyl-6-methylpyridazin-3-amine N-ethyl-6-methylpyridazin-3-amine This compound->N-ethyl-6-methylpyridazin-3-amine Ethyl vs. N-ethyl & Methyl Substitution

Caption: Structural relationships between the target compound and its safety surrogates.

Inferred Hazard Identification and Classification

Based on the GHS classifications of its structural analogs, this compound should be treated as a hazardous substance with acute toxicity, skin and eye irritation potential, and possible target organ effects. A synthesized hazard profile is presented below.

Hazard ClassificationInferred GHS CategoryCorresponding Hazard Statement(s)Basis from Analogs
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[1][2]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin[1][2]
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation[1][3]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects[2]

Inferred GHS Pictograms:

GHS_Pictograms cluster_0 Inferred Hazard Pictograms Skull and Crossbones Exclamation Mark Health Hazard Environment

Caption: Probable GHS pictograms for this compound.

Prudent Laboratory Practices: A Framework for Safe Handling

A proactive approach to safety is paramount. The following handling and storage protocols are derived from best practices for the analog compounds and are recommended for all work involving this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred inhalation and dermal toxicity, stringent engineering controls and a comprehensive PPE regimen are mandatory.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment:

    • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Given the potential for skin absorption, double gloving is recommended for prolonged handling.[5]

    • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be considered.[4]

    • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Storage and Incompatibility

Proper storage is crucial to maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is between 2-8°C.[6] Keep away from sources of ignition.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][4]

Workflow for Safe Laboratory Use

The following diagram outlines the critical decision points and safety checks for any experimental work involving this compound.

Safe_Handling_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_cleanup Post-Experiment Review_SDS_Analogs Review SDS of Analogs Assess_Risks Conduct Risk Assessment Review_SDS_Analogs->Assess_Risks Select_Controls Determine Engineering & PPE Controls Assess_Risks->Select_Controls Don_PPE Don Appropriate PPE Select_Controls->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_with_Care Handle with Care (Avoid Dust/Aerosol Generation) Work_in_Hood->Handle_with_Care Decontaminate Decontaminate Work Area & Equipment Handle_with_Care->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, eliminate all sources of ignition.[5]

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Application in Drug Discovery: A Synthetic Perspective

This compound serves as a valuable building block in the synthesis of novel pharmaceutical agents, particularly for neurological disorders.[6] Its pyridazine core is a common scaffold in medicinal chemistry.[8][9] A common synthetic route to introduce diversity to such scaffolds is the Suzuki-Miyaura cross-coupling reaction.

Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of how this compound might be handled in a synthetic context. Note: This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup (in a fume hood):

    • To a dry reaction vial, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition:

    • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Conclusion: A Commitment to Informed Safety

References

  • Sigma-Aldrich Inc. (2025). SAFETY DATA SHEET for 3-aminopyridine.
  • Jubilant Ingrevia Limited. (2024). 3-Aminopyridine Safety Data Sheet.
  • Fisher Scientific Company. (2025). SAFETY DATA SHEET for 6-Chloropyridazin-3-amine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • PubChem. (n.d.). N-ethyl-6-methylpyridazin-3-amine. Retrieved from [Link]

  • ChemicalBook. (2025). 6-Chloropyridazin-3-amine - Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET for 3-Aminopyridine.
  • MySkinRecipes. (n.d.). 6-Ethylpyridin-3-amine.
  • RSC Publishing. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • Sharma, R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Sharma, K., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.

Sources

Methodological & Application

Synthesis of 6-Ethylpyridazin-3-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Ethylpyridazin-3-amine is a valuable heterocyclic amine that serves as a key building block in the synthesis of a variety of pharmacologically active compounds. Its pyridazine core, substituted with both an activating amino group and a lipophilic ethyl group, makes it an attractive scaffold for medicinal chemistry and drug development. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, designed for researchers and scientists in organic synthesis and drug discovery. The protocol is grounded in established chemical principles and provides in-depth explanations for the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemistry.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence starting from the commercially available 3,6-dichloropyridazine. This strategy involves:

  • Selective Amination: A nucleophilic aromatic substitution (SNAr) reaction to replace one of the chloro groups of 3,6-dichloropyridazine with an amino group, yielding the intermediate 3-amino-6-chloropyridazine.

  • Cross-Coupling for Ethylation: A palladium-catalyzed cross-coupling reaction to introduce the ethyl group at the 6-position of the pyridazine ring, affording the final product.

This approach is advantageous due to the ready availability of the starting material and the high efficiency of the individual transformations.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Selective Amination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Aqueous Ammonia, Heat D This compound B->D Pd Catalyst, Base C Ethylboronic Acid C->D

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-Amino-6-chloropyridazine

Scientific Rationale

The first step involves the selective monosubstitution of 3,6-dichloropyridazine. The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. By controlling the reaction conditions, specifically temperature and pressure, a selective reaction with ammonia can be achieved to yield 3-amino-6-chloropyridazine in high yield[1][2][3]. The use of aqueous ammonia in a sealed reactor allows for the necessary temperature and pressure to be reached for the reaction to proceed efficiently[4].

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,6-Dichloropyridazine98%Commercially available
Aqueous Ammonia (25% w/w)Reagent GradeCommercially available
Deionized WaterHigh Purity-
Dichloromethane (DCM)HPLC GradeCommercially available
Sodium Sulfate (anhydrous)Reagent GradeCommercially available
PTFE-lined pressure reactor--
Round-bottom flask--
Magnetic stirrer and stir bar--
Filtration apparatus--
Rotary evaporator--

Procedure:

  • Reaction Setup: In a PTFE-lined pressure reactor, suspend 3,6-dichloropyridazine (e.g., 14.9 g, 100 mmol) in 25% aqueous ammonia (e.g., 200 mL).

  • Reaction Conditions: Seal the reactor and heat the mixture to 100-130°C with vigorous stirring for 12 hours[4]. The internal pressure will increase; ensure the reactor is rated for the expected pressure at this temperature.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. A crystalline solid should precipitate.

  • Isolation: Collect the solid by filtration and wash it thoroughly with cold deionized water to remove excess ammonia and ammonium salts.

  • Drying: Dry the collected solid under vacuum to afford 3-amino-6-chloropyridazine as a crystalline solid. The product is typically of high purity and can often be used in the next step without further purification.

Part 2: Synthesis of this compound via Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds[5][6]. In this step, the chlorine atom at the 6-position of 3-amino-6-chloropyridazine is replaced by an ethyl group. This reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the chloro-pyridazine to the Pd(0) complex, followed by transmetalation with an organoboron reagent (in this case, ethylboronic acid) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst[7][8]. The choice of a suitable palladium catalyst, ligand, and base is crucial for achieving a high yield and preventing side reactions[9].

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Amino-6-chloropyridazineFrom Step 1-
Ethylboronic Acid97%Commercially available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially available
Sodium CarbonateAnhydrous, 99.5%Commercially available
TolueneAnhydrousCommercially available
EthanolAnhydrousCommercially available
Deionized WaterHigh Purity-
Ethyl AcetateHPLC GradeCommercially available
Brine (saturated NaCl solution)--
Magnesium Sulfate (anhydrous)Reagent GradeCommercially available
Schlenk flask--
Condenser--
Inert gas supply (Argon or Nitrogen)High Purity-

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-amino-6-chloropyridazine (e.g., 12.95 g, 100 mmol), ethylboronic acid (e.g., 8.8 g, 120 mmol), and sodium carbonate (e.g., 21.2 g, 200 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 2.31 g, 2 mol%). Add a degassed solvent mixture of toluene (e.g., 300 mL), ethanol (e.g., 100 mL), and deionized water (e.g., 100 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-95°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a pure solid.

Summary of Quantitative Data

StepStarting MaterialReagentsSolvent(s)TemperatureTime (h)Typical Yield (%)
13,6-DichloropyridazineAqueous AmmoniaWater100-130°C1280-95
23-Amino-6-chloropyridazineEthylboronic Acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/WaterReflux12-2460-80

Troubleshooting and Optimization

  • Step 1 - Low Yield of Amination: If the yield of 3-amino-6-chloropyridazine is low, ensure that the reactor was properly sealed to maintain pressure. Increasing the reaction temperature or time may also improve conversion.

  • Step 2 - Incomplete Cross-Coupling: If the Suzuki-Miyaura reaction does not go to completion, consider using a different palladium catalyst/ligand system, such as Pd(dppf)Cl₂, which can be more active for heteroaromatic couplings. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Purification Challenges: If the final product is difficult to purify, a recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be an effective alternative to column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following these detailed procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and drug discovery. The self-validating nature of the described protocols, coupled with troubleshooting guidance, ensures a high probability of success for scientists with a foundational knowledge of organic synthesis techniques.

References

  • Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
  • Google Patents. (n.d.). Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.
  • Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • PubMed. (n.d.). Alkylation of 6-mercaptopurine (6-MP) With N-alkyl-N-alkoxycarbonylaminomethyl Chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP Prodrug Structure Effect on the Dermal Delivery of 6-MP. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • Google Patents. (n.d.). 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them. EP0469992A1.
  • MDPI. (2022). Construction of 5-(Alkylamino)
  • A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. (n.d.). Retrieved from [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8681-8696.

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Experimental procedure for Suzuki coupling with 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Ethylpyridazin-3-amine

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have established it as a premier method for the formation of carbon-carbon bonds.[1][3] This reaction is instrumental in the synthesis of complex organic molecules, including biaryls and heteroaryl-aryl scaffolds, which are prevalent in numerous biologically active compounds.[4]

Pyridazine moieties, such as the one in this compound, are important pharmacophores found in a variety of therapeutic agents. The ability to functionalize this core structure through reliable methods like the Suzuki coupling is of significant interest to researchers in drug development. This document provides a detailed experimental protocol and technical guidance for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids, aimed at researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step of the reaction.[5]

  • Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transfer.[1][7]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Organic Halide) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OH)₃]⁻ (Activated Boronate) PdII_Diaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Rationale

The success of a Suzuki coupling reaction, especially with challenging substrates like heteroaromatic amines, hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. While Pd(PPh₃)₄ can be used directly as a Pd(0) source, it is often more practical and efficient to generate the active Pd(0) species in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).

For heteroaromatic substrates, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred.[3]

  • Bulky Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) : These ligands promote the oxidative addition and reductive elimination steps.[3] Their steric bulk can also prevent the formation of inactive palladium dimers.

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form very stable complexes with palladium, making them robust and highly active catalysts, particularly for less reactive aryl chlorides.[7]

The nitrogen atoms in this compound can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] The use of bulky ligands helps to mitigate this by sterically shielding the metal center.

The Crucial Role of the Base

A base is essential for the transmetalation step.[1][7] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[1]

The choice of base and its strength can significantly impact the reaction outcome:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : These are commonly used and effective for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and more basic, often leading to higher yields.

  • Phosphates (K₃PO₄) : A strong base that is particularly effective for coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.

  • Hydroxides (NaOH, KOH) : Strong bases that can be effective but may not be suitable for substrates with base-sensitive functional groups.[5]

For the coupling of this compound, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point.

Solvent System

The solvent system must be chosen to ensure adequate solubility of the reactants and the base. Aprotic polar solvents are commonly employed, often in combination with water.[6]

  • Ethers : Dioxane and tetrahydrofuran (THF) are widely used.[6]

  • Aromatic Hydrocarbons : Toluene is a common choice, especially for higher temperature reactions.

  • Amides : N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.[5]

The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] A typical ratio is between 5:1 to 10:1 organic solvent to water.[6]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid as a representative example. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different arylboronic acids.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Stoichiometric Ratio
This compound123.161.0 eq
Phenylboronic Acid121.931.2 eq
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 eq (2 mol%)
SPhos410.510.04 eq (4 mol%)
Potassium Carbonate (K₂CO₃)138.212.0 eq
1,4-Dioxane--
Water (degassed)--
Step-by-Step Procedure
  • Reaction Setup :

    • To a clean, dry reaction vessel (e.g., a microwave vial or a round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition :

    • Using a syringe, add degassed 1,4-dioxane and degassed water to the reaction vessel in a 5:1 ratio. The final concentration of the limiting reagent (this compound) should be approximately 0.1 M.

  • Reaction Execution :

    • Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for the duration of the reaction. Reaction times can range from 2 to 24 hours.

  • Reaction Monitoring :

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 6-Ethyl-3-phenylpyridazine.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere.Use a fresh catalyst/ligand; Ensure proper degassing of solvents and inerting of the reaction vessel.
Low reaction temperature or time.Increase the reaction temperature or extend the reaction time.
Ineffective base or solvent system.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation of Boronic Acid Presence of excess water or protic sources.Use anhydrous conditions if possible; Use a boronate ester (e.g., pinacol ester) instead of the boronic acid.
Formation of Side Products (e.g., Homocoupling) Catalyst decomposition; Non-optimal reaction conditions.Lower the catalyst loading; Screen different ligands and reaction temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted pyridazines. The protocol outlined in this application note provides a robust starting point for the coupling of this compound with various arylboronic acids. Careful consideration and optimization of the catalyst system, base, and solvent are paramount to achieving high yields and purity, especially when dealing with potentially coordinating heteroaromatic substrates. This guide serves as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Chemical Space of Arylated Pyridazines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process developers alike.[5][6]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the coupling of aryl halides with 6-Ethylpyridazin-3-amine. While this specific heterocyclic amine is not extensively documented as a coupling partner in seminal literature, the principles and protocols established for the N-arylation of other electron-deficient and sterically hindered heteroaromatic amines can be effectively adapted. These application notes will, therefore, present a generalized yet robust protocol, grounded in established methodologies for similar substrates, to enable the successful synthesis of novel N-aryl-6-ethylpyridazin-3-amines.

The arylation of this compound is of significant interest as it opens avenues to novel chemical entities with potential applications in drug discovery. Pyridazine derivatives are known to exhibit a wide range of biological activities, and their functionalization through C-N bond formation can lead to the generation of diverse compound libraries for screening and lead optimization.[7]

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl-6-ethylpyridazin-3-amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The efficiency of this cycle is highly dependent on the choice of ligand, base, solvent, and temperature. For challenging substrates like heteroaromatic amines, careful optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_oxidative_addition Oxidative Addition Complex (Ar)Pd(II)(X)L_n pd0->pd_oxidative_addition + Ar-X pd_amido Palladium Amido Complex (Ar)Pd(II)(NRR')L_n pd_oxidative_addition->pd_amido + this compound + Base, - HX pd_amido->pd0 product N-Aryl-6-ethylpyridazin-3-amine pd_amido->product Reductive Elimination aryl_halide Aryl Halide (Ar-X) amine This compound caption Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Caption: Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: A Guideline for Success

The following protocol is a general guideline for the Buchwald-Hartwig amination of aryl halides with this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for each specific substrate combination.

Reagents and Equipment
  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-formed Pd(II) pre-catalyst.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos is recommended for coupling with heteroaromatic amines.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) is typically employed.[10]

  • Aryl Halide: Aryl chlorides, bromides, or iodides can be used. Aryl bromides and iodides are generally more reactive than aryl chlorides.

  • This compound: The amine coupling partner.

  • Anhydrous Solvent: Toluene, dioxane, or THF are commonly used solvents.[10]

  • Inert Atmosphere: A glovebox or Schlenk line techniques are necessary to exclude oxygen and moisture.

  • Standard laboratory glassware, stirring and heating equipment.

Step-by-Step Procedure
  • Reaction Setup: In a glovebox, to a dry reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Addition of Reagents: Add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration with respect to the aryl halide).

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time (4-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd Pre-catalyst, Ligand, Aryl Halide, Amine, and Base setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir (80-120 °C, 4-24 h) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product caption Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Key Considerations and Troubleshooting

  • Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen. Strict adherence to inert atmosphere techniques is critical for reproducible results.

  • Purity of Reagents: The purity of the aryl halide, amine, and solvent can significantly impact the reaction outcome. Ensure all reagents are of high purity and the solvent is anhydrous.

  • Ligand Selection: The choice of ligand is crucial. For heteroaromatic amines, bulky and electron-rich biarylphosphine ligands often provide the best results.[9]

  • Base Selection: The strength and solubility of the base can influence the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.

  • Side Reactions: Potential side reactions include hydrodehalogenation of the aryl halide and catalyst decomposition. Careful optimization of reaction conditions can minimize these pathways.

  • Low Yields: If low yields are observed, consider screening different ligands, bases, solvents, and temperatures. Increasing the catalyst and ligand loading may also be beneficial.

Data Summary: Representative Reaction Conditions

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of various aryl halides with this compound. The expected yields are estimates based on reactions with structurally similar heteroaromatic amines and will require experimental verification.

Aryl Halide (Ar-X)Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield Range
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001270-90%
4-ChlorobenzonitrilePd₂(dba)₃ (3)BrettPhos (6)LiHMDS (2.0)Dioxane1101860-80%
2-Bromo-pyridinePd₂(dba)₃ (2.5)RuPhos (5)Cs₂CO₃ (2.0)Toluene1001665-85%
1-IodonaphthalenePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene90875-95%

Conclusion

The Buchwald-Hartwig amination offers a powerful platform for the synthesis of novel N-aryl-6-ethylpyridazin-3-amines. While direct literature precedent for this specific transformation is limited, the general principles and protocols established for the N-arylation of other heteroaromatic amines provide a solid foundation for successful reaction development. By carefully selecting the catalyst system and optimizing the reaction conditions, researchers can efficiently access a wide range of arylated pyridazine derivatives for further investigation in medicinal chemistry and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-125). Thieme.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • MDPI. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • NIH. (2023). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • NIH. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

  • Organic Chemistry Portal. (2006). Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases. [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.... [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Semantic Scholar. (n.d.). Buchwald–Hartwig reaction: an update. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Novel RAD51 Inhibitors Derived from 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Guardian of the Genome for Cancer Therapy

The RAD51 protein is a cornerstone of the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2] In essence, RAD51 acts as a recombinase, forming a nucleoprotein filament on single-stranded DNA that facilitates the search for a homologous template to accurately repair the break.[3][4] While essential for maintaining genomic stability in healthy cells, many cancer cells exhibit an over-reliance on the HR pathway for survival due to their inherent genomic instability and the DNA-damaging effects of many cancer therapies.[5][6] This dependency presents a therapeutic window: inhibiting RAD51 can selectively cripple the DNA repair capacity of cancer cells, leading to the accumulation of lethal DNA damage and sensitizing them to chemotherapy and radiation.[6][7]

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[8] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing targeted inhibitors. This guide outlines a comprehensive strategy for the synthesis and evaluation of a novel class of potential RAD51 inhibitors, utilizing 6-Ethylpyridazin-3-amine as a versatile starting material. We will detail a proposed synthetic route, followed by robust protocols for assessing the biological activity of the resulting compounds, thereby providing a roadmap for researchers and drug development professionals in this promising area of oncology.

Proposed Synthetic Pathway and Methodologies

The primary amino group of this compound is a key functional handle that can be readily elaborated to explore the chemical space around the pyridazine core. A plausible and effective strategy to generate a library of potential RAD51 inhibitors is through an amide coupling reaction with a diverse set of carboxylic acids. This approach allows for the systematic variation of substituents to probe structure-activity relationships (SAR).

General Rationale for Amide Coupling

Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry due to the stability of the resulting amide linkage and the vast commercial availability of carboxylic acids.[9][10] The proposed synthesis will couple this compound with a substituted benzoic acid. The rationale for choosing an aromatic carboxylic acid is based on the structures of known kinase and DNA repair inhibitors, where aryl moieties often play a crucial role in binding to the target protein.

Workflow for the Proposed Synthesis of a Novel Pyridazine-Based RAD51 Inhibitor

cluster_synthesis Proposed Synthetic Route A This compound C Amide Coupling (EDC, HOBt, DIPEA in DMF) A->C B Substituted Benzoic Acid B->C D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, HRMS) D->E Purified Product F Final Product: N-(6-ethylpyridazin-3-yl)benzamide Derivative E->F

Caption: Proposed workflow for synthesizing a RAD51 inhibitor candidate.

Detailed Experimental Protocol: Synthesis of N-(6-ethylpyridazin-3-yl)-4-nitrobenzamide (Exemplary Compound)

This protocol details the synthesis of a representative compound from the proposed series. The choice of 4-nitrobenzoic acid is for illustrative purposes; a wide range of other carboxylic acids can be substituted.

Materials and Reagents:

  • This compound

  • 4-Nitrobenzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-nitrobenzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(6-ethylpyridazin-3-yl)-4-nitrobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: A Multi-tiered Approach to Characterizing RAD51 Inhibition

A robust assessment of a putative RAD51 inhibitor requires a series of cell-based assays to confirm target engagement and elucidate the downstream cellular consequences.

Workflow for Biological Evaluation of RAD51 Inhibitor Candidates

cluster_bio Biological Evaluation Workflow start Treat Cancer Cells with Pyridazine Derivative assay1 RAD51 Foci Formation Assay (Immunofluorescence) start->assay1 assay2 DNA Damage Assay (γH2AX Western Blot) start->assay2 assay3 Cell Viability Assay (Clonogenic Survival) start->assay3 assay4 Cell Cycle Analysis (Flow Cytometry) start->assay4 outcome1 Target Engagement: Reduced RAD51 Foci assay1->outcome1 outcome2 Pharmacodynamic Marker: Increased γH2AX assay2->outcome2 outcome3 Cellular Phenotype: Decreased Survival assay3->outcome3 outcome4 Mechanism of Action: Cell Cycle Arrest assay4->outcome4

Caption: A multi-assay workflow to evaluate RAD51 inhibitor efficacy.

Protocol 1: RAD51 Foci Formation Assay by Immunofluorescence

Principle: In response to DNA damage, RAD51 polymerizes on single-stranded DNA at the site of the break, forming distinct nuclear structures known as RAD51 foci.[11] Effective RAD51 inhibitors are expected to prevent the formation of these foci, even in the presence of a DNA damaging agent.[11]

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., U2OS or HeLa) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized pyridazine derivative for 2-4 hours. Include a vehicle control (e.g., DMSO) and a known RAD51 inhibitor (e.g., B02) as a positive control.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent such as cisplatin (2-5 µM) or by exposing them to ionizing radiation (e.g., 5 Gy) for 1 hour.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.

  • Secondary Antibody and Staining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images and quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in the presence of the inhibitor indicates successful target engagement.

Protocol 2: Assessment of DNA Damage via γH2AX Western Blot

Principle: The phosphorylation of histone H2AX at serine 139 (to form γH2AX) is an early cellular response to the formation of DNA double-strand breaks.[12] Inhibition of RAD51-mediated repair is expected to lead to an accumulation of unrepaired DSBs, resulting in a sustained or increased γH2AX signal.[13]

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the pyridazine derivative, a DNA damaging agent (e.g., doxorubicin), or a combination of both for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the γH2AX signal to the loading control. A significant increase in γH2AX levels in cells treated with the inhibitor, especially in combination with a DNA damaging agent, suggests impaired DNA repair.[13]

Protocol 3: Clonogenic Survival Assay

Principle: This assay measures the ability of a single cell to undergo unlimited division to form a colony.[14] It is the gold standard for determining cell reproductive death after cytotoxic insults and provides a measure of the long-term efficacy of a potential therapeutic agent.

Procedure:

  • Cell Seeding: Prepare a single-cell suspension of cancer cells and seed a low, precise number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency) into 6-well plates.

  • Treatment: Allow the cells to adhere for a few hours, then treat with a range of concentrations of the pyridazine derivative for 24 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with a solution of methanol and acetic acid (3:1) for 10 minutes, and stain with 0.5% crystal violet solution for 30 minutes.[15]

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Calculation: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. A dose-dependent decrease in the surviving fraction indicates cytotoxic or cytostatic activity.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: As homologous recombination primarily occurs in the S and G2 phases of the cell cycle, inhibiting RAD51 in the presence of DNA damage can lead to cell cycle arrest at these checkpoints.[2] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the pyridazine derivative for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the S and/or G2/M phases is indicative of cell cycle arrest.

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate interpretation and comparison between different compounds.

Table 1: Hypothetical Biological Activity Data for Pyridazine-based RAD51 Inhibitors

Compound IDRAD51 Foci Inhibition (IC₅₀, µM)γH2AX Induction (Fold Change at 1 µM)Clonogenic Survival (IC₅₀, µM)Cell Cycle Arrest (Phase at 1 µM)
Vehicle > 501.0> 50Normal Distribution
B02 (Control) 5.24.58.7G2/M
PYR-001 2.86.14.5G2/M
PYR-002 15.62.322.1S Phase
PYR-003 > 501.2> 50Normal Distribution

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • PYR-001 would be considered a potent hit, showing strong inhibition of RAD51 foci formation, a significant induction of DNA damage, potent reduction in cell survival, and a clear G2/M arrest, consistent with the expected phenotype of a RAD51 inhibitor.

  • PYR-002 shows moderate activity, suggesting it may be a weaker inhibitor or have off-target effects.

  • PYR-003 would be considered inactive in this series, serving as a negative control for SAR studies.

Conclusion

The strategic use of this compound as a novel building block offers a promising avenue for the discovery of new RAD51 inhibitors. The synthetic and biological protocols detailed in this guide provide a comprehensive framework for the design, synthesis, and rigorous evaluation of such compounds. By systematically applying these methodologies, researchers can effectively navigate the path from initial chemical synthesis to the identification of potent and selective RAD51 inhibitors with therapeutic potential.

References

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Kinase Inhibition

The pyridazine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its defining feature is the vicinal nitrogen atoms, which act as key hydrogen bond acceptors, enabling potent and selective interactions with the hinge region of the ATP-binding site in a multitude of kinases. The 6-Ethylpyridazin-3-amine building block offers a strategic starting point for developing novel kinase inhibitors. The ethyl group at the 6-position can provide advantageous van der Waals interactions in the hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity. The primary amine at the 3-position serves as a versatile handle for introducing a wide range of substituents, allowing for extensive exploration of the structure-activity relationship (SAR). This document provides a comprehensive guide to the synthesis of kinase inhibitors derived from this compound, focusing on robust synthetic methodologies and the rationale behind them.

Core Synthetic Strategies: Building Complexity from a Simple Scaffold

The derivatization of this compound into complex kinase inhibitors typically relies on two powerful palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination for C-N bond formation and Suzuki-Miyaura coupling for C-C bond formation. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.[1][2]

  • Buchwald-Hartwig Amination: This reaction is ideal for coupling the 3-amino group of the pyridazine with various aryl or heteroaryl halides. This allows for the introduction of a key recognition element that often occupies the solvent-exposed region of the ATP-binding site. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands like BrettPhos often providing excellent results for challenging substrates.[3][4]

  • Suzuki-Miyaura Coupling: While the primary amine of this compound is a key functional group for derivatization, the pyridazine ring itself can be further functionalized. To achieve this, a halogenated derivative of this compound would be required. This C-C bond-forming reaction is instrumental in building biaryl or heteroaryl-aryl structures, which are common motifs in type I and type II kinase inhibitors.[5][6][7]

The following workflow diagram illustrates the general synthetic approach for creating a library of kinase inhibitors starting from this compound.

G cluster_0 Synthesis of this compound cluster_1 Diversification via Cross-Coupling cluster_2 Biological Evaluation start 6-Vinylpyridazin-3-amine step1 Catalytic Hydrogenation (Pd/C, H2) start->step1 product1 This compound step1->product1 product1_ref This compound step2 Buchwald-Hartwig Amination (Aryl/Heteroaryl Halide, Pd catalyst, Ligand, Base) product1_ref->step2 product2 N-Aryl/Heteroaryl-6-ethylpyridazin-3-amine Library step2->product2 product2_ref Inhibitor Library step3 Kinase Screening Assays (Biochemical & Cellular) product2_ref->step3 product3 Hit Identification & SAR Analysis step3->product3

Caption: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material, this compound

This protocol is adapted from a patented procedure and describes the synthesis of the key starting material.[8]

Reaction Scheme:

6-Vinylpyridazin-3-amine → this compound

Materials and Reagents:

Reagent/MaterialSupplierGrade
6-Vinylpyridazin-3-amineCommercially Available≥95%
Palladium on Carbon (10% Pd)Major Chemical Supplier
Ethyl Acetate (EtOAc)Major Chemical SupplierAnhydrous
Acetic Acid (AcOH)Major Chemical SupplierGlacial
Hydrogen (H₂) GasGas SupplierHigh Purity
Nitrogen (N₂) GasGas SupplierHigh Purity

Procedure:

  • To a solution of 6-vinylpyridazin-3-amine (1.0 eq.) in ethyl acetate, add a catalytic amount of acetic acid (0.1 eq.).

  • Carefully add 10% Palladium on carbon to the reaction mixture under a nitrogen atmosphere.

  • Seal the reaction vessel and degas by purging with nitrogen, followed by evacuating under vacuum. Repeat this cycle three times.

  • Introduce hydrogen gas into the reaction vessel (typically 15 psi).

  • Stir the suspension vigorously at room temperature (25°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Once the starting material is consumed, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, and wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol is a representative example based on a patented procedure demonstrating the coupling of this compound with an aryl bromide.[4]

Reaction Scheme:

This compound + 3-Bromo-N-((5-methylfuran-2-yl)methyl)benzamide → N-(6-Ethylpyridazin-3-yl)-3-(((5-methylfuran-2-yl)methyl)amino)benzamide

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundSynthesized (Protocol 1)
3-Bromo-N-((5-methylfuran-2-yl)methyl)benzamideCustom Synthesis≥95%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Major Chemical Supplier
BrettPhosMajor Chemical Supplier
Cesium Carbonate (Cs₂CO₃)Major Chemical SupplierAnhydrous
TolueneMajor Chemical SupplierAnhydrous
Nitrogen (N₂) GasGas SupplierHigh Purity

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), 3-bromo-N-((5-methylfuran-2-yl)methyl)benzamide (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), BrettPhos (0.04 eq.), and cesium carbonate (2.0 eq.).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired final compound.

Characterization and Data Analysis

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Analytical TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak with the correct mass-to-charge ratio (m/z).
¹H and ¹³C NMR Structural elucidationSpectra consistent with the proposed structure, showing characteristic shifts for the pyridazine and coupled aryl/heteroaryl moieties.
HRMS Exact mass determinationProvides the elemental composition and confirms the molecular formula.

Protocol 3: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, their biological activity must be evaluated. A common and robust method is an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[9][10]

Assay Principle:

The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. This is a luminescence-based assay where the light signal is inversely proportional to the kinase activity.[9]

Materials and Reagents:

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add the assay buffer to the wells of a 384-well plate.

    • Add the inhibitor solution or DMSO (for control wells).

    • Add the kinase and substrate mixture.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Target Kinase Pathways and Rationale

Pyridazine-based inhibitors have been successfully developed against a range of kinases involved in cancer and inflammatory diseases. For example, the p38 MAPK signaling pathway is a common target.

p38_pathway Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyridazine-based Inhibitor Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by a pyridazine-based kinase inhibitor.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to develop libraries of pyridazine-based compounds. The combination of established cross-coupling chemistries with robust in vitro screening assays allows for the efficient identification and optimization of potent and selective kinase inhibitors for further preclinical and clinical development.

References

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Gillie, A., & Stille, J. K. (1980). Mechanisms of 1,1-reductive elimination from palladium. Journal of the American Chemical Society, 102(15), 4933-4941. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

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  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Tang, L., et al. (2023). Inhibitors of anoctamin 6 protein and uses thereof.
  • Norman, M. H., et al. (2020). Rad51 inhibitors.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Ethylpyridazin-3-amine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently appearing in a range of biologically active molecules with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceutical candidates.[3][4] The ethyl group at the 6-position introduces a lipophilic handle, while the amino group at the 3-position provides a key vector for further functionalization and can participate in crucial hydrogen bonding interactions within biological targets.[5]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of such heterocyclic systems, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[6][7] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, offering researchers a robust starting point for their synthetic endeavors. The protocols have been designed based on established methodologies for structurally similar pyridazine derivatives and an understanding of the underlying reaction mechanisms.[8][9]

General Considerations for Cross-Coupling Reactions with this compound

The presence of both an electron-donating amino group and an alkyl group on the pyridazine ring influences its reactivity. The amino group can potentially coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Therefore, the selection of appropriate ligands is crucial to mitigate this effect and promote efficient coupling.[10] Bulky, electron-rich biarylphosphine ligands have shown great success in coupling reactions of electron-rich and heterocyclic substrates and are therefore recommended.[11][12][13]

Furthermore, to ensure reproducibility and high yields, the following general laboratory practices are essential:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and coupling partners.

  • Anhydrous Conditions: Solvents and reagents should be anhydrous to avoid unwanted side reactions, such as the hydrolysis of organoboron reagents in Suzuki couplings.

  • Thorough Degassing: The reaction mixture should be thoroughly degassed prior to the addition of the catalyst to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling of boronic acids.[14]

Suzuki-Miyaura Coupling: Arylation of this compound

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. For the arylation of what would be a halogenated precursor of this compound (e.g., 3-amino-6-ethyl-X-pyridazine, where X is Br or Cl), the following protocol is recommended. This protocol is adapted from procedures for the coupling of 3-amino-6-chloropyridazine.[8][9]

Reaction Scheme:
Causality Behind Experimental Choices:
  • Catalyst System: A pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be effective. However, for challenging couplings or to improve reaction efficiency, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often superior.[8] These ligands promote the oxidative addition step and stabilize the active catalytic species.

  • Base: An aqueous solution of a mild inorganic base like Na₂CO₃ or K₂CO₃ is typically used to facilitate the transmetalation step. The use of a biphasic solvent system (e.g., toluene/water or dioxane/water) is common.

  • Solvent: A combination of an organic solvent like toluene or 1,4-dioxane with water is used to dissolve both the organic and inorganic reagents.

Detailed Protocol:
  • To a dry reaction flask, add 3-amino-6-ethyl-X-pyridazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the chosen base (e.g., Na₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Add the solvent system (e.g., toluene and water, in a 4:1 to 10:1 ratio, 0.1-0.2 M concentration relative to the limiting reagent).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) or the palladium precursor and ligand (e.g., Pd₂(dba)₃, 0.01-0.025 mmol, 1-2.5 mol% and SPhos, 0.02-0.05 mmol, 2-5 mol%).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
Arylboronic AcidPalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O10012-2470-85
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (3)1,4-Dioxane/H₂O908-1680-95
3-Pyridylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.5)Toluene/H₂O11016-2465-80

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Halo-pyridazine - Boronic Acid - Base solvent Add Solvent reagents->solvent degas Degas with N₂/Ar solvent->degas catalyst Add Pd Catalyst/Ligand degas->catalyst heat Heat to 80-110 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: N-Arylation of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate.[1][15] This reaction is particularly useful for synthesizing N-aryl pyridazine derivatives, which are common motifs in pharmaceuticals.

Reaction Scheme:
Causality Behind Experimental Choices:
  • Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[16] Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos are highly effective.[17][18] These ligands facilitate both the oxidative addition of the aryl halide and the reductive elimination of the product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[19] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are suitable for this reaction.

Detailed Protocol:
  • To a dry, oven-dried reaction flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.1-1.2 mmol, 1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium precursor and ligand (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol% and RuPhos, 0.02-0.04 mmol, 2-4 mol%).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Aryl HalidePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
BromobenzenePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Toluene1006-1285-95
4-ChloroanisolePd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)1,4-Dioxane11012-2475-90
2-BromopyridinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2)Toluene11010-1880-92

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl + Ar-X OxAdd Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ PdII_Aryl->PdII_Amine + RNH₂ Ligand_Exch Amine Coordination PdII_Amido L-Pd(II)(Ar)(HNR) PdII_Amine->PdII_Amido + Base - Base-H⁺X⁻ Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product Red_Elim Reductive Elimination ArylHalide Ar-X Amine RNH₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling: Alkynylation of Halogenated this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction is a powerful tool for introducing alkynyl moieties onto the pyridazine core, which can serve as versatile handles for further transformations or as key pharmacophores themselves.

Reaction Scheme:
Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) species and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling), which is often promoted by the copper catalyst, copper-free Sonogashira protocols have been developed.[2][22][23] These methods typically require a suitable ligand and a strong base.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used. It serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.

Detailed Protocol (Copper-Cocatalyzed):
  • To a dry reaction flask, add the halo-6-Ethylpyridazin-3-amine (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv.), and CuI (0.05-0.1 mmol, 5-10 mol%).

  • Add an anhydrous amine solvent such as triethylamine or a mixture of THF and triethylamine.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol% or PdCl₂(PPh₃)₂, 0.02-0.05 mmol, 2-5 mol%).

  • Stir the reaction at room temperature to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions
Halo-pyridazineTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base/SolventTemp (°C)Time (h)Typical Yield (%)
3-amino-6-bromo-PhenylacetylenePd(PPh₃)₄ (3)CuI (5)TEA504-880-95
3-amino-6-iodo-TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)THF/DIPART6-1285-98
3-amino-6-bromo-1-HexynePd(OAc)₂ (2.5) / PPh₃ (5)CuI (5)DMF/TEA608-1675-90

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.

Logical Relationship Diagram:

Sonogashira_Logic cluster_inputs Reactants & Catalysts cluster_conditions Reaction Conditions Substrate Halo-6-Ethylpyridazin-3-amine Process Sonogashira Coupling Substrate->Process Alkyne Terminal Alkyne Alkyne->Process Pd_Catalyst Palladium(0) Catalyst Pd_Catalyst->Process Base Amine Base (e.g., TEA) Base->Process Copper Copper(I) Co-catalyst (Optional, for classic method) Copper->Process Solvent Anhydrous Solvent Solvent->Process Atmosphere Inert Atmosphere (N₂/Ar) Atmosphere->Process Product Alkynylated Product Process->Product Side_Product Glaser Homocoupling (Potential side reaction with Cu) Process->Side_Product

Caption: Key components and relationships in Sonogashira coupling.

Heck Reaction: Vinylation of Halogenated this compound

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, which is a valuable transformation for introducing vinyl groups.[24][25]

Reaction Scheme:
Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, are often used to stabilize the catalyst and influence the regioselectivity of the reaction.[26]

  • Base: A mild inorganic base like triethylamine (Et₃N) or an inorganic base such as NaOAc or K₂CO₃ is required to neutralize the HX generated during the catalytic cycle.

  • Regioselectivity: The regioselectivity of the Heck reaction (formation of α- vs. β-substituted products) can be influenced by the electronic nature of the alkene and the reaction conditions.[27][28][29] For simple alkenes like styrene or acrylates, the reaction is often highly regioselective.

Detailed Protocol:
  • In a pressure tube or sealed vial, combine the halo-6-Ethylpyridazin-3-amine (1.0 mmol, 1.0 equiv.), the alkene (1.5-2.0 mmol, 1.5-2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%), and the ligand (e.g., PPh₃, 0.04-0.1 mmol, 4-10 mol%).

  • Add the base (e.g., Et₃N, 1.5-2.0 mmol, 1.5-2.0 equiv.) and the solvent (e.g., DMF, acetonitrile, or toluene, 0.1-0.2 M).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals working with this compound. By understanding the key parameters influencing these palladium-catalyzed cross-coupling reactions, scientists can efficiently synthesize a diverse range of novel pyridazine derivatives for further investigation. The provided diagrams and tables serve as quick references to facilitate experimental design and execution. As with any chemical transformation, optimization of the reaction conditions for specific substrates may be necessary to achieve the desired outcomes.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules2019 , 24(5), 849. [Link]

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Reagents for Buchwald-Hartwig reaction with 6-Ethylpyridazin-3-amine (e.g., Pd2(dba)3, BrettPhos)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these motifs, offering a versatile and efficient alternative to harsher, classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]

Pyridazine derivatives, in particular, are of significant interest due to their prevalence in pharmacologically active molecules.[2][3] However, the electron-deficient nature of the pyridazine ring can pose challenges for traditional synthetic methods. The Buchwald-Hartwig reaction provides a powerful tool to functionalize such heterocycles with a wide range of amines under relatively mild conditions.[4] This guide provides an in-depth analysis and detailed protocols for the coupling of 6-Ethylpyridazin-3-amine with aryl halides, focusing on the highly effective catalyst system composed of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and BrettPhos.

The Key Reagents: A Mechanistic Perspective

Successful Buchwald-Hartwig amination hinges on the synergistic interplay between the palladium source, the phosphine ligand, the base, and the solvent. Understanding the specific role of each component is critical for reaction optimization and troubleshooting.

Palladium Source: Pd₂(dba)₃

Tris(dibenzylideneacetone)dipalladium(0) is a stable, air-tolerant Pd(0) complex that serves as an excellent precatalyst.[5] Unlike Pd(II) sources such as Pd(OAc)₂, it does not require an initial in situ reduction step to enter the catalytic cycle, which can lead to more efficient formation of the active catalyst and potentially lower catalyst loadings.[5] The dibenzylideneacetone (dba) ligands are weakly bound and are readily displaced by the more strongly coordinating phosphine ligand (BrettPhos) to generate the active monoligated Pd(0) species that initiates the reaction.

The Ligand: BrettPhos - A Pillar of Modern Cross-Coupling

BrettPhos, or 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, is a highly effective, sterically hindered biarylmonophosphine ligand.[6] Its design is key to its success in C-N cross-coupling reactions.[6][7]

  • Steric Bulk: The bulky triisopropylphenyl and cyclohexyl groups favor the formation of a monoligated palladium complex (L-Pd(0)). This coordinatively unsaturated species is highly reactive towards the first step of the catalytic cycle, oxidative addition.[1]

  • Electron-Richness: The electron-donating nature of the ligand increases electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.

  • Accelerated Reductive Elimination: The unique architecture of BrettPhos is particularly adept at promoting the final, product-forming step—reductive elimination. This is often the rate-limiting step, and speeding it up prevents deleterious side reactions like beta-hydride elimination.[1][8]

BrettPhos is especially well-suited for coupling primary amines, demonstrating high selectivity for monoarylation where other ligands might lead to diarylation byproducts.[6][9]

The Base and Solvent System

The choice of base is critical. It must be strong enough to deprotonate the amine-palladium complex to form the palladium-amido intermediate, but not so nucleophilic that it interferes with the catalyst.

  • Bases: Strong, non-nucleophilic alkoxide bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[10] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[1]

  • Solvents: Aprotic, non-polar, or weakly polar solvents are standard. Toluene, 1,4-dioxane, and tert-butanol are excellent choices as they effectively dissolve the reactants and do not coordinate strongly to the palladium center.[9] It is imperative to use anhydrous, degassed solvents to prevent catalyst deactivation.

The Catalytic Cycle: A Visual Guide

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The combination of Pd₂(dba)₃ and BrettPhos (represented as 'L') efficiently drives this process.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Ar-Pd(II)-L     |          X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)-L(H₂NR')]+          |                    X⁻ OA_Complex->Amine_Complex Amine Coordination (+ R'NH₂) Amido_Complex Ar-Pd(II)-L     |         HNR' Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Product Ar-NR'H Product Amido_Complex->Product Reductive Elimination Catalyst_Regen L-Pd(0) Catalyst_Regen->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a detailed, step-by-step procedure for a representative Buchwald-Hartwig amination of an aryl bromide with this compound.

Table 1: Reaction Parameter Guidelines
ParameterTypical RangeRationale / Notes
Aryl Halide1.0 equivLimiting reagent. Reactivity order: Ar-I > Ar-Br > Ar-Cl.[5]
This compound1.1 - 1.5 equivA slight excess ensures complete consumption of the aryl halide.
Pd₂(dba)₃0.5 - 2.0 mol % PdLower loadings (e.g., 1 mol % Pd) are often sufficient.[11]
BrettPhos1.1 - 1.2 x mol % PdA slight excess of ligand relative to palladium is crucial.
Base (e.g., NaOtBu)1.4 - 2.2 equivEnsures complete deprotonation and neutralizes the H-X byproduct.
Solvent (e.g., Toluene)0.1 - 0.5 MConcentration affects reaction rates; adjust as needed.
Temperature80 - 110 °CHigher temperatures are often needed for less reactive aryl chlorides.
Reaction Time2 - 24 hoursMonitor by TLC or GC-MS for completion.
Detailed Step-by-Step Protocol

Materials and Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Standard laboratory glassware

  • Syringes for liquid transfer

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Ethyl acetate, hexane (for chromatography)

  • Brine, anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Inert Atmosphere Preparation: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and NaOtBu (1.6 mmol, 1.6 equiv) to a Schlenk flask containing a stir bar.

    • Scientist's Note: If a glovebox is unavailable, the flask can be charged on the bench, sealed with a septum, and then subjected to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon). It is critical to minimize oxygen exposure.[9]

  • Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol % Pd) and BrettPhos (0.022 mmol, 2.2 mol %). Briefly evacuate and backfill the flask with inert gas one more time.

    • Scientist's Note: Using a pre-formed catalyst, where the ligand and palladium source are pre-mixed, can sometimes lead to more reproducible results.[12]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL, to make a 0.2 M solution) via syringe.

    • Scientist's Note: The solvent must be thoroughly deoxygenated by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS.

    • TLC Analysis: Dilute the aliquot in dichloromethane, filter through a small plug of silica, and spot on a TLC plate. A typical eluent system would be ethyl acetate/hexane.

  • Workup: Once the reaction is complete (typically when the aryl halide is consumed), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Quench carefully by adding water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-6-ethylpyridazin-3-amine.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature.Ensure rigorous inert atmosphere and use freshly opened/purified reagents. Switch to a stronger base (e.g., LiHMDS). Increase reaction temperature.
Formation of Hydrodehalogenated Byproduct Presence of water; Slow reductive elimination.Use scrupulously dried solvent and reagents. Ensure an adequate ligand-to-palladium ratio, as this promotes faster reductive elimination.
Dark Black Precipitate (Palladium Black) Catalyst decomposition.This can be caused by impurities or excessive heat. Ensure the ligand is in slight excess and consider a lower reaction temperature.
Diarylation of Amine High temperature; High catalyst loading.BrettPhos is excellent for monoarylation. If diarylation occurs, try reducing the reaction temperature or the amount of base.

Conclusion

The Buchwald-Hartwig amination using the Pd₂(dba)₃/BrettPhos system is a robust and highly reliable method for the synthesis of N-arylated this compound derivatives. The rational design of the BrettPhos ligand, which promotes the key steps of oxidative addition and reductive elimination, is central to the reaction's success. By carefully controlling reaction parameters, particularly the exclusion of oxygen and water, researchers can achieve high yields of desired products that are crucial for advancing drug discovery and development programs.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts. [Link]

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  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (n.d.). National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from a major university website. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). ACS Publications. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). ACS Publications. [Link]

  • The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. (n.d.). ResearchGate. [Link]

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  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). ResearchGate. [Link]

  • Pd/BrettPhos: A Highly Active Catalyst for [nl]CN Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Brettphos: A Key Enabler for Pharmaceutical Intermediates and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Application Note: Selective Hydrogenation of Vinylpyridazines to Ethylpyridazines using Palladium on Carbon (Pd/C)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the selective hydrogenation of vinylpyridazines to their corresponding ethylpyridazines using a heterogeneous palladium on carbon (Pd/C) catalyst. This transformation is a critical step in the synthesis of various pharmacologically relevant scaffolds. This document offers a detailed protocol for conducting the reaction at laboratory scale, an in-depth discussion of the underlying reaction mechanism, and critical insights into process optimization and safety. The protocols and discussions are designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Significance of Ethylpyridazine Moieties

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The transformation of a vinyl group to an ethyl group on this heterocyclic system is a key synthetic step for modifying the steric and electronic properties of a lead compound, often leading to improved potency, selectivity, or pharmacokinetic profiles. Catalytic hydrogenation is an atom-economical and sustainable method for this reduction.[1] Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of carbon-carbon double bonds, often exhibiting high selectivity and requiring mild reaction conditions.[1][2] This application note details a robust methodology for this specific transformation, addressing the unique challenges associated with the hydrogenation of nitrogen-containing heterocycles.

Mechanistic Insights: The Role of the Pd/C Catalyst

The catalytic hydrogenation of an alkene on a palladium surface is a well-established process, though the exact mechanism on the heterogeneous surface can be complex.[3] The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the vinylpyridazine substrate adsorb onto the surface of the palladium nanoparticles.

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive palladium hydride species (Pd-H).[3]

  • Alkene Coordination: The vinyl group of the pyridazine coordinates to the palladium surface through its π-electron system.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the vinyl group. This "migratory insertion" results in the formation of a new C-H bond and a carbon-palladium bond, followed by a second hydrogen transfer to form the fully saturated ethyl group.[3]

  • Desorption of Product: The resulting ethylpyridazine has a weaker affinity for the catalyst surface and desorbs, regenerating the active catalytic site for the next cycle.

A key challenge in the hydrogenation of nitrogen-containing heterocycles like pyridazines is the potential for the lone pair of electrons on the nitrogen atom to coordinate strongly with the palladium surface. This can lead to catalyst inhibition or "poisoning," reducing the reaction rate.[4] Careful selection of reaction conditions, such as solvent and temperature, can help to mitigate this effect.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the hydrogenation of a generic vinylpyridazine to an ethylpyridazine using 10% Pd/C at atmospheric pressure.

Materials and Equipment
  • Substrate: Vinylpyridazine derivative

  • Catalyst: 10% Palladium on carbon (Pd/C), preferably with 50% water content for safety

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (protic solvents often enhance the reaction rate)[5]

  • Hydrogen Source: Hydrogen gas cylinder or balloon

  • Reaction Vessel: A two- or three-necked round-bottom flask

  • Inert Gas: Argon or Nitrogen

  • Filtration: Celite® or a similar filter aid, and a sintered glass funnel or a Büchner funnel with appropriate filter paper

  • Standard laboratory glassware, magnetic stirrer, and stir bars

  • Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, and appropriate gloves.[6]

Reaction Setup and Procedure

The following workflow diagram illustrates the key steps of the hydrogenation process.

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Pd/C and stir bar to a dry flask B 2. Purge flask with inert gas (Ar/N₂) A->B C 3. Add solvent (e.g., EtOH) under inert atmosphere B->C D 4. Add vinylpyridazine substrate C->D E 5. Purge with H₂ (3x vacuum/backfill) D->E F 6. Stir vigorously under H₂ atmosphere (balloon) E->F G 7. Monitor reaction (TLC, LC-MS, GC-MS) F->G H 8. Purge with inert gas G->H I 9. Filter through Celite® to remove Pd/C H->I J 10. Rinse filter cake with solvent I->J K 11. Concentrate filtrate in vacuo J->K L 12. Purify product (e.g., chromatography) K->L

Caption: Experimental workflow for the hydrogenation of vinylpyridazines.

Step-by-Step Instructions:

  • Catalyst Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Inerting the Atmosphere: Assemble the flask with a septum and a gas inlet connected to a nitrogen or argon manifold. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) via cannula or syringe. Ensure the catalyst is fully wetted by the solvent.[6] Then, add the vinylpyridazine substrate, either neat or as a solution in the reaction solvent.

  • Introducing Hydrogen: Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.[5]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon). Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen.

  • Catalyst Removal: Prepare a pad of Celite® in a sintered glass funnel or Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the heterogeneous Pd/C catalyst. Caution: The filtered catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst-containing Celite® pad with plenty of water immediately after filtration.

  • Isolation: Rinse the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude ethylpyridazine product.

  • Purification: If necessary, purify the crude product by flash column chromatography or other suitable techniques.

Data and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the hydrogenation of a generic vinylpyridazine.

ParameterRecommended Value/RangeRationale/Comments
Substrate Concentration 0.1 - 0.5 MHigher concentrations can lead to slower reaction rates due to mass transfer limitations.
Catalyst Loading 5 - 10 mol% (10% Pd/C)Higher loadings can increase reaction rates but also costs. Optimization is recommended.
Solvent Ethanol, MethanolProtic solvents are generally effective.[5] Other solvents like ethyl acetate or THF can also be used.
Hydrogen Pressure 1 atm (balloon)For most vinyl groups, atmospheric pressure is sufficient. For more sterically hindered or deactivated substrates, higher pressures (e.g., up to 1 MPa) may be necessary.[1][2]
Temperature 20 - 25 °C (Room Temp.)The reaction is typically exothermic. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
Reaction Time 2 - 24 hoursHighly dependent on substrate, catalyst loading, and stirring efficiency.
Expected Yield >95%This reaction is generally high-yielding.
Selectivity >99%Excellent selectivity for the vinyl group reduction over pyridazine ring reduction is expected under these mild conditions.[1][2]

Troubleshooting and Key Considerations

The following diagram outlines potential issues and their solutions during the hydrogenation process.

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution A Slow or Incomplete Reaction A1 Catalyst Poisoning (N-coordination) A->A1 A2 Poor Mass Transfer (inefficient stirring) A->A2 A3 Inactive Catalyst A->A3 B Side Product Formation (e.g., over-reduction) B1 Harsh Conditions (high pressure/temp) B->B1 B2 Incorrect Catalyst Choice B->B2 C Low Yield After Work-up C1 Product Adsorption on Catalyst/Celite® C->C1 C2 Volatile Product C->C2 S_A1 - Add a small amount of  mild acid (e.g., AcOH) - Use a different solvent A1->S_A1 S_A2 - Increase stirring speed - Ensure good vortex A2->S_A2 S_A3 - Use fresh catalyst - Check catalyst quality A3->S_A3 S_B1 - Use milder conditions  (lower pressure/temp) B1->S_B1 S_B2 - Screen other catalysts  (e.g., PtO₂, Rh/C) B2->S_B2 S_C1 - Thoroughly wash filter cake  with polar solvent C1->S_C1 S_C2 - Use careful evaporation  techniques C2->S_C2

Caption: Troubleshooting guide for vinylpyridazine hydrogenation.
  • Selectivity: While Pd/C is highly selective for the hydrogenation of vinyl groups, over-reduction of the pyridazine ring to a tetrahydropyridazine or piperidine derivative can occur under harsh conditions (high pressure, high temperature, or with more active catalysts like rhodium or platinum).[4][7][8] If over-reduction is observed, lowering the temperature and hydrogen pressure is the first step.

  • Safety: Palladium on carbon is pyrophoric, especially when dry and containing adsorbed hydrogen. Always handle the catalyst in an inert atmosphere and keep it wet with solvent.[5] Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Conclusion

The hydrogenation of vinylpyridazines to ethylpyridazines using Pd/C is a highly efficient and selective transformation that can be readily implemented in a standard laboratory setting. By understanding the reaction mechanism and paying close attention to the experimental setup and safety precautions, researchers can reliably produce these valuable building blocks for drug discovery and development. The protocol provided herein serves as an excellent starting point, with the understanding that minor optimizations may be necessary for specific substrates.

References

  • Troshina, E. A., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Molecules, 26(3), 733. [Link]

  • Ishida, H., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • University of Hyogo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Krische, M. J., & Jang, H.-Y. (2009). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C–C Bond Forming Hydrogenation. National Institutes of Health. [Link]

  • Li, J., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5553. [Link]

  • Troshina, E. A., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. ResearchGate. [Link]

  • Hickson, C. L., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Baimenov, A. Z., et al. (2020). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. [Link]

  • Okhlopkova, L. B., et al. (2000). Properties of Pt/C and Pd/C catalysts prepared by reduction with hydrogen of adsorbed metal chlorides. ResearchGate. [Link]

  • Sarpong Group. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cramer, N., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • Deplanche, K., et al. (2013). Selective hydrogenation catalyst made via heat-processing of biogenic Pd nanoparticles and novel 'green' catalyst for Heck c. Coventry University. [Link]

  • Ishida, H., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. [Link]

  • Ashenhurst, J. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]

Sources

Application Note and Protocols for the Large-Scale Synthesis of 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Ethylpyridazin-3-amine, a key intermediate in modern drug discovery and development. The synthetic strategy is a robust two-step process commencing with the nucleophilic aromatic substitution of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. This intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the ethyl moiety, affording the final product. This guide offers detailed, step-by-step protocols, explains the causality behind experimental choices, and addresses critical parameters for process scale-up, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The unique electronic properties of the pyridazine ring, including its high dipole moment and capacity for hydrogen bonding, make it a valuable scaffold in the design of therapeutic agents. This compound, in particular, serves as a crucial building block for a range of biologically active molecules. Its synthesis on a large scale is therefore of paramount importance for the pharmaceutical industry.

The synthetic approach detailed herein is designed for scalability, safety, and efficiency. It leverages well-established, industrially relevant chemical transformations to ensure a reliable and high-yielding process.

Overall Synthetic Scheme

Synthetic_Scheme 3_6_dichloropyridazine 3,6-Dichloropyridazine 3_amino_6_chloropyridazine 3-Amino-6-chloropyridazine 3_6_dichloropyridazine->3_amino_6_chloropyridazine Step 1: Amination (Ammonia) 6_ethylpyridazin_3_amine This compound 3_amino_6_chloropyridazine->6_ethylpyridazin_3_amine Step 2: Suzuki Coupling (Ethylboronic acid)

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 3-Amino-6-chloropyridazine

The initial step involves a nucleophilic aromatic substitution on 3,6-dichloropyridazine. The greater electrophilicity of the C6 position, due to the electron-withdrawing effect of the adjacent nitrogen atom, facilitates the selective displacement of one chlorine atom by ammonia.

Experimental Protocol: Large-Scale Amination

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity ( kg/mol )Moles (mol)
3,6-Dichloropyridazine148.9810.0 kg67.13
Aqueous Ammonia (28%)17.03 (as NH3)25.0 L~368
1,4-Dioxane88.1150.0 L-
Deionized Water18.02As needed-

Procedure:

  • Reactor Setup: A 200 L pressure-resistant glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a pressure gauge, and a condenser is rendered inert with nitrogen.

  • Charging Reagents: Charge the reactor with 3,6-dichloropyridazine (10.0 kg, 67.13 mol) and 1,4-dioxane (50.0 L). Stir the mixture to ensure complete dissolution.

  • Addition of Ammonia: Carefully add aqueous ammonia (28%, 25.0 L) to the reactor. The addition should be performed at a controlled rate to manage any initial exotherm.

  • Reaction: Seal the reactor and heat the mixture to 120-130 °C. The internal pressure will rise; monitor and maintain it below the reactor's maximum allowable working pressure (typically around 5-6 bar). Stir the reaction mixture vigorously for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of 3,6-dichloropyridazine is greater than 99%.

  • Work-up and Isolation:

    • Cool the reactor to room temperature. A solid precipitate of the product should be visible.

    • Filter the reaction mixture through a suitable filter press.

    • Wash the filter cake with deionized water (2 x 20 L) to remove excess ammonia and ammonium salts.

    • Dry the solid product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Yield and Purity: The expected yield of 3-amino-6-chloropyridazine is typically in the range of 75-85%, with a purity of >98% as determined by HPLC.

Causality and Insights:

  • Solvent Choice: 1,4-Dioxane is used as a co-solvent to ensure the solubility of the starting material and to facilitate the reaction.[1]

  • Temperature and Pressure: Elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridazine ring.[1]

  • Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to minimize the formation of di-substituted byproducts.

Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

The Suzuki-Miyaura coupling is a highly versatile and widely used method for C-C bond formation in the pharmaceutical industry due to its functional group tolerance and the commercial availability and stability of boronic acids.[2][3][4] In this step, the chlorine atom of 3-amino-6-chloropyridazine is replaced with an ethyl group using ethylboronic acid in the presence of a palladium catalyst.

Experimental Protocol: Large-Scale Suzuki-Miyaura Coupling

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity ( kg/mol )Moles (mol)
3-Amino-6-chloropyridazine129.558.0 kg61.75
Ethylboronic Acid73.885.4 kg73.09
Tetrakis(triphenylphosphine)palladium(0)1155.560.72 kg0.62
Sodium Carbonate105.9913.1 kg123.5
Toluene92.1480.0 L-
Deionized Water18.0240.0 L-
Ethyl Acetate88.11As needed-
Brine (saturated NaCl solution)-As needed-

Procedure:

  • Reactor Setup: A 200 L glass-lined reactor is rendered inert with nitrogen.

  • Charging Reagents:

    • Charge the reactor with 3-amino-6-chloropyridazine (8.0 kg, 61.75 mol), ethylboronic acid (5.4 kg, 73.09 mol), and toluene (80.0 L).

    • In a separate vessel, dissolve sodium carbonate (13.1 kg, 123.5 mol) in deionized water (40.0 L).

  • Inerting the System: Degas the reaction mixture by bubbling nitrogen through it for at least 30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[5]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.72 kg, 0.62 mol) to the reactor under a positive pressure of nitrogen.

  • Addition of Base: Add the aqueous sodium carbonate solution to the reactor.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 3-amino-6-chloropyridazine is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 L).

    • Combine the organic layers and wash with brine (20 L).

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on a large scale if higher purity is required.

    • Dry the purified product in a vacuum oven at 40-50 °C.

Yield and Purity: The expected yield of this compound is typically in the range of 70-80%, with a purity of >99% after purification.

Causality and Insights:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The choice of ligand is crucial for the stability and activity of the catalyst.

  • Base: Sodium carbonate is a cost-effective and efficient base for activating the boronic acid for transmetalation to the palladium center.

  • Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.[5]

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Amination Insufficient reaction time, temperature, or pressure.Extend reaction time, or carefully increase temperature/pressure within safe limits of the reactor.
Low Yield in Suzuki Coupling Catalyst deactivation due to oxygen exposure. Incomplete reaction.Ensure thorough degassing of the reaction mixture and maintain a positive nitrogen pressure. Extend reaction time or slightly increase temperature.
Formation of Byproducts In the amination step, di-substitution can occur. In the Suzuki coupling, homo-coupling of the boronic acid can be a side reaction.Use a sufficient excess of ammonia in the first step. For the Suzuki coupling, ensure efficient stirring and controlled heating.
Difficult Purification Presence of residual palladium in the final product.The product can be treated with a palladium scavenger. Careful optimization of the crystallization process can also help in removing impurities.

Safety Considerations

  • 3,6-Dichloropyridazine: Is a toxic and corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Aqueous Ammonia: Is corrosive and has a pungent odor. Work in a well-ventilated area or fume hood.

  • 1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Handle with care and avoid inhalation.

  • Palladium Catalysts: Can be pyrophoric, especially in finely divided form. Handle under an inert atmosphere.

  • Pressure Reactions: The amination step is conducted under pressure. Ensure the reactor is properly rated and maintained, and that all safety features are operational.

Visualizations

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactor_Inert Inert Reactor (Nitrogen Purge) Charge_Reactants Charge 3,6-Dichloropyridazine and 1,4-Dioxane Reactor_Inert->Charge_Reactants Add_Ammonia Add Aqueous Ammonia Charge_Reactants->Add_Ammonia Heat_Pressure Heat to 120-130°C (Maintain Pressure) Add_Ammonia->Heat_Pressure Monitor_HPLC Monitor by HPLC Heat_Pressure->Monitor_HPLC Cool_Down Cool to Room Temperature Monitor_HPLC->Cool_Down Filter Filter Product Cool_Down->Filter Wash Wash with Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Final_Product_1 3-Amino-6-chloropyridazine Dry->Final_Product_1

Caption: Workflow for the large-scale synthesis of 3-Amino-6-chloropyridazine.

Suzuki_Mechanism Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex Ar-Pd(II)L2-Cl Ox_Add->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ethyl Ar-Pd(II)L2-Et Transmetal->PdII_Ethyl Red_Elim Reductive Elimination PdII_Ethyl->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Et Red_Elim->Product ArCl Ar-Cl ArCl->Ox_Add EtBOH2 Et-B(OH)2 + Base EtBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Sources

Application Note: A Robust Protocol for the Purification of 6-Ethylpyridazin-3-amine via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

6-Ethylpyridazin-3-amine is a key heterocyclic amine intermediate utilized in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique structure, featuring a basic amino group and a polar pyridazine core, makes it a valuable building block in medicinal chemistry. However, these same properties present significant challenges during purification. The basicity of the amine leads to strong, non-ideal interactions with the acidic silanol groups of standard silica gel stationary phases, a phenomenon that often results in significant peak tailing, poor separation, and reduced yield.[1][2]

This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation. The core of this protocol is the strategic use of a basic modifier in the mobile phase to passivate the stationary phase, ensuring a symmetric peak shape and efficient, reproducible purification. This guide is designed to be a self-validating system, incorporating preliminary Thin-Layer Chromatography (TLC) to ensure success before committing to the larger scale column separation.

Physicochemical Properties of this compound

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy. The presence of the pyridazine ring and the primary amine makes the compound polar and basic.

PropertyValueSource
Molecular Formula C₆H₉N₃Inferred from related structures
Molecular Weight 123.16 g/mol Inferred from related structures
Appearance Typically an off-white to yellow solidGeneral knowledge
Polarity PolarDue to amine and nitrogen heterocycle
Basicity BasicDue to the primary amine group

The Principle of Separation: Overcoming Amine-Silica Interactions

Normal-phase chromatography separates compounds based on their polarity.[3] The stationary phase, typically silica gel, is highly polar, while the mobile phase is a less polar organic solvent mixture.[4][5] Polar compounds, like this compound, adsorb more strongly to the silica gel and therefore elute later than non-polar impurities.[6]

The primary challenge arises from the acidic nature of the silanol groups (Si-OH) on the silica surface, which can strongly and irreversibly bind to basic compounds like amines.[2] This acid-base interaction is the primary cause of:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band.

  • Irreversible Adsorption: A portion of the product is permanently lost on the column.

  • Poor Resolution: The tailing of the product peak can merge with impurity peaks.

The Solution: Mobile Phase Modification

To counteract these undesirable interactions, a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[1][7] This basic modifier acts as a "competing base," effectively neutralizing the acidic silanol sites on the silica gel surface.[2][8] This passivation allows the this compound to interact with the stationary phase through weaker, reversible polar interactions (like hydrogen bonding), enabling it to travel through the column in a sharp, symmetrical band and elute cleanly.

G cluster_0 Standard Silica Gel Chromatography (Problem) cluster_1 Modified Mobile Phase (Solution) Silica1 Silica Surface (Acidic Si-OH) Result1 Strong Interaction (Peak Tailing, Yield Loss) Silica1->Result1 Amine1 This compound (Basic) Amine1->Silica1 Acid-Base Binding Silica2 Silica Surface (Acidic Si-OH) Result2 Weak, Reversible Interaction (Symmetric Peak, High Yield) Silica2->Result2 TEA Triethylamine (TEA) (Competing Base) TEA->Silica2 Passivation Amine2 This compound Amine2->Silica2 Normal Polar Interaction

Figure 1: Mechanism of Tailing Reduction.

Experimental Protocol: From Scouting to Scale-Up

This protocol is divided into two essential phases: rapid method development using Thin-Layer Chromatography (TLC) and the full-scale column purification.

Part A: Method Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for quickly screening solvent systems to find the optimal mobile phase for separation. The goal is to find a solvent system where the desired compound has a Retention Factor (Rƒ) of approximately 0.25-0.35.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Crude this compound

  • Developing chambers

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Basic Modifier: Triethylamine (TEA)

  • Visualization: UV lamp (254 nm)

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent like DCM or EtOAc.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Screen Solvent Systems:

    • Start with a binary system, such as 95:5 DCM:MeOH or 80:20 Hexanes:EtOAc.

    • Prepare a small amount of this eluent in a developing chamber. Crucially, add 0.5-1% TEA to the solvent mixture. For example, for 10 mL of eluent, add 50-100 µL of TEA.

  • Develop the Plate: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp.

    • Calculate the Rƒ value: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize:

    • If the Rƒ is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of MeOH or EtOAc).

    • If the Rƒ is too high (>0.5), decrease the polarity.

    • The ideal system will show good separation between the product spot (Rƒ ≈ 0.3) and any impurities. Note the symmetrical shape of the product spot, confirming the effectiveness of the TEA.

Part B: Preparative Column Chromatography Protocol

Once the optimal eluent is determined by TLC, proceed with the column purification.

Materials:

  • Glass chromatography column

  • Stationary Phase: Silica gel (e.g., 230-400 mesh)

  • Optimized mobile phase (including 0.5-1% TEA) from Part A

  • Sand and Cotton/Glass Wool

  • Collection vessels (test tubes or flasks)

Step-by-Step Protocol:

  • Column Preparation (Slurry Packing):

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, create a slurry by mixing the silica gel with the initial, less polar mobile phase. Use approximately 50-100 g of silica per 1 g of crude material.

    • Pour the slurry into the column. Use additional solvent and gentle tapping to ensure even packing without air bubbles.

    • Drain the excess solvent until the level is just at the top of the silica bed. Add another thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or DCM.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Drain the solvent just until the sample has fully entered the silica bed.

  • Elution:

    • Carefully add the prepared mobile phase to the top of the column.

    • Begin eluting the column, collecting the solvent that passes through in fractions. Maintain a constant level of solvent above the silica bed.

    • An isocratic elution (using the same solvent composition throughout) is often sufficient if TLC shows good separation. If impurities are very close, a gradient elution (gradually increasing the mobile phase polarity) may be required.[4]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the composition of the fractions by spotting each one on a TLC plate and developing it in the optimized eluent system.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent and the volatile triethylamine using a rotary evaporator. The resulting solid or oil is the purified this compound.

G start Crude this compound tlc TLC Method Scouting (Find Eluent with Rƒ ≈ 0.3 + 1% TEA) start->tlc 1. Optimize pack Pack Column with Silica Gel (Slurry Method) tlc->pack 2. Prepare load Load Crude Sample pack->load 3. Load elute Elute with Optimized Mobile Phase load->elute 4. Run collect Collect Fractions elute->collect 5. Collect analyze Analyze Fractions by TLC collect->analyze 6. Monitor combine Combine Pure Fractions analyze->combine 7. Pool evap Solvent Evaporation (Rotary Evaporator) combine->evap 8. Isolate end Pure Product evap->end

Figure 2: Purification Workflow.

Summary of Optimized Conditions and Troubleshooting

The following table summarizes a typical starting point for purification.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase, effective for polar compounds.[5]
Mobile Phase Dichloromethane:Methanol (98:2 to 90:10) or Hexanes:Ethyl Acetate (70:30 to 50:50)Common solvent systems for moderately polar compounds.[9][10]
Modifier 0.5 - 1.0% (v/v) TriethylamineNeutralizes acidic silica sites to prevent peak tailing.[1][2]
TLC Rƒ Target 0.25 - 0.35Ensures good separation and a reasonable elution time on the column.
Loading 1-2% of silica gel massPrevents column overloading and ensures optimal resolution.

Troubleshooting Guide:

ProblemPossible CauseSolution
Product Won't Elute Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., methanol or ethyl acetate).
Product Elutes Too Fast Mobile phase is too polar.Decrease the proportion of the polar solvent.
Poor Separation Rƒ values of components are too close.Try a different solvent system (e.g., switch from DCM/MeOH to EtOAc/Hexanes) or consider a shallower solvent gradient.
Streaking/Tailing Persists Insufficient basic modifier.Ensure 0.5-1% TEA is present in the eluent. For very basic compounds, an amine-functionalized silica column may be an alternative.[1]

References

  • ResearchGate. (2019). How to choose the best solution for column chromatography?[Link]

  • Kotha, S. et al. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

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Synthesis of Biologically Active Pyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for drug discovery and development.[1][2] The inherent electronic properties of the pyridazine ring, coupled with its capacity for diverse functionalization, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of pyridazine-containing compounds with applications as anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[1][2]

This guide provides an in-depth exploration of the synthesis of biologically active pyridazine derivatives, with a particular focus on pyridazinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the synthetic strategies employed.

Strategic Approaches to Pyridazine Synthesis

The construction of the pyridazine core can be achieved through various synthetic routes. The choice of a specific pathway is often dictated by the desired substitution pattern and the availability of starting materials. A predominant and versatile method involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This approach is particularly effective for the synthesis of pyridazinones, a subclass of pyridazines with a carbonyl group in the ring, which are known for their wide array of pharmacological activities.[4]

Key Synthetic Pathways Overview

Below is a diagram illustrating the common synthetic strategies for accessing biologically active pyridazine derivatives.

G cluster_0 Starting Materials cluster_1 Key Intermediates/Reactions cluster_2 Product Scaffolds A β-Aroylpropionic Acids E Cyclocondensation with Hydrazines A->E Versatile route to pyridazinones B Fulvenes B->E Synthesis of fused ring pyridazines C Pyridines G Ring Transformation C->G Skeletal editing D Tetrazines H Diels-Alder Reaction D->H Inverse electron-demand I Pyridazinones E->I J Fused Pyridazines E->J F [4+2] Cycloaddition K Substituted Pyridazines G->K H->K

Caption: Common synthetic routes to pyridazine derivatives.

Application Note 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one and its Analogs

Introduction: The 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold is a cornerstone in the development of various therapeutic agents, particularly those with cardiovascular and anti-inflammatory properties. The synthesis of this core structure is typically achieved through a two-step process: a Friedel-Crafts acylation to generate a β-aroylpropionic acid intermediate, followed by cyclocondensation with hydrazine.

Workflow Diagram:

G A Aromatic Hydrocarbon (e.g., Benzene) + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3) A->B C β-Aroylpropionic Acid B->C D Cyclocondensation with Hydrazine Hydrate C->D E 6-Aryl-4,5-dihydropyridazin-3(2H)-one D->E F Purification (Recrystallization) E->F G Characterization (MP, IR, NMR) F->G

Caption: Workflow for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

Protocol 1.1: Synthesis of β-Benzoylpropionic Acid

Rationale: This reaction is a classic example of a Friedel-Crafts acylation, where an aromatic ring is acylated with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The AlCl₃ activates the succinic anhydride, making it a more potent electrophile for the aromatic substitution reaction.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (or other aromatic hydrocarbon)

  • Succinic Anhydride

  • Ice-cold Hydrochloric Acid (5% v/v)

  • Sodium Bicarbonate Solution (5% w/v)

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend anhydrous aluminum chloride (0.15 mol) in anhydrous benzene (50 mL).

  • Heat the mixture to reflux on a water bath.

  • Add succinic anhydride (0.10 mol) portion-wise to the refluxing mixture with continuous stirring over a period of 1 hour.

  • Continue refluxing with stirring for an additional 5 hours.

  • Allow the reaction mixture to cool to room temperature and leave it overnight.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and 5% hydrochloric acid.

  • Filter the resulting precipitate and wash with cold water.

  • Purify the crude product by dissolving it in 5% sodium bicarbonate solution and extracting with chloroform to remove non-acidic impurities.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the β-benzoylpropionic acid.

  • Filter the purified product, wash with cold water, and dry.

Protocol 1.2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Rationale: The cyclocondensation reaction involves the nucleophilic attack of the hydrazine on the two carbonyl groups of the β-benzoylpropionic acid (the keto and the carboxylic acid groups), leading to the formation of the six-membered pyridazinone ring with the elimination of water.

Materials:

  • β-Benzoylpropionic Acid

  • Hydrazine Hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (80%, 1 mL) to the solution.

  • Heat the reaction mixture under reflux for 3 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • The crude product can be further purified by recrystallization from ethanol to yield white crystals.

Expected Yield and Characterization: Yields for this reaction are typically in the range of 70-85%. The product can be characterized by its melting point and spectroscopic data.

CompoundMolecular FormulaMelting Point (°C)IR (KBr, cm⁻¹)¹H NMR (δ, ppm)
6-Phenyl-4,5-dihydropyridazin-3(2H)-oneC₁₀H₁₀N₂O148-1503210 (N-H), 1670 (C=O), 1605 (C=N)2.55 (t, 2H, CH₂), 2.95 (t, 2H, CH₂), 7.40-7.80 (m, 5H, Ar-H), 10.9 (s, 1H, NH)

Application Note 2: Synthesis of 3,6-Disubstituted Pyridazine Derivatives with Anticancer Activity

Introduction: The synthesis of 3,6-disubstituted pyridazines is of significant interest due to their potential as anticancer agents.[5][6] One common approach involves the reaction of a 1,4-dicarbonyl compound with hydrazine, followed by further modifications of the pyridazine ring.

Protocol 2.1: Synthesis of 3,6-diphenylpyridazine

Rationale: This protocol describes the synthesis of a simple 3,6-disubstituted pyridazine from a 1,4-diketone and hydrazine. The reaction proceeds through the formation of a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine.

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Hydrazine Hydrate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 1,4-diphenyl-1,4-butanedione (10 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (5 mL).

  • Add hydrazine hydrate (12 mmol) dropwise to the solution with stirring.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is the dihydropyridazine intermediate. Filter and wash with water.

  • To a solution of the intermediate in glacial acetic acid, add a suitable oxidizing agent (e.g., bromine in acetic acid or potassium permanganate) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Characterization Data for a Representative 3,6-disubstituted Pyridazine:

CompoundMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)
3,6-DiphenylpyridazineC₁₆H₁₂N₂222-2247.50-7.65 (m, 6H, Ar-H), 8.10-8.20 (m, 4H, Ar-H), 8.30 (s, 2H, pyridazine-H)

Application Note 3: Synthesis of Antimicrobial Pyridazinone Derivatives

Introduction: Pyridazinone derivatives have been shown to possess significant antimicrobial activity.[2] The following protocol outlines a general method for the synthesis of a series of 4-substituted-6-phenylpyridazin-3(2H)-ones.

Workflow Diagram:

G A 6-Phenylpyridazin-3(2H)-one B Reaction with Aromatic Aldehyde A->B C 4-Substituted-6-phenylpyridazin-3(2H)-one B->C D Purification and Characterization C->D E Antimicrobial Activity Screening D->E

Caption: Synthesis and evaluation of antimicrobial pyridazinones.

Protocol 3.1: General Procedure for the Synthesis of 4-(Arylmethyl)-6-phenylpyridazin-3(2H)-ones

Rationale: This synthesis involves a condensation reaction between a pyridazin-3(2H)-one and an aromatic aldehyde in the presence of a base. The base facilitates the formation of a nucleophilic carbanion at the 4-position of the pyridazinone ring, which then attacks the carbonyl carbon of the aldehyde.

Materials:

  • 6-Phenylpyridazin-3(2H)-one

  • Appropriate Aromatic Aldehyde

  • Sodium Methoxide

  • Dry Ethanol

  • Concentrated HCl

Procedure:

  • To a mixture of 6-phenylpyridazin-3(2H)-one (1 mmol) and sodium methoxide (1.2 mmol) in dry ethanol (30 mL), add the aromatic aldehyde (1 mmol) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • Allow the mixture to stir overnight at room temperature.

  • After cooling, acidify the mixture with concentrated HCl.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Table of Synthesized Antimicrobial Pyridazinones and their Activity:

CompoundR-group (from Ar-CHO)Yield (%)MIC (µM) vs. S. aureus (MRSA)MIC (µM) vs. P. aeruginosa
4a 4-methylbenzyl78>100>100
4b 4-chlorobenzyl7215.631.2
4c 4-fluorobenzyl583.747.81
4d 2,6-dichlorobenzyl948.9217.8

Data adapted from reference

Conclusion and Future Perspectives

The synthetic versatility of the pyridazine scaffold continues to provide a rich platform for the discovery of novel, biologically active compounds. The protocols outlined in this guide represent fundamental and widely applicable methods for the synthesis of pyridazinone and other pyridazine derivatives. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, as well as the exploration of novel biological targets for this promising class of heterocyclic compounds. The ease of functionalization of the pyridazine ring ensures that it will remain a valuable template in the ongoing quest for new and improved therapeutic agents.[1][3]

References

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6-Ethylpyridazin-3-amine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of modern therapeutics.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a privileged scaffold for targeting a diverse array of biological receptors and enzymes. Within this chemical class, 6-Ethylpyridazin-3-amine emerges as a particularly valuable precursor for the synthesis of innovative pharmaceutical compounds, especially those targeting the central nervous system (CNS).[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization and an examination of the pharmacological rationale behind its use.

The strategic placement of the ethyl group at the 6-position and the primary amine at the 3-position offers synthetic chemists a versatile platform for molecular elaboration. The amine functionality serves as a key handle for introducing a wide range of substituents through well-established synthetic methodologies, while the ethyl group can influence the compound's lipophilicity and metabolic stability, crucial parameters in drug design.

Core Applications in Drug Discovery: Targeting Neurological and Neurodegenerative Disorders

Derivatives of this compound have shown significant promise in the development of agents for treating a variety of neurological and neurodegenerative conditions.[2] A primary area of focus is the modulation of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels that play a critical role in cognitive function, learning, and memory.[3]

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The α7 subtype of the nAChR is a particularly important target for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease.[4] Compounds derived from this compound can be designed to act as agonists or positive allosteric modulators (PAMs) of these receptors, enhancing cholinergic signaling in the brain.[3] The general synthetic strategy involves the coupling of this compound with various aromatic and heteroaromatic partners to explore the structure-activity relationships (SAR) for α7 nAChR modulation.

Key Synthetic Methodologies and Experimental Protocols

The derivatization of this compound into potential drug candidates primarily relies on robust and versatile cross-coupling reactions. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig amination are presented as foundational methods for researchers in this field. These protocols are based on established procedures for structurally similar aminopyridazines and are readily adaptable for this compound.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines the palladium-catalyzed coupling of a halogenated this compound precursor with an arylboronic acid. This reaction is fundamental for introducing diverse aryl and heteroaryl moieties, which are often crucial for receptor binding.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Coupling cluster_prep Precursor Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification start Start with This compound halogenation Halogenation (e.g., with NBS or NCS) start->halogenation precursor 3-Amino-6-ethyl-X-pyridazine (X = Br, I) halogenation->precursor reactants Combine Precursor, Arylboronic Acid, Base, and Solvent precursor->reactants degas Degas with Inert Gas (e.g., Argon) reactants->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat quench Quench Reaction and Extract with Organic Solvent heat->quench dry Dry and Concentrate Organic Layer quench->dry purify Purify by Column Chromatography dry->purify product Final Product: 3-Amino-6-ethyl-aryl-pyridazine purify->product caption Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialPurposeTypical Examples
3-Amino-6-ethyl-halopyridazineStarting material3-Amino-6-ethyl-X-pyridazine (X=Br, I)
Arylboronic AcidCoupling partnerPhenylboronic acid, 4-methoxyphenylboronic acid
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(dppf)
LigandStabilizes catalyst(if not part of the catalyst complex)
BaseActivates boronic acidK₂CO₃, Cs₂CO₃
SolventReaction medium1,4-Dioxane/water, Toluene, DMF
Inert GasPrevents catalyst degradationArgon, Nitrogen

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the halogenated precursor, 3-amino-6-ethyl-X-pyridazine (where X is a halogen, typically bromine or iodine), from this compound using standard halogenation methods (e.g., with N-bromosuccinimide or N-iodosuccinimide).

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 3-amino-6-ethyl-halopyridazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq.) to the flask under the inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-ethyl-aryl-pyridazine derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed amination of a halogenated this compound precursor with a primary or secondary amine. This is a powerful method for introducing diverse amino substituents, which can significantly impact the pharmacological properties of the final compound.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig Amination cluster_prep Precursor Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification start Start with This compound halogenation Halogenation (e.g., with NBS or NCS) start->halogenation precursor 3-Amino-6-ethyl-X-pyridazine (X = Br, I) halogenation->precursor reactants Combine Precursor, Amine, Base, Palladium Precatalyst, and Ligand in Solvent precursor->reactants degas Degas with Inert Gas (e.g., Argon) reactants->degas heat Heat Reaction Mixture (e.g., 80-110 °C) degas->heat quench Quench Reaction and Extract with Organic Solvent heat->quench dry Dry and Concentrate Organic Layer quench->dry purify Purify by Column Chromatography dry->purify product Final Product: N-Substituted-6-ethylpyridazin-3-amine purify->product caption Buchwald-Hartwig Amination Workflow

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialPurposeTypical Examples
3-Amino-6-ethyl-halopyridazineStarting material3-Amino-6-ethyl-X-pyridazine (X=Br, I)
AmineCoupling partnerAniline, Morpholine, Piperazine derivatives
Palladium PrecatalystCatalyst sourcePd₂(dba)₃, Pd(OAc)₂
Phosphine LigandActivates catalystXantphos, RuPhos, SPhos
BaseDeprotonates amineNaOtBu, K₃PO₄, Cs₂CO₃
SolventReaction mediumToluene, 1,4-Dioxane
Inert GasPrevents catalyst degradationArgon, Nitrogen

Step-by-Step Protocol:

  • Precursor Synthesis: As in Protocol 1, prepare the 3-amino-6-ethyl-halopyridazine precursor.

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (1.5 eq.) under an inert atmosphere.

  • Reagent Addition: Add the 3-amino-6-ethyl-halopyridazine (1.0 eq.) and the desired amine (1.2 eq.) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-substituted-6-ethylpyridazin-3-amine derivative.

Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptor Signaling

The therapeutic potential of this compound derivatives in CNS disorders often stems from their ability to modulate nAChR activity. The α7 nAChR, a homopentameric ligand-gated ion channel, is a key target.

Diagram of α7 nAChR Signaling Pathway:

a7_nAChR_Signaling Simplified α7 nAChR Signaling Pathway cluster_receptor Receptor Activation cluster_channel Ion Channel Opening cluster_downstream Downstream Effects agonist Agonist (e.g., Acetylcholine, Pyridazine Derivative) receptor α7 Nicotinic Acetylcholine Receptor agonist->receptor Binds channel_opening Conformational Change & Channel Opening receptor->channel_opening ca_influx Ca²⁺ Influx channel_opening->ca_influx pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt mapk_erk MAPK/ERK Pathway ca_influx->mapk_erk nf_kb Anti-inflammatory Response (NF-κB) pi3k_akt->nf_kb neuroprotection Neuroprotection & Synaptic Plasticity mapk_erk->neuroprotection nf_kb->neuroprotection caption α7 nAChR Signaling Cascade

Caption: Simplified signaling cascade following activation of the α7 nicotinic acetylcholine receptor.

Upon binding of an agonist, such as a derivative of this compound, the α7 nAChR undergoes a conformational change, opening its integral ion channel.[5] This leads to a rapid influx of calcium ions (Ca²⁺) into the neuron.[4] The increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events, including the activation of the PI3K/Akt and MAPK/ERK pathways.[5] These pathways are crucial for promoting neuronal survival, enhancing synaptic plasticity, and modulating inflammatory responses, all of which are beneficial in the context of neurodegenerative diseases.[4][6]

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a starting point for optimization.

ReactionPrecursorCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)
Suzuki-Miyaura3-Amino-6-ethyl-bromopyridazineArylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O906-12
Suzuki-Miyaura3-Amino-6-ethyl-chloropyridazineArylboronic AcidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Toluene/H₂O1008-16
Buchwald-Hartwig3-Amino-6-ethyl-bromopyridazinePrimary AminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012-24
Buchwald-Hartwig3-Amino-6-ethyl-chloropyridazineSecondary AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (1.5)Dioxane11016-24

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of novel pharmaceutical compounds. Its utility is particularly evident in the development of CNS agents that modulate nicotinic acetylcholine receptors. The robust and adaptable synthetic methodologies of Suzuki-Miyaura and Buchwald-Hartwig amination provide medicinal chemists with powerful tools to generate diverse libraries of this compound derivatives. A thorough understanding of the underlying pharmacology and signaling pathways of the intended targets, such as the α7 nAChR, is paramount for the rational design of new and effective therapeutics for a range of challenging neurological and neurodegenerative disorders.

References

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]

  • Zhang, G. Q., & Miao, C. Y. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 9(1), 87. [Link]

  • Google Patents. (2021).
  • Miyata, K., & Nishimura, H. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen. [Link]

  • Coe, J. W., & O'Neill, B. T. (2019). Discovery and development of varenicline for smoking cessation. Journal of Medicinal Chemistry, 62(23), 10576–10602. [Link]

  • European Patent Office. (2010). EP2204369A1 - Process for preparing varenicline and intermediates for use therein. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]

  • Zaragoza, F. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • MySkinRecipes. (n.d.). 6-Ethylpyridin-3-amine. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13134-13146. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • De Matteis, V., De Nuccio, F., & Nicolotti, O. (2021). Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures. Journal of Neuroinflammation, 18(1), 1-13. [Link]

  • Scholarpedia. (2008). Nicotinic acetylcholine receptors. [Link]

  • Wang, Y., & Li, W. (2020). The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism. Frontiers in Immunology, 11, 599879. [Link]

  • Wikipedia. (n.d.). Alpha-7 nicotinic receptor. [Link]

  • Rat Genome Database. (n.d.). acetylcholine signaling pathway via nicotinic acetylcholine receptor. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Ethylpyridazin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic amine. This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comprehensive FAQ section.

I. Troubleshooting Guide: Navigating the Synthetic Pathway

The synthesis of this compound is typically approached through a multi-step sequence. This guide will address potential issues at each critical stage of the synthesis.

Route Overview: A Three-Step Approach

A common and effective synthetic route to this compound involves three key transformations:

  • Step 1: Synthesis of 6-Ethyl-3(2H)-pyridazinone via condensation of a suitable 1,4-dicarbonyl precursor with hydrazine.

  • Step 2: Chlorination of 6-Ethyl-3(2H)-pyridazinone to furnish the key intermediate, 3-Chloro-6-ethylpyridazine.

  • Step 3: Amination of 3-Chloro-6-ethylpyridazine to yield the final product, this compound.

Each of these steps presents unique challenges and opportunities for optimization.

Diagram of the Synthetic Workflow

Synthetic_Workflow A 4-Oxohexanoic Acid + Hydrazine B Step 1: Condensation A->B C 6-Ethyl-3(2H)-pyridazinone B->C D Step 2: Chlorination (POCl3) C->D E 3-Chloro-6-ethylpyridazine D->E F Step 3: Amination E->F G This compound F->G Amination_Strategies A 3-Chloro-6-ethylpyridazine B SNAr (Aqueous Ammonia, High T/P) A->B High Pressure C Buchwald-Hartwig (Pd Catalyst, Ligand, Base) A->C Mild Conditions D Copper-Catalyzed (Cu Catalyst, Ligand, Base) A->D Cost-Effective E This compound B->E C->E D->E

Technical Support Center: Synthesis of 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Ethylpyridazin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental workflow.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds via a two-step route, starting from the commercially available 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to introduce the amino group, followed by a palladium-catalyzed cross-coupling reaction to install the ethyl group. Each of these steps presents a unique set of challenges and potential side products.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Synthesis of the Intermediate: 3-Amino-6-chloropyridazine

Question 1: After reacting 3,6-dichloropyridazine with ammonia, my yield of 3-amino-6-chloropyridazine is low, and I've isolated a significant amount of a di-substituted product. What is happening?

Answer: You are likely observing the formation of 3,6-diaminopyridazine . This occurs when ammonia reacts at both chloro-positions on the pyridazine ring.

  • Causality: The second substitution is generally slower than the first due to the electron-donating nature of the newly introduced amino group, which deactivates the ring towards further nucleophilic attack. However, under forcing conditions (high temperature, high pressure, or prolonged reaction times), the formation of the diamine can become significant. A patent for the synthesis of 3-amino-6-chloropyridazine suggests that careful control of reaction conditions is necessary to achieve high purity and yield[1].

  • Troubleshooting:

    • Control Stoichiometry: Use a moderate excess of ammonia. A large excess can drive the reaction towards the di-substituted product.

    • Optimize Temperature and Time: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction. A described method involves heating at 100°C for 9 hours in a sealed vessel[2].

    • Purification: If the diamine does form, it can often be separated from the desired mono-amine by column chromatography due to differences in polarity.

Question 2: I've noticed an impurity with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. How can I prevent this?

Answer: You are observing the formation of 6-chloro-3-pyridazinone .

  • Causality: The pyridazine ring is susceptible to hydrolysis, especially under basic conditions and at elevated temperatures[2]. The presence of water in your reaction mixture can lead to the displacement of the chloro group by a hydroxide ion.

  • Troubleshooting:

    • Anhydrous Conditions: While the reaction is often performed in aqueous ammonia, minimizing excess water and ensuring your organic solvent is dry can help. If using anhydrous ammonia in an organic solvent, ensure all glassware and reagents are thoroughly dried.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Final Product Synthesis: this compound via Suzuki-Miyaura Coupling

The most common method for introducing the ethyl group is the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with an ethylboronic acid derivative.

Question 3: My Suzuki-Miyaura reaction is sluggish, and the main impurity is unreacted 3-amino-6-chloropyridazine. How can I improve the conversion?

Answer: Low conversion in Suzuki-Miyaura coupling can be due to several factors related to the catalyst, reagents, or reaction conditions.

  • Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. A failure in any of these steps will halt the reaction. Common issues include catalyst deactivation, improper base selection, or inefficient transmetalation. The choice of palladium source and ligand is crucial for the successful coupling of heteroaryl halides[3].

  • Troubleshooting:

    • Catalyst and Ligand: Ensure your palladium catalyst and ligand are of good quality. For heteroaryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) often give better results than simpler ones like triphenylphosphine.

    • Base Selection: The base is critical for activating the boronic acid[4]. A common choice is an aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or a phosphate (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

    • Degassing: Thoroughly degas your reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

Question 4: I've obtained my desired product, but it's contaminated with a significant amount of 3-aminopyridazine. What is the source of this side product?

Answer: The formation of 3-aminopyridazine is a result of a common side reaction known as dehalogenation (or more accurately, hydrodehalogenation).

  • Causality: In the catalytic cycle, after the oxidative addition of the palladium catalyst to the C-Cl bond, the resulting intermediate can react with a hydride source in the reaction mixture instead of the boronic acid. This leads to the replacement of the chlorine atom with a hydrogen atom[5]. The hydride source can be impurities in the solvent, the base, or even the boronic acid itself.

  • Troubleshooting:

    • High-Purity Reagents: Use high-purity solvents and reagents to minimize potential hydride sources.

    • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may decrease the extent of dehalogenation.

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (the desired pathway) and dehalogenation. Experimenting with different ligands may be beneficial.

Question 5: My mass spectrometry analysis shows a minor peak corresponding to a di-ethylated product. Is this possible?

Answer: While less common, you may be observing the formation of 3-(diethylamino)-6-ethylpyridazine or 3-(ethylamino)-6-ethylpyridazine .

  • Causality: This would be a result of N-alkylation of the 3-amino group. While the amino group in 3-aminopyridazine is nucleophilic, direct alkylation under Suzuki conditions is generally not the primary reaction pathway. However, depending on the specific base and conditions used, some N-alkylation might occur. Methods for selective N-monoalkylation of aminopyridines often require specific reagents and conditions to avoid over-alkylation[6][7].

  • Troubleshooting:

    • Protecting Group Strategy: If N-alkylation is a persistent issue, consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the Suzuki-Miyaura coupling. The protecting group can be removed in a subsequent step.

    • Condition Optimization: Using milder bases and lower temperatures can help to disfavor this side reaction.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
  • Reaction Setup: In a pressure-rated vessel, suspend 3,6-dichloropyridazine (1.0 eq) in a 25-30% aqueous ammonia solution.

  • Reaction: Seal the vessel and heat the mixture to 100-130°C for 9-12 hours with vigorous stirring[8].

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-chloropyridazine.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
  • Reaction Setup: To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), ethylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary, under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

Compound Structure Common Source/Reason for Formation Mitigation Strategy
3,6-DiaminopyridazineDiaminoOver-reaction of 3,6-dichloropyridazine with ammonia.Control stoichiometry and reaction time/temperature.
6-Chloro-3-pyridazinonePyridazinoneHydrolysis of the chloro-substituent.Use anhydrous conditions where possible; control temperature.
3-AminopyridazineDehalogenatedDehalogenation during Suzuki-Miyaura coupling.Use high-purity reagents; optimize ligand and conditions.
N-Alkylated ProductsN-AlkylatedAlkylation of the 3-amino group.Use a protecting group strategy; milder reaction conditions.

V. Visualizing Reaction Pathways

Main Synthetic Pathway

Main Synthesis A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH3, H2O, Heat C This compound B->C Ethylboronic acid, Pd catalyst, Base

Caption: Main synthetic route to this compound.

Common Side Reactions

Side Reactions cluster_step1 Step 1 Side Products cluster_step2 Step 2 Side Products A 3,6-Dichloropyridazine S1 3,6-Diaminopyridazine A->S1 Excess NH3 S2 6-Chloro-3-pyridazinone A->S2 H2O, Base B 3-Amino-6-chloropyridazine S3 3-Aminopyridazine (Dehalogenation) B->S3 Hydride Source S4 N-Alkylated Product B->S4 Alkylation

Caption: Common side products in the synthesis of this compound.

VI. References

  • Ritter, G., Hibert, M., Parrot, I., & Wermuth, C. G. (2002). Efficient Palladium-Catalyzed Amination and Alkylation of 3-Iodo-6-arylpyridazines. SYNLETT, 2002(7), 1165-1167. [Link]

  • Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.

  • Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.

  • 6-Amino-3-chloropyridazine. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. [Link]

  • The Suzuki Reaction. Myers, A. Chem 115. [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. [Link]

  • Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Process for preparing 4-amino-pyridazines. WO2016180833A1.

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Grignard reagent from amino acid?. ResearchGate. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

Sources

Troubleshooting low yield in Suzuki coupling of pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during their synthetic campaigns. As an electron-deficient heteroaromatic system, pyridazines present unique challenges, including potential catalyst inhibition and a propensity for specific side reactions. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address the most common issues encountered when performing Suzuki coupling reactions with halopyridazines. Each section explains the underlying chemical principles and provides actionable solutions.

Section 1: Low or No Conversion of Starting Materials

This is the most frequent issue, often pointing to problems with catalyst activity or the inherent properties of the pyridazine substrate.

Question 1: My reaction has stalled, showing significant amounts of unreacted halopyridazine. What is the likely cause?

Answer: The most probable cause is the deactivation or inhibition of your palladium catalyst. The pyridazine ring contains two adjacent nitrogen atoms which are Lewis basic. These nitrogen lone pairs can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is a well-documented challenge for many nitrogen-containing heterocycles.[2]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, or RuPhos . These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyridazine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[3] N-heterocyclic carbene (NHC) ligands are also robust alternatives that have shown success in couplings of challenging substrates.[4][5]

  • Consider Additives: The mild Lewis acid trimethyl borate (B(OMe)₃) can be used as an additive. It is thought to transiently interact with the pyridazine nitrogens, reducing their ability to coordinate to the palladium catalyst without interfering with the overall reaction.[6]

  • Choice of Palladium Precatalyst: Start with a robust Pd(II) precatalyst like PdCl₂(dppf) or a pre-formed complex such as (SPhos)Pd G2 . These are often more stable and can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be sensitive to reaction conditions.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition, though this is not ideal for process chemistry.

Question 2: I'm using a bromopyridazine, but the oxidative addition seems slow. How can I improve this step?

Answer: While the electron-deficient nature of the pyridazine ring generally facilitates oxidative addition, the reactivity is still dependent on the position of the halogen and the overall electronic environment.[7] The general order of reactivity for the halide is I > Br > Cl.[8][9] For pyridazines specifically, studies have shown that 3-halopyridines are often more reactive than 2-halopyridines in Suzuki couplings.[10][11]

Troubleshooting Workflow:

start Low Conversion Issue: Slow Oxidative Addition check_halide What is your halide? (Br or Cl) start->check_halide check_position What is the halogen position? (e.g., 3-halo vs 4-halo) check_halide->check_position If Bromide, still slow ligand_choice Optimize Ligand: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_halide->ligand_choice If Chloride check_position->ligand_choice temp_increase Increase Temperature: Incrementally raise by 10-20 °C ligand_choice->temp_increase solvent_change Change Solvent: Consider more polar aprotic solvents (e.g., Dioxane, DMF) temp_increase->solvent_change re_evaluate Re-evaluate Results solvent_change->re_evaluate

Caption: Troubleshooting logic for slow oxidative addition.

Detailed Recommendations:

  • For Chloropyridazines: These substrates are notoriously less reactive than their bromo- counterparts. Using a catalyst system known for activating aryl chlorides is essential. Systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos or robust NHC-Pd complexes are highly recommended.[3][5]

  • Increase Temperature: If kinetics are slow, increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can significantly accelerate the oxidative addition step.

  • Solvent Choice: While various solvents can be used, polar aprotic solvents like 1,4-dioxane, DMF, or toluene are often effective as they can help solubilize the organometallic intermediates and facilitate the reaction.

Section 2: Significant Formation of Side Products

The appearance of major byproducts points to competing reaction pathways that consume your starting materials. Identifying these byproducts is the first step to mitigating their formation.

Question 3: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

Answer: Homocoupling of boronic acids to form a biaryl byproduct is typically promoted by the presence of Pd(II) species and oxygen. This can happen if your Pd(0) catalyst is oxidized or if you are using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.

Preventative Measures:

  • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed before adding the catalyst. This is the most critical step to prevent oxygen-mediated homocoupling. Use a freeze-pump-thaw technique (3 cycles) or bubble argon/nitrogen through the solvent for at least 30 minutes.

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous, as it doesn't require an in-situ reduction step that might be inefficient.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

  • Base Selection: While the choice of base is often substrate-dependent, weaker bases like carbonates (Na₂CO₃, K₂CO₃) are sometimes less prone to promoting side reactions than very strong bases like hydroxides or alkoxides under certain conditions.

Question 4: I am observing significant protodeboronation of my boronic acid. What strategies can I use to minimize this?

Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is particularly problematic with electron-deficient heteroaryl boronic acids and under aqueous basic conditions.

Mitigation Strategies:

  • Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester. These are generally more resistant to protodeboronation.

  • Anhydrous Conditions: If possible, use anhydrous conditions with a suitable base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene.

  • Choice of Base: For aqueous systems, milder bases can sometimes reduce the rate of protodeboronation. Potassium fluoride (KF) is known to be effective in some cases.

  • Slow-Release Strategy: Employing masked boronic acid derivatives, such as MIDA boronates, can be highly effective. These reagents slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing decomposition pathways like protodeboronation.

Section 3: Issues with Selectivity

For poly-halogenated pyridazines, achieving reaction at the desired position is a common challenge.

Question 5: I am using 3,5-dichloropyridazine and getting a mixture of isomers, or reaction at the wrong position. How can I control the site-selectivity?

Answer: The regiochemical outcome in the coupling of dihalopyridazines is highly dependent on a subtle interplay of electronic and steric factors, which can be manipulated by the choice of ligand. A key study demonstrated that for 3,5-dichloropyridazine, the reaction site could be directed by tuning the electronic properties of the phosphine ligand.

Ligand-Directed Selectivity:

  • Reaction at C3: Using an electron-deficient bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) with a catalyst like Pd(OAc)₂ favors coupling at the C3 position.

  • Reaction at C5: Using an electron-rich monodentate ligand like QPhos or a bulky, electron-rich bidentate ligand like dtbpf favors coupling at the C5 position.

This demonstrates that chelation and ligand electron density are powerful tools for directing the regioselectivity of the initial oxidative addition step.

cluster_c3 Pathway to C3-Coupling cluster_c5 Pathway to C5-Coupling substrate 3,5-Dichloropyridazine catalyst Pd(OAc)₂ substrate->catalyst ligand_c3 Electron-Deficient Bidentate Ligand (e.g., dppf) catalyst->ligand_c3 forms complex ligand_c5 Electron-Rich Monodentate Ligand (e.g., QPhos) catalyst->ligand_c5 forms complex product_c3 C3-Coupled Product ligand_c3->product_c3 directs coupling product_c5 C5-Coupled Product ligand_c5->product_c5 directs coupling

Caption: Ligand influence on site-selectivity.

Data Summary: Recommended Reaction Conditions

The following table provides a summary of successfully reported conditions for the Suzuki-Miyaura coupling of various halopyridazines, serving as a starting point for your reaction optimization.

Halopyridazine SubstrateCatalyst (mol%)LigandBaseSolvent SystemTemp (°C)Yield (%)Reference
3-Bromo-6-thienylpyridazinePd(PPh₃)₄ (5%)PPh₃Na₂CO₃ (aq)DME / EtOH / H₂O8014-28[7]
3,5-Dichloropyridazine (at C3)Pd(OAc)₂dppfK₂CO₃DME80High[12]
3,5-Dichloropyridazine (at C5)Pd(OAc)₂QPhosK₂CO₃DME80High[12]
2-Bromo-5-halopyridazinePdCl₂(PPh₃)₂ (5%)PPh₃Na₂CO₃ (aq)1,4-DioxaneRefluxHigh[7]
General HalopyridazinesPd(OAc)₂SPhosK₃PO₄Toluene100-110High[12]

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the source.

Experimental Protocol: General Procedure for Optimizing Suzuki Coupling of a Halopyridazine

This protocol provides a robust starting point. Parameters should be systematically varied based on the troubleshooting advice above.

Materials:

  • Halopyridazine (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium precatalyst (e.g., (SPhos)Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or Toluene, 0.1 M concentration)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the halopyridazine (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Finally, add the palladium precatalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a starting point of 100 °C is recommended). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Catalytic Cycle Overview

Understanding the fundamental steps of the Suzuki-Miyaura reaction is key to effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar¹-Pd(II)L₂(X) (Oxidative Addition) pd0->pd_oxidative Oxidative Addition inhibitor Pyridazine-N Coordination pd0->inhibitor Catalyst Inhibition pd_transmetal Ar¹-Pd(II)L₂(Ar²) (Transmetalation) pd_oxidative->pd_transmetal Transmetalation pd_reductive [Ar¹-Pd(II)L₂(Ar²)]‡ pd_transmetal->pd_reductive pd_reductive->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_reductive->product ar1x Ar¹-X (Halopyridazine) ar1x->pd_oxidative boronic Ar²-B(OR)₂ (Boronic Acid/Ester) boronic->pd_transmetal base Base (e.g., K₃PO₄) base->pd_transmetal inhibitor->pd0

Caption: The Suzuki-Miyaura catalytic cycle with potential catalyst inhibition.

References

  • Molecules.

  • ResearchGate.

  • MDPI.

  • MDPI.

  • MDPI.

  • Organic Chemistry Portal.

  • Organic Chemistry Portal.

  • ACS Catalysis.

  • BenchChem.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • NIH.

  • Chemistry LibreTexts.

  • Organic Chemistry Portal.

  • Sci-Hub.

  • Chemical Science (RSC Publishing).

  • PubMed.

  • Chemistry LibreTexts.

  • PMC - NIH.

  • PMC - NIH.

  • BenchChem.

  • ResearchGate.

Sources

Technical Support Center: Troubleshooting Homo-Coupling in Pyridazine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and minimize the formation of undesired homo-coupled byproducts.

The electron-deficient nature of the pyridazine ring, while advantageous for facilitating the oxidative addition of palladium, can also present unique challenges.[1] This guide provides in-depth, field-proven insights into the mechanistic underpinnings of homo-coupling and offers practical, actionable solutions to mitigate this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of a pyridazine Suzuki reaction, and why is it a problem?

A: Homo-coupling is a prevalent side reaction where two identical molecules of a starting material couple together instead of with their intended reaction partner.[1] In the synthesis of functionalized pyridazines, this can manifest in two primary ways:

  • Bipyridazine formation: Two molecules of the halo-pyridazine starting material react with each other.

  • Symmetrical biaryl formation: Two molecules of the boronic acid or its ester derivative couple to form a symmetrical biaryl byproduct.[1]

This unwanted reaction consumes valuable starting materials, lowers the yield of your desired substituted pyridazine, and introduces impurities that can complicate downstream purification processes.[1]

Q2: What are the primary mechanistic drivers of homo-coupling in Suzuki reactions?

A: Homo-coupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[2][3][4] The generally accepted mechanism involves the reaction of two boronic acid molecules with a Pd(II) salt, leading to the formation of a symmetrical biaryl and the reduction of Pd(II) to the catalytically active Pd(0).[3][4]

Several factors can contribute to an increased concentration of Pd(II) or facilitate this unwanted pathway:

  • Incomplete reduction of a Pd(II) precatalyst: If you are using a precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the primary catalytic cycle.[2] An inefficient reduction can leave residual Pd(II) available to catalyze homo-coupling.

  • Oxidation of the Pd(0) catalyst: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then initiate the homo-coupling cycle.[2][3][4] This is a significant reason why thorough degassing of the reaction is critical.

  • High concentration of the boronic acid: A high localized concentration of the boronic acid can increase the statistical probability of the homo-coupling reaction occurring.[1]

Q3: How does the inherent electronic nature of the pyridazine ring influence the reaction?

A: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic has a dual effect on the Suzuki reaction:

  • Advantageous for Oxidative Addition: The electron-deficient nature of the ring facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond of the halopyridazine.[1] This is often the rate-determining step in the catalytic cycle.[1]

  • Potential for Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation, slowing down the desired cross-coupling and potentially allowing more time for side reactions like homo-coupling to occur.[1]

Troubleshooting Guide: A Proactive Approach to Preventing Homo-Coupling

This section provides a systematic approach to troubleshooting and preventing the formation of homo-coupled byproducts in your pyridazine Suzuki reactions.

Issue 1: Significant formation of the boronic acid homo-coupled byproduct.

This is one of the most common challenges encountered. The following troubleshooting steps are designed to address the root causes of this side reaction.

To effectively troubleshoot, it's crucial to understand the catalytic cycles at play. The desired Suzuki cross-coupling pathway competes with the undesired homo-coupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homo Undesired Homo-Coupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Pyridazine-X) Pd0->OxAdd O2 O₂ (Oxygen) PdII_intermediate [Pyridazine-Pd(II)-X]L_n OxAdd->PdII_intermediate Transmetalation Transmetalation (R-B(OR')_2) PdII_intermediate->Transmetalation PdII_coupled [Pyridazine-Pd(II)-R]L_n Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regenerates Catalyst Product Pyridazine-R RedElim->Product PdII_start Pd(II) Species Trans1 Transmetalation 1 (R-B(OR')_2) PdII_start->Trans1 PdII_R [R-Pd(II)-X]L_n Trans1->PdII_R Trans2 Transmetalation 2 (R-B(OR')_2) PdII_R->Trans2 PdII_R2 [R-Pd(II)-R]L_n Trans2->PdII_R2 RedElim_homo Reductive Elimination PdII_R2->RedElim_homo HomoProduct R-R RedElim_homo->HomoProduct Pd0_from_homo Pd(0)L_n RedElim_homo->Pd0_from_homo Generates Pd(0) O2->PdII_start Oxidizes Pd(0)

Caption: Competing Suzuki and Homo-Coupling Pathways.

Potential Cause Underlying Rationale Recommended Solution & Protocol
Presence of Oxygen Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key promoter of boronic acid homo-coupling.[2][3][4] Rigorous exclusion of oxygen is paramount.[3]Protocol: Rigorous Degassing. Use anhydrous, degassed solvents. Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly initiate homo-coupling before being reduced to the catalytically active Pd(0) state for the desired cross-coupling.[2][4]Solution: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source must be used, consider adding a mild reducing agent.
High Boronic Acid Concentration A high localized concentration of the boronic acid can kinetically favor the homo-coupling pathway.Solution: Slow Addition. Instead of adding the boronic acid all at once, employ a syringe pump to add a solution of the boronic acid slowly over a period of time. This maintains a low, steady concentration, favoring cross-coupling.[1]
Boronic Acid Instability Boronic acids can be prone to degradation and protodeboronation, which can sometimes lead to pathways that favor homo-coupling.Solution: Use Boronate Esters. Consider using the corresponding pinacol (Bpin) or MIDA boronate esters. These are generally more stable than the free boronic acids and can suppress side reactions.[1]
Suboptimal Ligand Choice The ligand's steric and electronic properties are critical. Bulky, electron-rich phosphine ligands generally accelerate the rate of reductive elimination, which is the product-forming step in the desired Suzuki cycle. A faster reductive elimination can outcompete the pathways leading to homo-coupling.Solution: Ligand Screening. If using a simple ligand like PPh₃, consider switching to a more specialized ligand. Buchwald or Fu-type ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective in suppressing homo-coupling and promoting high-yield cross-coupling of heteroaromatic substrates.
Inappropriate Base or Solvent The choice of base and solvent system affects the activation of the boronic acid and the overall reaction kinetics.[5] An unsuitable combination can hinder the transmetalation step of the desired cycle, allowing more time for side reactions.Solution: System Re-evaluation. For pyridazine couplings, a common effective system is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent mixture like dioxane/water or toluene/water.[1][4][6] If you are observing significant homo-coupling, a systematic screen of different bases and solvents is warranted.
Issue 2: My reaction is sluggish, and I'm seeing decomposition alongside homo-coupling.

A slow reaction not only leads to lower throughput but also allows for more time for undesired side reactions and decomposition of sensitive starting materials or products.

Optimization_Workflow start Start: Sluggish Reaction with Homo-coupling check_temp check_temp start->check_temp Step 1 check_ligand check_ligand check_temp->check_ligand Step 2 check_base check_base check_ligand->check_base Step 3 check_catalyst check_catalyst check_base->check_catalyst Step 4 end Optimized Reaction check_catalyst->end Evaluate

Caption: Systematic workflow for reaction optimization.

  • Temperature: Gently increasing the reaction temperature (e.g., in 10-15 °C increments) can often accelerate the desired reaction. However, be cautious, as excessive heat can also promote decomposition.

  • Ligand: As mentioned previously, switching to a more electron-rich and bulky ligand can significantly accelerate the rate-limiting steps of the catalytic cycle.

  • Base: A stronger base can sometimes facilitate a more rapid transmetalation step. For example, if you are using a mild base like Na₂CO₃, switching to K₃PO₄ or Cs₂CO₃ could improve the reaction rate.[1]

  • Catalyst Loading: While not always ideal from a process chemistry perspective, slightly increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome a high activation barrier and drive the reaction to completion faster.

General Experimental Protocol for Minimizing Homo-Coupling

This protocol incorporates best practices to serve as a robust starting point for your pyridazine Suzuki coupling reactions.

Reagents and Materials:

  • Halo-pyridazine (1.0 equiv)

  • Pyridazine boronic acid pinacol ester (1.2 equiv)[1]

  • Pd(PPh₃)₄ (2-5 mol%) or other suitable Pd(0)/ligand system

  • K₃PO₄ (2.0 equiv), finely ground and dried[1]

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)[1][4]

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-pyridazine, the boronic acid pinacol ester, and the base.[1]

  • Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the halo-pyridazine starting material is consumed (typical reaction times are 12-24 hours).[1]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired product from any residual homo-coupled byproducts.[1]

By understanding the mechanistic nuances and applying these systematic troubleshooting strategies, you can significantly improve the efficiency and outcome of your pyridazine Suzuki reactions, paving the way for successful drug discovery and development programs.

References

  • Alves, M. J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2947. Available at: [Link]

  • BenchChem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. Available at: [Link]

  • Reddit r/chemhelp. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved January 26, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyridazine Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dissolving pyridazine-containing compounds in organic solvents. The following information is curated to provide not only solutions but also the underlying scientific principles to empower your experimental design.

I. Understanding the Solubility of Pyridazine Compounds

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry.[1] Its derivatives have shown a wide range of pharmacological activities.[1] However, the solubility of these compounds can be a significant hurdle in various stages of research and development, from synthesis and purification to formulation.[2]

The solubility of a pyridazine derivative is governed by a delicate balance of intermolecular forces between the solute (pyridazine compound) and the solvent molecules. Key factors include:

  • Polarity and Dipole Moment: Pyridazine itself has a high dipole moment (4.22 D), significantly greater than pyridine (2.22 D) and benzene (0 D).[3] This high polarity suggests good solubility in polar solvents. However, the overall polarity of a pyridazine derivative is heavily influenced by its substituents.

  • Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are potential hydrogen bond acceptors.[3] Solvents that can act as hydrogen bond donors (e.g., alcohols) can enhance solubility.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a critical barrier to dissolution. Highly crystalline compounds with strong intermolecular interactions in the solid state will generally have lower solubility.[4]

  • Molecular Size and Shape: Larger molecules with complex shapes may be more difficult to solvate effectively, leading to lower solubility.

Core Physicochemical Properties of Pyridazine
PropertyValueSource
Molecular FormulaC4H4N2[1]
Molecular Weight80.09 g/mol [1][5]
Melting Point-8 °C[1][3]
Boiling Point208 °C[1][3]
pKa2.0[3]
Dipole Moment4.22 D[3]
Water SolubilityMiscible[1]

Note: While pyridazine itself is miscible with water, its derivatives, especially those with nonpolar substituents, often exhibit poor aqueous and organic solvent solubility.[2]

II. Troubleshooting Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Scenario 1: My pyridazine compound is poorly soluble in common non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane).

Question: I've synthesized a novel pyridazine derivative, but it shows limited solubility in my reaction and purification solvents. How can I improve this?

Answer: This is a frequent challenge, often stemming from a mismatch between the polarity of your compound and the solvent, or high crystal lattice energy. Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Solvent Choice Based on "Like Dissolves Like":

  • The "Why": The principle of "like dissolves like" is fundamental. Solvents that have similar polarity and hydrogen bonding capabilities to your pyridazine derivative are more likely to be effective.

  • Actionable Steps:

    • Assess your compound's polarity: Look at the functional groups on your pyridazine derivative. Are they predominantly non-polar (e.g., long alkyl chains, phenyl rings) or polar (e.g., hydroxyl, amino, carboxyl groups)?

    • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. A good starting point is to select solvents from different classes.

Solvent ClassExamplesPolarity Index
Non-Polar Hexane, Cyclohexane0.1, 0.2
Slightly Polar Toluene, Diethyl Ether2.4, 2.8
Moderately Polar Ethyl Acetate, THF4.4, 4.0
Polar Aprotic Acetone, Acetonitrile, DMF, DMSO5.1, 5.8, 6.4, 7.2
Polar Protic Ethanol, Methanol, Water4.3, 5.1, 10.2
  • Expert Insight: Don't underestimate the power of polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). They are excellent solvents for many polar organic compounds due to their high dipole moments and ability to disrupt crystal lattices.[2][6] For example, a study on 6-phenyl-pyridazin-3(2H)-one showed it was freely soluble in DMSO.[2]

2. The Power of Co-solvency:

  • The "Why": Co-solvency involves using a mixture of solvents to achieve a polarity that is optimal for dissolving your compound.[7][8] This technique is highly effective for compounds that have both polar and non-polar regions.[8]

  • Actionable Steps:

    • Identify a solvent in which your compound has some, albeit low, solubility.

    • Systematically add a miscible co-solvent with a different polarity. For instance, if your compound is slightly soluble in dichloromethane, try adding increasing proportions of methanol or acetonitrile.

    • A common and effective co-solvent system in pharmaceutical applications is a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400.[7]

Workflow for Co-solvent Screening:

Caption: A systematic workflow for optimizing solubility using co-solvents.

Scenario 2: My pyridazine compound precipitates out of solution upon cooling or concentration.

Question: My compound dissolves at a higher temperature, but crashes out when I try to cool it down for crystallization or when I remove the solvent. How can I prevent this?

Answer: This is a classic sign of a supersaturated solution and indicates that the solubility is highly temperature-dependent.

1. Leverage Temperature Effects:

  • The "Why": For most compounds, solubility increases with temperature.[6][9] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice forces.[6]

  • Actionable Steps:

    • Controlled Cooling: Instead of rapid cooling (e.g., placing in an ice bath), allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. This can promote the formation of larger, purer crystals rather than amorphous precipitation.

    • Determine the Metastable Zone Width (MSZW): This is the temperature range below the saturation point where the solution can remain supersaturated without spontaneous crystallization. Understanding the MSZW for your compound-solvent system can help you design better crystallization processes.

2. Consider Anti-Solvent Addition:

  • The "Why": This technique involves adding a solvent in which your compound is insoluble (the anti-solvent) to a solution of your compound. This reduces the overall solvating power of the solvent system, inducing precipitation or crystallization.

  • Actionable Steps:

    • Dissolve your compound in a good solvent at a slightly elevated temperature.

    • Slowly add a miscible anti-solvent dropwise with stirring.

    • This method can be particularly useful for obtaining crystalline material from a system that tends to form an oil upon cooling.

III. Advanced Strategies for Enhancing Solubility

For particularly challenging compounds, more advanced techniques may be necessary, especially in the context of drug development.

Salt Formation

Question: My pyridazine derivative has a basic nitrogen atom. Can I use salt formation to improve its solubility?

Answer: Absolutely. Salt formation is one of the most effective and widely used methods to increase the solubility of ionizable compounds.[10][11][12]

  • The "Why": By reacting a basic pyridazine derivative with an acid, you form a salt.[12] Salts are ionic and generally have much higher solubility in polar solvents, including aqueous media, compared to the neutral free base.[11][13][14] The modest basicity of the parent pyridazine ring (pKa = 2.0) means that strong acids are often required for salt formation.[3] However, the basicity can be enhanced by substituents. For example, 3-aminopyridazines are more basic and can form dihydrochloride salts with excellent aqueous solubility.[3]

  • Actionable Protocol: Small-Scale Salt Screening

    • Dissolve the Free Base: Dissolve a known amount of your pyridazine compound in a suitable organic solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Select Counter-ions: Choose a selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

    • Stoichiometric Addition: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the acid to the solution of the free base.

    • Observe for Precipitation: Stir the mixture at room temperature. The formation of a precipitate indicates salt formation. If no salt forms, you can try cooling the solution or slowly adding an anti-solvent.

    • Isolate and Characterize: Isolate the solid by filtration, wash with a small amount of cold solvent, and dry. Characterize the salt by techniques such as melting point, NMR, and DSC to confirm its formation and assess its properties.

    • Solubility Testing: Compare the solubility of the resulting salts to that of the free base.

Decision Tree for Employing Salt Formation:

SaltFormationDecision Start Is the pyridazine compound ionizable (basic or acidic)? Yes Yes Start->Yes No No Start->No Proceed Proceed with salt screening Yes->Proceed ConsiderOther Consider other methods (e.g., co-solvency, prodrugs) No->ConsiderOther pKaDifference Is the ΔpKa between the base and acid > 3? Proceed->pKaDifference GoodChance High probability of stable salt formation pKaDifference->GoodChance Yes LowerChance Lower probability of stable salt formation pKaDifference->LowerChance No SelectAcid Select a range of pharmaceutically acceptable acids GoodChance->SelectAcid LowerChance->SelectAcid Experiment Perform small-scale salt formation experiments SelectAcid->Experiment Analyze Isolate and analyze the resulting solid Experiment->Analyze SolubilityTest Compare solubility of salt vs. free base Analyze->SolubilityTest Success Salt with improved solubility found SolubilityTest->Success

Caption: Decision-making process for using salt formation to improve solubility.

Other Techniques

For a comprehensive overview, several other techniques can be employed to enhance the solubility of poorly soluble drugs, including pyridazine derivatives:[8][15][16]

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[15]

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can improve solubility and dissolution.

  • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to temporarily modify the physicochemical properties of a drug, such as its solubility.

IV. Frequently Asked Questions (FAQs)

Q1: Will heating always improve the solubility of my pyridazine compound? A: In most cases, yes. The solubility of solids in liquids generally increases with temperature.[6][9] However, be cautious about the thermal stability of your compound. Prolonged heating at high temperatures can lead to degradation. Always perform a preliminary thermal stability test (e.g., using DSC/TGA) if you plan to use high temperatures.[17]

Q2: Can the choice of solvent affect the polymorphic form of my compound? A: Yes, absolutely. Different solvents can lead to the crystallization of different polymorphic forms, which can have significantly different solubilities and stabilities. It is crucial to characterize the solid form obtained from different solvent systems, for example, by using powder X-ray diffraction (PXRD).

Q3: My compound is an oil and won't crystallize. How can I get a solid? A: Oiling out is a common problem. Here are a few things to try:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material, add a tiny crystal to the oil.

  • Solvent Titration: Dissolve the oil in a good solvent and slowly add an anti-solvent until turbidity persists. Then, let it stand.

  • Trituration: Add a poor solvent to the oil and stir vigorously. This can sometimes induce solidification.

Q4: Are there any computational tools to predict the solubility of my pyridazine derivative? A: Yes, various in silico models and software packages can predict solubility based on the chemical structure. These tools use quantitative structure-property relationship (QSPR) models and can be a useful guide for solvent selection in the early stages of research. However, experimental verification is always necessary.[6]

V. References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from

  • WO2007127448A2 - Salts of pyridazine compounds - Google Patents. (n.d.). Retrieved from

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). Retrieved from

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. (2021). Retrieved from

  • Product Class 8: Pyridazines. (n.d.). Retrieved from

  • Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. (2025). Retrieved from

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - MDPI. (2024). Retrieved from

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved from

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024). Retrieved from

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved from

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. (n.d.). Retrieved from

  • Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH. (n.d.). Retrieved from

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023). Retrieved from

  • Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. (n.d.). Retrieved from

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. (2023). Retrieved from

  • Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed. (2020). Retrieved from

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019). Retrieved from

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from

  • Isoquinoline - Wikipedia. (n.d.). Retrieved from

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Retrieved from

  • Pyridazine and its derivatives | PPTX - Slideshare. (n.d.). Retrieved from

Sources

Technical Support Center: Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Catalyst Deactivation

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet nuanced cross-coupling reaction. As your virtual Senior Application Scientist, my goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

The palladium-catalyzed amination of pyridyl halides is a cornerstone of modern synthesis, particularly in the pharmaceutical industry where the pyridine motif is ubiquitous.[1][2] However, the unique electronic properties of the pyridine ring present significant challenges, often leading to catalyst deactivation and reaction failure. This guide will dissect these issues and provide actionable, field-proven strategies for success.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with a pyridine substrate failing or giving low yields?

This is the most common issue. Pyridine substrates are notoriously challenging for several reasons. The nitrogen lone pair can coordinate strongly to the palladium center, acting as a ligand and displacing the essential phosphine ligand. This leads to the formation of catalytically inactive or dead complexes.[3] Furthermore, electron-deficient pyridines (e.g., 2-chloropyridine) undergo oxidative addition more slowly, while all pyridyl complexes can face sluggish reductive elimination, allowing side reactions to dominate.

Q2: What are the primary catalyst deactivation pathways I should be aware of?

There are two main culprits you should always consider first:

  • Pyridine Binding: The pyridine nitrogen (from either the substrate or the product) can bind to the Pd(0) or Pd(II) center, leading to off-cycle, inactive species. This is especially problematic with smaller, less sterically hindered phosphine ligands.[3]

  • β-Hydride Elimination: This side reaction is competitive with the desired reductive elimination step.[4][5] It occurs when the amine coupling partner has an α-hydrogen, leading to the formation of a hydrodehalogenated pyridine (your starting material minus the halogen) and an imine.[4][5] This pathway is favored by high temperatures and less bulky ligands.

Q3: How do I choose the right ligand and precatalyst for my specific pyridine substrate?

There is no one-size-fits-all answer, but general principles apply. Your goal is to select a ligand that promotes the desired steps of the catalytic cycle (oxidative addition, reductive elimination) faster than the deactivation pathways.

  • For Electron-Deficient Halopyridines (e.g., 2-chloro-5-nitropyridine): Oxidative addition is often rate-limiting. You need bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active for oxidative addition, and their steric bulk accelerates the final reductive elimination step.[4][6]

  • For Sterically Hindered Couplings: Ligands with significant steric bulk are essential to prevent catalyst dimerization and to promote the C-N bond-forming reductive elimination over side reactions.[7]

  • Precatalysts: Using well-defined Pd(II) precatalysts (e.g., G4-XPhos Palladacycle) is highly recommended. These complexes rapidly and reliably generate the active Pd(0) species in solution upon exposure to a base, leading to more reproducible results than using separate Pd(0) or Pd(II) sources with a ligand.[8]

Q4: My reaction is sluggish and seems to stall after partial conversion. What is the first thing I should check?

Stalling is a classic symptom of catalyst deactivation. The first intervention should be to assess your reaction setup for potential catalyst poisons. Ensure you are using:

  • High-Purity Reagents: Solvents should be anhydrous and degassed. Amines and pyridyl halides should be pure.

  • A Strictly Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with argon or nitrogen.[9]

  • Appropriate Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common, but can be incompatible with sensitive functional groups.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or catalyst loadings.[9]

In-Depth Troubleshooting Guide

Problem 1: Low to No Conversion

Your reaction fails to initiate or proceeds to a very limited extent.

Logical Troubleshooting Workflow

start Low / No Conversion q1 Is the Pyridine Electron-Deficient (e.g., 2-Cl-Py)? start->q1 sol1 Increase Catalyst Activity: - Use bulky, electron-rich ligand (e.g., XPhos, RuPhos). - Increase temperature (e.g., 100-120 °C). - Switch to a more reactive halide (Br > Cl). q1->sol1 Yes q2 Is the Amine Sterically Hindered? q1->q2 No end Re-run Optimized Reaction sol1->end sol2 Promote Reductive Elimination: - Use ligands with large steric profiles (e.g., BrettPhos). - Consider a weaker, more soluble base (e.g., LHMDS). q2->sol2 Yes q3 Are Reagents & Setup Pristine? q2->q3 No sol2->end sol3 Eliminate Catalyst Poisons: - Use anhydrous, degassed solvents. - Purify starting materials. - Ensure a robust inert atmosphere (Ar/N2). q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for low conversion.

Possible Cause A: Catalyst Inhibition by Pyridine Coordination

The lone pair on the pyridine nitrogen can outcompete the phosphine ligand for a coordination site on the palladium, forming stable, off-cycle complexes that are catalytically inactive.

Solutions:

  • Ligand Choice: Employ bulky biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6] Their steric hindrance creates a protective "pocket" around the palladium center, disfavoring coordination by the smaller pyridine substrate while still allowing the crucial oxidative addition and reductive elimination steps.

  • Slow Addition: In particularly challenging cases, adding the pyridine substrate slowly via syringe pump to a heated solution of the catalyst, amine, and base can keep its instantaneous concentration low, minimizing catalyst inhibition.

Possible Cause B: Poor Precatalyst Activation or Pd(0) Formation

The catalytic cycle begins with an active L-Pd(0) species.[8] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ. This reduction can be inefficient and is a common source of irreproducibility.

Solutions:

  • Use a Precatalyst: Employ a well-defined Pd(II) palladacycle precatalyst (e.g., a "G4" precatalyst). These are designed for clean, rapid, and quantitative conversion to the active L-Pd(0) catalyst in the presence of a base.[8]

  • Ensure Proper Base Function: The base is not just a proton scavenger; it is crucial for activating the precatalyst. Ensure the base is sufficiently strong and soluble in the reaction medium. For heterogeneous bases like K₃PO₄, vigorous stirring is essential.

Problem 2: Significant Hydrodehalogenation Side Product

You observe the formation of pyridine (your starting material with the halide replaced by hydrogen) as a major byproduct.

Deactivation Pathway: β-Hydride Elimination

This occurs when the rate of reductive elimination is slow, allowing a competing pathway where a hydrogen on the carbon alpha to the amine nitrogen is transferred to the palladium. This Pd-H species then reductively eliminates with the pyridyl group to form the hydrodehalogenated arene.[4][5]

cluster_main Desired Pathway cluster_side Side Reaction A L-Pd(Py)(NHR) B Product (Py-NHR) A->B Reductive Elimination C L-Pd(Py)(H) A->C β-Hydride Elimination D Side Product (Py-H) C->D Reductive Elimination

Caption: Competing Reductive vs. β-Hydride Elimination.

Solutions:

  • Promote Reductive Elimination: Use ligands that accelerate this final step. Bulky, electron-rich biaryl phosphines are known to significantly increase the rate of reductive elimination relative to β-hydride elimination.[4]

  • Use Chelating Ligands: Bidentate phosphine ligands like BINAP or DPEphos can suppress β-hydride elimination by occupying two coordination sites, making it harder for the intermediate to adopt the geometry required for the elimination to occur.[1][4]

  • Lower the Temperature: β-Hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can dramatically improve selectivity.

Data & Protocols

Table 1: Ligand & Base Selection Guide for Pyridine Amination
Pyridine Substrate TypeRecommended LigandsRecommended BasesRationale & Comments
2-Halopyridines (Electron-Deficient) XPhos, RuPhos, AdBrettPhosNaOt-Bu, LHMDSThese substrates require highly active catalysts to overcome slow oxidative addition. Bulky ligands accelerate C-N reductive elimination.[6]
3-Halopyridines Josiphos-type, Xantphos, JohnPhosK₃PO₄, Cs₂CO₃Generally less challenging than 2- or 4-halopyridines. A wider range of ligands is often effective. Weaker bases can be used for better functional group tolerance.[1]
4-Halopyridines GPhos, tBuXPhosLHMDS, K₂CO₃Similar challenges to 2-halopyridines due to electronic effects. Catalyst inhibition can be significant.
Base-Sensitive Substrates Any of the aboveK₃PO₄, K₂CO₃, Organic bases (e.g., DBU)Avoid strong alkoxides like NaOt-Bu which can react with esters, ketones, or nitro groups.[8][9] Weaker bases may necessitate higher catalyst loading or temperatures.
Experimental Protocol: General Screening for a Challenging Pyridine Amination

This protocol is designed as a robust starting point for a difficult coupling.

Setup:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Pd precatalyst (e.g., G4-XPhos Palladacycle, 2 mol %), the phosphine ligand (if not using a precatalyst, 2.2 mol %), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the pyridyl halide (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

Self-Validation:

  • Run a control reaction without the palladium catalyst to ensure no background reaction occurs.

  • Run a control reaction without the ligand to confirm its essential role.

  • If the reaction stalls, a small, fresh addition of the complete catalyst system can help diagnose if catalyst death was the primary mode of failure.

Catalytic Cycle Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Py)(X) pd0->oa_complex Oxidative Addition arylhalide_in + Py-X pd0->arylhalide_in amine_complex [L-Pd(II)(Py)(H2NR)]+X- oa_complex->amine_complex Ligand Exchange amine_in + H2NR oa_complex->amine_in amido_complex L-Pd(II)(Py)(HNR) amine_complex->amido_complex Deprotonation product Product (Py-NHR) amido_complex->product Reductive Elimination base_in + Base - Base-H+X- amido_complex->base_in product->pd0 Catalyst Regeneration start

Sources

Navigating the Nuances of Nitrogen Heterocycles: A Technical Guide to Base Selection for Efficient Buchwald-Hartwig Amination of Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the synthesis of aminopyridazines is a critical step in the creation of novel therapeutics. The Buchwald-Hartwig amination stands as a cornerstone reaction for this transformation, yet its application to the electron-deficient pyridazine core presents unique challenges. This technical support guide, structured as a series of frequently asked questions and troubleshooting scenarios, offers in-depth insights and actionable protocols to navigate the complexities of base selection for a successful and efficient amination.

The Critical Role of the Base in Pyridazine Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (in this case, a halopyridazine) and an amine.[1][2] The base is a crucial component of this catalytic cycle, playing a multifaceted role that extends beyond simple deprotonation.[3]

A strong base is required to deprotonate the amine, facilitating its coordination to the palladium(II) complex and subsequent reductive elimination to form the desired aminopyridazine and regenerate the active palladium(0) catalyst.[3] However, the choice of base is not merely a matter of pKa; its nature, solubility, and interaction with the pyridazine substrate and palladium catalyst are all critical factors that can dictate the success or failure of the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a chloropyridazine failing or giving low yields?

The amination of chloropyridazines is notoriously challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[4] To overcome this, a highly active catalyst system and carefully chosen base are paramount.

  • Initial Troubleshooting Steps:

    • Catalyst System: Ensure you are using a palladium precatalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more efficiently than traditional sources like Pd(OAc)₂.[4] Pair this with a bulky, electron-rich phosphine ligand like RuPhos or BrettPhos, which are known to activate C-Cl bonds.[4]

    • Base Selection: For chloropyridazines, a strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and often effective choice.[4] If substrate sensitivity is a concern, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be attempted, but this will likely necessitate a more active catalyst and higher reaction temperatures.[4][5]

Q2: I'm observing significant hydrodehalogenation of my pyridazine substrate. What is the cause and how can I prevent it?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heterocycles like pyridazines.[4] This undesired pathway often occurs when the reductive elimination of the aminopyridazine is slow, allowing for competing reactions.[4]

  • Troubleshooting Hydrodehalogenation:

    • Base Choice: The choice of base can influence the rate of reductive elimination versus side reactions. While a strong base is needed, an excessively strong base or one with poor solubility can exacerbate the problem. Consider screening a range of bases, including both alkoxides (NaOtBu, KOtBu) and inorganic bases (K₃PO₄, Cs₂CO₃).

    • Ligand Selection: The ligand plays a crucial role in promoting the desired reductive elimination. Bidentate ligands, such as Josiphos-type ligands, can create a more stable catalytic complex that is less prone to side reactions compared to some monodentate ligands.[6]

    • Reaction Conditions: Ensure a strictly inert atmosphere, as oxygen can degrade the catalyst and promote side reactions.[4] Use dry, degassed solvents to minimize the presence of water, which can be a proton source for hydrodehalogenation.[4]

Q3: Can I use organic bases for the amination of pyridazines?

Yes, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used and offer advantages in creating a homogeneous reaction mixture.[7] However, their effectiveness is highly dependent on the specific substrates and reaction conditions.

  • Considerations for Organic Bases:

    • Inhibition: In some cases, organic bases can coordinate to the palladium center and inhibit the reaction.[7]

    • Reaction Kinetics: The concentration of the organic base can have a significant impact on the reaction rate, and optimization may be required.[7]

    • Combination with Inorganic Bases: A combination of an organic base with an inorganic base can sometimes be an effective strategy for base-sensitive substrates.[5]

Troubleshooting Guide: A Decision-Making Workflow

When faced with a challenging Buchwald-Hartwig amination of a pyridazine, a systematic approach to troubleshooting is essential. The following workflow can help guide your experimental design.

Buchwald_Hartwig_Troubleshooting start Low Yield or No Reaction check_catalyst Step 1: Verify Catalyst System - Use Pd precatalyst (G3/G4) - Employ bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) start->check_catalyst base_screen Step 2: Systematic Base Screening check_catalyst->base_screen strong_base Strong Bases: - NaOtBu - KOtBu - LHMDS base_screen->strong_base Initial Screen weak_base Weaker, Soluble Bases: - Cs₂CO₃ - K₃PO₄ base_screen->weak_base For Base-Sensitive Substrates hydrodehalogenation Issue: Hydrodehalogenation? strong_base->hydrodehalogenation weak_base->hydrodehalogenation optimize_conditions Step 3: Optimize Reaction Conditions - Increase temperature (80-110 °C) - Ensure inert atmosphere - Use dry, degassed solvent hydrodehalogenation->optimize_conditions No ligand_swap Consider Ligand Swap: - Try bidentate ligand (e.g., Josiphos) to suppress side reactions hydrodehalogenation->ligand_swap Yes success Successful Amination optimize_conditions->success ligand_swap->optimize_conditions

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of pyridazines.

Experimental Protocols

General Protocol for Base Screening in the Buchwald-Hartwig Amination of a Model Chloropyridazine

This protocol provides a starting point for the systematic screening of bases for the amination of a generic chloropyridazine with a primary or secondary amine.

Materials:

  • Chloropyridazine substrate (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • RuPhos ligand (0.02 mmol, 2 mol%)

  • Base (see table below, 2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the chloropyridazine substrate, palladium precatalyst, RuPhos ligand, and the chosen base.

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the desired time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Analyze the crude reaction mixture by a calibrated method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield of the desired aminopyridazine and the extent of any side products.

Table 1: Suggested Base Screening Panel

BasepKa of Conjugate Acid (approx.)Key Characteristics
NaOtBu19Strong, commonly used, but can be poorly soluble.
KOtBu19Similar to NaOtBu, may have different solubility.
LHMDS26Very strong, soluble, but can be sterically demanding.
Cs₂CO₃10Weaker, but often highly soluble and effective.
K₃PO₄12Weaker, cost-effective, good for sensitive substrates.

The Catalytic Cycle and the Influence of the Base

A deeper understanding of the catalytic cycle can inform troubleshooting efforts. The base is involved in the deprotonation of the amine, which is a critical step for the formation of the palladium-amido complex that precedes the final C-N bond-forming reductive elimination.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->AmineCoord + R₂NH Amido L-Pd(II)(Ar)(NR₂) AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Sources

Managing reaction temperature for pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for managing reaction temperature during pyridazine synthesis. It is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions to ensure experimental success and scientific integrity.

Technical Support Center: Pyridazine Synthesis

Introduction

The synthesis of the pyridazine core is a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmaceuticals. The reaction's success, however, is profoundly influenced by temperature. Precise thermal management is not merely a procedural step but a critical parameter that dictates yield, purity, and the formation of side products. This guide explains the causality behind thermal choices and provides validated protocols and troubleshooting steps to navigate the complexities of temperature control in pyridazine synthesis.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and validated solutions.

Question 1: My pyridazine synthesis yield is consistently low. Could temperature be the culprit?

Answer: Absolutely. Low yield is one of the most common consequences of improper temperature management. The issue can stem from two opposing scenarios: insufficient thermal energy or excessive heat.

  • Causality (Insufficient Heat): The condensation of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring is a multi-step process involving nucleophilic attack, dehydration, and cyclization.[1] Each step has a specific activation energy. If the reaction temperature is too low, the rate of these crucial steps slows dramatically, leading to an incomplete or "stalled" reaction. In some modern synthetic routes, specific temperatures are required to facilitate catalysis or overcome the stability of intermediates.[2]

  • Causality (Excessive Heat): Conversely, too much heat can be detrimental. Many organic reagents, intermediates (like dihydropyridazines), and even the final pyridazine products are susceptible to thermal decomposition.[3] High temperatures can also promote alternative, non-productive reaction pathways, consuming starting materials without forming the desired product.

Troubleshooting Steps:

  • Baseline Establishment: Re-run the reaction at the temperature specified in the original literature protocol. If no temperature is given, start with room temperature for an extended period (24 hours) as a baseline.[2]

  • Stepwise Temperature Increase: If the baseline reaction shows low conversion, increase the temperature in controlled increments (e.g., 10-15 °C). Use an oil bath with a contact thermometer for precise control. Monitor the reaction progress at each new temperature point using TLC or LC-MS.

  • Reflux Conditions: For many classical syntheses, refluxing the reaction mixture is standard. The solvent choice is critical as it dictates the reaction temperature. Ensure your solvent is appropriate for the reactants' stability. For example, ethanol (boiling point ~78 °C) is a common choice.

  • Consider Microwave Synthesis: For high-throughput or optimization studies, microwave-assisted synthesis can offer rapid heating and precise temperature control, often reducing reaction times and improving yields.

Question 2: I'm observing significant formation of an unexpected side product. How can I control this with temperature?

Answer: Side product formation is often a kinetic vs. thermodynamic issue, which is directly controlled by temperature. A higher temperature might provide the energy to overcome the activation barrier for a competing reaction pathway that is kinetically slower but thermodynamically more favorable.

  • Causality: Consider the initial condensation step. Hydrazine can potentially react with carbonyls in different ways, or intermediates can polymerize.[4] For instance, at elevated temperatures, an intermediate dihydropyridazine might undergo an undesired rearrangement or elimination before it can be oxidized to the final aromatic pyridazine.[1] Some reactions, like those involving Diels-Alder cycloadditions to form pyridazine precursors, are highly sensitive to temperature, where even slight deviations can favor the formation of diastereomers or other adducts.[4]

Troubleshooting Steps:

  • Lower the Temperature: This is the most direct approach to favor the kinetically controlled product, which is often the desired one. Reactions that are sluggish at room temperature may proceed cleanly, albeit slower, at 0 °C or even -20 °C.[2][5]

  • Control the Rate of Addition: Exothermic reactions can create localized hot spots, promoting side reactions. Try adding one reagent (e.g., hydrazine) dropwise to the solution of the other at a reduced temperature to maintain better thermal control.

  • Solvent Screening: The solvent can influence reaction pathways. Running the reaction in a different solvent at its corresponding reflux temperature may alter the product distribution.

Question 3: I suspect my starting materials or the pyridazine product are decomposing. How can I manage the reaction temperature to prevent this?

Answer: Thermal instability is a significant concern, especially with highly functionalized precursors or products. Decomposition is characterized by a darkening of the reaction mixture (charring), gas evolution, or the appearance of multiple unidentifiable spots on a TLC plate.

  • Causality: Heterocyclic compounds, particularly those with multiple nitrogen atoms, can be prone to decomposition at elevated temperatures.[3] Precursors like β,γ-unsaturated hydrazones used in some modern syntheses can also be labile. High heat provides the energy to break bonds, leading to fragmentation, polymerization, or other irreversible degradation pathways.

Troubleshooting Workflow for Thermal Decomposition

Below is a workflow to diagnose and solve issues related to thermal decomposition.

G cluster_0 Troubleshooting Workflow start Problem: Suspected Decomposition observe Observe Reaction: - Darkening/Charring? - Gas Evolution? - Complex TLC/LCMS? start->observe temp_high Is Reaction Temp > 80°C or at high reflux? observe->temp_high Yes no_issue Decomposition Unlikely. Investigate other factors. observe->no_issue No reduce_temp ACTION: Reduce Temperature (e.g., to RT, 0°C) temp_high->reduce_temp Yes check_reagents ACTION: Check Reagent Purity & Stability Data temp_high->check_reagents No success Outcome: Clean Reaction reduce_temp->success check_reagents->success

Caption: A workflow for diagnosing and mitigating thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a "safe" general temperature range for pyridazine synthesis?

There is no single "safe" range, as the optimal temperature is highly dependent on the specific synthetic route. However, a general guide is summarized in the table below. Always start with the conditions reported in the literature for your specific reaction.

Synthesis MethodTypical ReactantsRecommended Temp. (°C)Key Considerations
Classical (Paal-Knorr type) 1,4-Dicarbonyl + Hydrazine20 to 100 °C (Reflux)Highly dependent on solvent (e.g., Ethanol, Acetic Acid).[1]
From Fulvenes 1,2-Diacylcyclopentadiene + HydrazineRoom Temperature (20-25 °C)Often proceeds cleanly at ambient temperature over several hours.[2]
Palladium-Catalyzed Phenyl rings + Internal alkynes~90 °CRequires precise temperature for catalyst activity and to prevent catalyst decomposition.[2]
From Diazo Esters & MBH Carbonates Diazo compound + Morita-Baylis-Hillman carbonate0 °C to Room TemperatureInitial steps may require cooling to control reactivity.[2]
Inverse Electron Demand Diels-Alder s-Tetrazine + Silyl enol etherVaries (often RT)Lewis acid mediation can influence the required temperature.[6]
Photochemical Rearrangement 2-Azido-N-aminopyridinesAmbient (uses light)Temperature is controlled by the lamp; cooling may be needed to dissipate heat.[7]

Q2: How does my choice of solvent impact the reaction temperature?

The solvent plays a dual role: it solubilizes the reactants and, under reflux conditions, it acts as a thermostat. The boiling point of the solvent sets the maximum temperature of the reaction at atmospheric pressure.

  • Ethanol (BP 78 °C): A common, mild choice for many condensations.

  • Acetic Acid (BP 118 °C): Provides a higher temperature and an acidic environment which can catalyze the dehydration steps, but may also promote side reactions or decomposition.

  • Toluene/Xylene (BP 111 °C / ~140 °C): Used for reactions requiring higher temperatures, such as thermolysis or certain catalytic cycles.[4]

  • THF/DCM: Lower boiling points, often used for reactions that proceed at or below room temperature.[2][5]

Q3: What are the best practices for precise temperature monitoring and control in the lab?

For trustworthy and reproducible results, precise control is essential.

  • Use a Circulating Fluid Bath (Oil or Water): This provides much more uniform heating than a heating mantle.

  • Employ a Contact Thermometer/Thermocouple: Place the probe directly into the reaction mixture (if chemically inert) or in the heating bath very close to the flask for an accurate reading of the actual reaction temperature.

  • Ensure Proper Stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.

  • Use a Reflux Condenser: When heating to the boiling point of the solvent, a condenser is mandatory to prevent the loss of solvent and reactants, which would change concentrations and could lead to overheating.

Sample Protocol: Temperature Control in a Classical Pyridazine Synthesis

This protocol details the synthesis of a substituted pyridazine from a 1,4-diketone, emphasizing critical temperature control points.

Objective: Synthesize 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diphenyl-1,4-butanedione (10 mmol).

  • Solvent Addition: Add 30 mL of ethanol. Stir the mixture to dissolve the solid.

  • Reagent Addition (Temperature Control Point 1): While stirring at room temperature, slowly add hydrazine hydrate (12 mmol, 1.2 eq) to the flask. An initial exotherm may be observed. If the flask becomes significantly warm to the touch, cool it briefly in an ice-water bath.

  • Heating to Reflux (Temperature Control Point 2): Place the flask in an oil bath pre-heated to 90 °C. This controlled heating ramp prevents bumping and potential side reactions from rapid, intense heat. Allow the mixture to heat to a gentle reflux (~78-80 °C).

  • Reaction Monitoring: Maintain reflux for 2 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting diketone should be consumed.

  • Cooling and Isolation (Temperature Control Point 3): After completion, remove the flask from the oil bath and allow it to cool slowly to room temperature. Do not quench in an ice bath immediately, as this can cause impure product to crash out. The product will precipitate upon cooling.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize from a minimal amount of hot ethanol to obtain the pure 3,6-diphenylpyridazine.

References

  • ChemTube3D. Synthesis of Pyridazine. Available from: [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Ghasempour, A., et al. Thermal decomposition of atrazine and its toxic products. Environmental Science: Processes & Impacts. Available from: [Link]

  • D'Annibale, O., et al. A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules. 2021. Available from: [Link]

  • Jolivalt, C., et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. 2022. Available from: [Link]

  • Deeb, A., et al. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin. 2014. Available from: [Link]

  • Elnagdi, M. H., et al. (PDF) Pyridazine and condensed pyridazine synthesis. ResearchGate. 2020. Available from: [Link]

  • Wang, T., et al. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available from: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 6-Ethylpyridazin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 6-Ethylpyridazin-3-amine. The presence of the aminopyridazine moiety can lead to strong coordination with palladium, making its removal a non-trivial task. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common issues encountered in the laboratory.

Understanding the Challenge: The Role of the Aminopyridazine Moiety

The primary difficulty in removing palladium from reactions involving this compound stems from the molecule's inherent chemical nature. The nitrogen atoms within the pyridazine ring and the exocyclic amine group act as potent ligands, forming stable complexes with palladium species. This chelation effect can render standard purification techniques, such as simple filtration or solvent extraction, ineffective.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives.

Issue 1: High Levels of Residual Palladium After Standard Work-up

Question: I've performed a Suzuki-Miyaura coupling to synthesize a derivative of this compound. After a standard aqueous work-up and solvent evaporation, ICP-MS analysis shows palladium levels far exceeding the acceptable limits for my downstream application. What is happening and what should I do?

Causality: The high palladium levels are likely due to the formation of soluble palladium complexes with your product. The aminopyridazine core of your molecule is effectively "leaching" the palladium from the solid catalyst or keeping it in solution.

Solution Pathway:

  • Initial Assessment: The first step is to understand the nature of the residual palladium. Is it colloidal Pd(0) or a soluble Pd(II) species? A simple filtration through a 0.45 µm PTFE syringe filter can sometimes remove colloidal palladium. If the palladium content remains high, you are likely dealing with soluble species.

  • Scavenger Screening: The most effective approach for removing soluble palladium is the use of metal scavengers.[1][2] These are solid-supported reagents with functional groups that have a high affinity for palladium. It is highly recommended to perform a small-scale screen of different scavenger types to identify the most effective one for your specific product and solvent system.

    • Thiol-based Scavengers: These are often the first choice due to the strong affinity of sulfur for palladium.

    • Amine-based Scavengers: These can be effective, particularly for certain palladium complexes.

    • Activated Carbon: A cost-effective option that can be highly efficient in adsorbing palladium.[2] However, it can sometimes lead to product loss through non-specific adsorption.

dot

Scavenger_Screening_Workflow start Crude Reaction Mixture (High Pd Content) screen Small-Scale Scavenger Screen (e.g., Thiol, Amine, Carbon) start->screen analyze ICP-MS Analysis of Supernatant screen->analyze optimize Optimize Conditions for Best Performing Scavenger analyze->optimize Select Scavenger with Lowest Pd Level scale_up Scale-up Purification optimize->scale_up final_product Purified Product (<10 ppm Pd) scale_up->final_product Palladium_Removal_Workflow crude_product Crude this compound Derivative dissolution Dissolve in Appropriate Solvent crude_product->dissolution scavenging Add Scavenger (e.g., Thiol-Silica or Activated Carbon) Stir for 4-16h dissolution->scavenging filtration Filter Through Celite Pad scavenging->filtration washing Wash Celite Pad with Fresh Solvent filtration->washing concentration Concentrate Filtrate washing->concentration analysis ICP-MS Analysis for Residual Pd concentration->analysis purified_product Purified Product analysis->purified_product < 10 ppm Pd

Caption: General experimental workflow for palladium removal.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to remove palladium from my this compound product?

A1: Recrystallization can be an effective method for palladium removal, particularly if the palladium impurities are significantly more soluble in the mother liquor than your product. However, due to the potential for strong coordination between your product and palladium, the catalyst may co-crystallize with your product. It is often more reliable to use a scavenger treatment before the final recrystallization step to ensure low palladium levels.

Q2: What are the acceptable limits for palladium in a pharmaceutical intermediate?

A2: The acceptable limits for elemental impurities in drug products are defined by the International Council for Harmonisation (ICH) Q3D guideline. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. The concentration limit in the final active pharmaceutical ingredient (API) will depend on the maximum daily dose of the drug. For early-stage intermediates, the limits are generally less stringent, but it is good practice to reduce palladium levels as much as possible to avoid issues in later synthetic steps.

Q3: My reaction was performed using a heterogeneous palladium catalyst (e.g., Pd/C). Do I still need to worry about palladium contamination?

A3: Yes. Even with heterogeneous catalysts, leaching of palladium into the reaction mixture can occur. This is particularly true in the presence of strong ligands like your aminopyridazine product. Therefore, it is always advisable to analyze for and, if necessary, remove residual palladium, regardless of the type of catalyst used.

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The most common and reliable method for quantifying trace levels of palladium in organic samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). [1][3]This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.

Q5: Are there any "greener" alternatives for palladium removal?

A5: While traditional scavengers are effective, there is growing interest in more sustainable approaches. Some emerging techniques include the use of functionalized magnetic nanoparticles for easy separation and the development of catalytic systems with higher turnover numbers to reduce the initial amount of palladium required. However, for most lab-scale applications, scavenger resins and activated carbon remain the most practical and widely used methods.

References

  • Galaffu, N., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Johnson Matthey Technology Review. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • ResearchGate. (2025). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2025). Analysis of palladium by high resolution ICP-MS. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2014). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

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Technical Support Center: Work-up and Purification of 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling the work-up of reactions involving 6-Ethylpyridazin-3-amine. This resource is designed for chemists and researchers in the pharmaceutical and agrochemical industries who utilize this valuable pyridazine intermediate.[1] The following sections provide practical, field-tested advice in a question-and-answer format to address common challenges encountered during product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that influences the work-up strategy?

A1: The most prevalent and classical synthesis involves the cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine or a hydrazine salt.[2][3] The choice of reagents and reaction conditions (e.g., acidic vs. basic catalysis) will directly impact the impurity profile. For instance, reactions using hydrazine hydrate may require specific steps to remove excess, highly polar hydrazine, while acid-catalyzed reactions will necessitate a neutralization step.

Q2: What are the expected physical properties of this compound?

A2: While specific data for this compound is not widely published, analogous aminopyridazines and pyridines are typically solids at room temperature.[4][5] For example, the closely related 3-aminopyridine has a melting point of 64-65°C.[4] Crude products may initially present as oils or low-melting solids due to residual solvent or impurities. The pure compound is expected to be a yellow to brown solid.[4]

Q3: What are the primary safety concerns when working up reactions containing pyridazine derivatives?

A3: Aminopyridazine and aminopyridine compounds should be handled with care as they are often classified as toxic if swallowed, in contact with skin, or inhaled.[4][5][6][7] They can also cause serious skin and eye irritation.[4][5][6][7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Ensure eyewash stations and safety showers are accessible.[4][6]

Troubleshooting and Procedural Guide

This section addresses specific issues that may arise during the work-up and purification of this compound.

Problem Area 1: Product Isolation & Low Yield

Q: My reaction appears complete by TLC, but I'm recovering very little product after aqueous work-up. Why?

A: This is a common issue often related to the amphiphilic nature of the product. The combination of the basic amine group and the polar pyridazine ring can lead to significant solubility in the aqueous phase, especially under acidic or neutral conditions.

Causality & Solution:

  • pH is Critical: The amino group on the pyridazine ring is basic. During work-up, if the aqueous layer is acidic or neutral, the product will exist in its protonated (salt) form, which is highly water-soluble.

  • Troubleshooting Steps:

    • Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >9 using a base like sodium carbonate (Na₂CO₃) or 1-2M sodium hydroxide (NaOH). This deprotonates the amine, making the molecule less polar and more soluble in organic solvents.

    • Increase Extraction Volume/Frequency: Instead of one large extraction, perform multiple smaller extractions with fresh solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more efficient at recovering dissolved product.[8]

    • Use a More Polar Extraction Solvent: If dichloromethane (DCM) or ethyl acetate (EtOAc) are failing, consider a solvent mixture like 9:1 DCM/Isopropanol. However, be aware this will also extract more polar impurities.

    • Brine Wash: After extraction, washing the combined organic layers with a saturated NaCl solution (brine) can help "push" any dissolved water (and water-soluble impurities) out of the organic phase.

Problem Area 2: Persistent Impurities & Purification

Q: My crude product is an oil/waxy solid, and NMR analysis shows unreacted starting materials or side products. What is the best purification strategy?

A: The optimal strategy depends on the nature of the impurities. A logical, stepwise approach is essential.

Recommended Purification Workflow:

Sources

Validation & Comparative

A Senior Scientist's Comparative Guide to the Analysis of 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical structure of 6-Ethylpyridazin-3-amine

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing the pyridazine scaffold, are of significant interest due to their diverse biological activities.[1] This guide provides an in-depth analysis of this compound, a key building block in medicinal chemistry. We will delve into a detailed interpretation of its ¹H NMR spectrum, offering insights into the rationale behind experimental choices. Furthermore, we will objectively compare the utility of ¹H NMR with other essential analytical techniques, providing a holistic perspective for researchers, scientists, and drug development professionals.

Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for determining the structure of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable tool.

Predicted ¹H NMR Spectrum of this compound

Before acquiring a spectrum, a seasoned scientist will predict the expected signals based on the molecule's structure. This predictive exercise is crucial for an efficient and accurate interpretation of the experimental data.

For this compound, we anticipate the following proton environments:

  • Pyridazine Ring Protons (H-4, H-5): These two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other.

  • Ethyl Group Protons (-CH₂- and -CH₃): The methylene (-CH₂) protons will appear as a quartet due to coupling with the three methyl (-CH₃) protons. Conversely, the methyl protons will appear as a triplet, coupling with the two methylene protons.

  • Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

Interpreting the Experimental ¹H NMR Spectrum

A typical ¹H NMR spectrum of this compound would be acquired in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, resulting in sharper signals.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH₂2.0 - 5.0 (variable)Broad Singlet2H-
H-4, H-56.5 - 8.5Doublet1H each~9.0
-CH₂-2.5 - 3.0Quartet2H~7.5
-CH₃1.2 - 1.5Triplet3H~7.5

Causality Behind the Chemical Shifts: The protons on the pyridazine ring are deshielded due to the electron-withdrawing effect of the two adjacent nitrogen atoms, hence their downfield chemical shifts. The methylene protons of the ethyl group are adjacent to the electron-rich pyridazine ring, causing them to appear at a higher chemical shift than the terminal methyl protons.

Part 2: A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on a suite of orthogonal analytical methods. Each technique provides a unique piece of the puzzle, and their collective data ensures the identity, purity, and quality of the compound.

Comparative Overview of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Number and type of carbon environments.Confirms the carbon backbone and the presence of quaternary carbons.[4]Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, confirms molecular formula.[5]Provides limited information on isomer connectivity.
HPLC Purity and quantification.Excellent for assessing purity and quantifying the compound.[6]Provides no structural information on its own.
FTIR Presence of functional groups.Quick and easy method to confirm functional groups like N-H and C=N bonds.[7]Provides a molecular "fingerprint" but not detailed structural connectivity.
In-depth Comparison

¹³C NMR Spectroscopy: This technique is the perfect complement to ¹H NMR. It provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton. For this compound, we would expect to see six distinct signals in the ¹³C NMR spectrum, corresponding to the four carbons of the pyridazine ring and the two carbons of the ethyl group.

Mass Spectrometry (MS): MS is invaluable for confirming the molecular weight of the target compound. For this compound (C₆H₉N₃), the expected molecular ion peak [M]+ would be at an m/z (mass-to-charge ratio) of 123.15. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC): In a drug development setting, purity is non-negotiable. HPLC is the workhorse for assessing the purity of a compound.[8] A typical HPLC analysis of this compound would involve a reversed-phase column and a mobile phase of acetonitrile and water. A single, sharp peak would indicate a high degree of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule. For our compound, we would expect to see characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, C-H stretches for the ethyl group and the aromatic ring, and C=N and C=C stretching vibrations characteristic of the pyridazine ring.[7]

Part 3: Integrated Analytical Workflow & Protocols

A robust analytical workflow ensures that a compound is fully characterized before it progresses in the development pipeline. The following workflow illustrates how these techniques are synergistically employed.

Experimental Workflow Diagram

Caption: Integrated workflow for the characterization of this compound.

Step-by-Step Experimental Protocols

1. ¹H NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[3]

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Place the tube in the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedure.

2. HPLC Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.

Conclusion

The comprehensive analysis of this compound serves as a paradigm for the rigorous characterization required in modern chemical research and drug development. While ¹H NMR provides the foundational structural information, a synergistic approach incorporating ¹³C NMR, Mass Spectrometry, HPLC, and FTIR is essential for an irrefutable confirmation of structure and purity. This multi-technique workflow not only ensures the quality of the synthesized compound but also adheres to the stringent regulatory standards of the pharmaceutical industry. By understanding the strengths and limitations of each analytical tool, researchers can make informed decisions, ensuring the integrity and reproducibility of their scientific findings.

References

  • PubChem. N-ethyl-6-methylpyridazin-3-amine | C7H11N3 | CID 52092805. PubChem. [Link]

  • PubChem. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673. PubChem. [Link]

  • Conti, P., De Amici, M., De Sarro, G., et al. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. 2018;23(9):2349. [Link]

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  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

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  • Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

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  • Al-Ghorbani, M., Chebani, N. M., Al-Namshah, S. M., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2022;27(23):8283. [Link]

  • Li, C., Jain, A., Chen, L., et al. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences. 2023;24(13):11082. [Link]

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  • Supporting Information. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of Ethylpyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of heterocyclic compounds is paramount. Ethylpyridazine and its derivatives are significant scaffolds in medicinal chemistry, necessitating robust analytical methodologies for their characterization and quantification. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of ethylpyridazine compounds, offering field-proven insights and supporting experimental data to aid in method selection and development.

Introduction to the Mass Spectrometry of Ethylpyridazine

Ethylpyridazine, a nitrogen-containing heterocyclic compound, presents unique analytical challenges and opportunities. Its analysis by mass spectrometry is crucial for identity confirmation, structural elucidation of derivatives, and quantification in complex matrices. The choice of ionization technique is a critical first step that dictates the nature of the resulting mass spectrum and the type of information that can be gleaned. This guide will compare three common ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization source is contingent on the analyte's properties and the analytical objective. For ethylpyridazine, a relatively small and moderately polar molecule, several options are viable, each with distinct advantages and disadvantages.

Ionization TechniquePrincipleTypical ApplicationAdvantages for EthylpyridazineDisadvantages for Ethylpyridazine
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[1]Structural ElucidationProvides detailed structural information through reproducible fragmentation patterns.The molecular ion may be weak or absent, complicating molecular weight determination.[2]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules ([M+H]^+).[1]Quantitative Analysis of Polar Compounds"Soft" ionization technique that typically produces a strong signal for the protonated molecule, ideal for quantification.[2]Fragmentation is limited, requiring tandem MS (MS/MS) for structural information.[2]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte.[3]Analysis of Less Polar CompoundsSuitable for compounds that are not easily ionized by ESI. Can tolerate higher flow rates and less pure solvents.[1]Thermal degradation can occur in the heated nebulizer, potentially altering the analyte.[4]

Expert Insight: For initial characterization and structural confirmation of a novel ethylpyridazine derivative, GC-MS with Electron Ionization is invaluable due to its extensive and standardized fragmentation libraries. However, for quantitative analysis in biological fluids, the superior sensitivity and reduced matrix effects of LC-MS/MS with Electrospray Ionization make it the method of choice. APCI serves as a valuable alternative for less polar ethylpyridazine analogues or when ESI response is poor.

Fragmentation Pathways of Ethylpyridazine

Electron Ionization (EI) Fragmentation

Under EI conditions, ethylpyridazine is expected to undergo fragmentation primarily through two pathways originating from the molecular ion (M⁺˙). The most likely fragmentation is the benzylic cleavage, which is the loss of a methyl radical (•CH₃) to form a stable pyridinylmethyl cation. Another significant fragmentation pathway involves the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, or through a simple cleavage.

Based on the fragmentation of 3-ethylpyridine and 4-ethylpyridine, the primary fragmentation is the loss of a methyl group.[5][6][7][8][9][10][11] The pyridazine ring itself can undergo cleavage, leading to the loss of N₂ or HCN.[2][12]

G M Ethylpyridazine (M+.) m/z 108 frag1 [M - CH3]+ m/z 93 M->frag1 - .CH3 frag2 [M - C2H4]+. m/z 80 M->frag2 - C2H4 frag3 [M - N2]+. m/z 80 M->frag3 - N2 frag4 [M - HCN]+. m/z 81 M->frag4 - HCN

Caption: Predicted EI fragmentation of ethylpyridazine.

Collision-Induced Dissociation (CID) in ESI-MS/MS

In tandem mass spectrometry (MS/MS) with ESI, the protonated molecule ([M+H]^+) is selected and subjected to collision-induced dissociation (CID). For ethylpyridazine, the fragmentation would likely involve the loss of ethene from the protonated molecule. Fragmentation of the pyridazine ring can also occur, leading to characteristic neutral losses. Studies on fused pyridazine ring systems have shown that cross-ring cleavages of the pyridazine ring are common fragmentation pathways.[2]

G MH [M+H]+ m/z 109 frag1 [M+H - C2H4]+ m/z 81 MH->frag1 - C2H4 frag2 Further Fragmentation frag1->frag2

Caption: ESI-MS/MS fragmentation of ethylpyridazine.

Quantitative Analysis by LC-MS/MS: A Validated Protocol

For the quantification of ethylpyridazine in a complex matrix such as plasma, a robust and validated LC-MS/MS method is essential.[13][14] The following protocol outlines a typical workflow.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Construction integrate->curve quant Quantification curve->quant

Caption: LC-MS/MS quantitative analysis workflow.

Detailed Method Parameters

The following table provides a starting point for developing a quantitative LC-MS/MS method for ethylpyridazine. Optimization will be necessary based on the specific compound and matrix.

ParameterConditionRationale
LC System UHPLCProvides better resolution and faster analysis times.[14]
Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5-95% B over 5 minutesA standard gradient for screening and method development.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLA typical volume to avoid overloading the column.
MS System Triple QuadrupoleThe gold standard for quantitative analysis due to its sensitivity and selectivity.[13]
Ionization Mode ESI PositivePyridazines are basic and readily form ([M+H]^+) ions.
MRM Transition Precursor ion (Q1): 109.1 -> Product ion (Q3): 81.1Specific transition for ethylpyridazine based on predicted fragmentation.
Internal Standard Isotopically labeled ethylpyridazineThe ideal choice to correct for matrix effects and variations in instrument response.
Method Validation

Any quantitative method must be validated to ensure its reliability. Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4][15][16][17]

Key Validation Parameters:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The demonstration of a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The mass spectrometric analysis of ethylpyridazine compounds is a multifaceted task that requires a thorough understanding of the analyte's properties and the strengths of various analytical techniques. For structural elucidation, EI-GC-MS provides rich, albeit sometimes complex, fragmentation data. For sensitive and specific quantification, ESI-LC-MS/MS is the superior choice. This guide provides a framework for selecting the appropriate methodology and developing a robust, validated analytical method to support research and drug development endeavors involving this important class of heterocyclic compounds.

References

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A Senior Application Scientist's Guide to X-ray Crystallography of Pyridazine-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold represents a privileged structure in modern drug discovery. Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a versatile component in designing novel therapeutics.[1][2] However, these same properties can present considerable challenges in obtaining high-quality single crystals suitable for X-ray diffraction analysis—the gold standard for unambiguous three-dimensional structural elucidation.

This guide provides an in-depth, comparative analysis of crystallographic techniques for pyridazine-containing molecules, grounded in both theoretical principles and practical, field-proven insights. We will dissect the causality behind experimental choices, empowering you to navigate the complexities of crystallizing these valuable compounds.

The Pivotal Role of Pyridazine's Physicochemical Properties in Crystallization

The successful crystallization of any molecule is a delicate interplay of its intrinsic properties and the external conditions of the crystallization experiment. For pyridazine derivatives, two key characteristics heavily influence their behavior in solution and their propensity to form well-ordered crystals:

  • High Dipole Moment: The presence of two adjacent nitrogen atoms in the pyridazine ring creates a significant dipole moment, which is the largest among the three diazine heterocyles.[1] This polarity enhances solubility in polar solvents but can also lead to strong dipole-dipole interactions in the crystal lattice, influencing crystal packing.[1][3]

  • Hydrogen Bonding Capability: The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors, a property that can be exploited in crystal engineering, particularly in the formation of co-crystals.[1][4] The ability to form strong, directional hydrogen bonds can guide the assembly of molecules into a well-defined crystal lattice.

Understanding these properties is paramount in selecting an appropriate crystallization strategy and solvent system.

Comparative Analysis of Crystallization Techniques for Pyridazine Derivatives

While a multitude of crystallization techniques exist, three methods have proven most effective for small organic molecules like pyridazine derivatives: Slow Evaporation , Vapor Diffusion , and Co-crystallization . The choice of method is often dictated by the amount of material available, its solubility characteristics, and its propensity to form polymorphs.

Crystallization Method Principle Advantages for Pyridazine Derivatives Disadvantages for Pyridazine Derivatives Best Suited For
Slow Evaporation Gradual removal of solvent from a solution, leading to supersaturation and crystal growth.[5][6]Simple setup, requires minimal specialized equipment.[5]Can lead to rapid crystallization and poor crystal quality if the evaporation rate is not well-controlled. May yield multiple small crystals instead of a single large one.[5]Compounds that are moderately soluble and have a lower tendency to form oils. Initial screening when ample material is available.
Vapor Diffusion Slow diffusion of a precipitant vapor into a solution of the molecule, gradually inducing supersaturation.[5]Excellent control over the rate of supersaturation, often yielding high-quality single crystals.[5] Requires only small amounts of material.[5]More complex setup than slow evaporation. Requires careful selection of solvent and precipitant pairs.Compounds that are sensitive to rapid changes in concentration. When only a small amount of the compound is available.
Co-crystallization Formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio.[7][8]Can significantly improve the crystallizability of molecules that are difficult to crystallize on their own.[7] Allows for the rational design of crystal structures through hydrogen bonding.[7]Requires screening of multiple co-formers. The resulting crystal structure is of the co-crystal, not the parent molecule alone.Active pharmaceutical ingredients (APIs) with poor solid-state properties. Molecules with functional groups capable of forming robust hydrogen bonds.

Experimental Protocols: A Step-by-Step Approach

To ensure reproducibility and success, it is crucial to follow well-defined and validated protocols. Below are detailed methodologies for the two most common crystallization techniques for pyridazine derivatives.

Protocol 1: Slow Evaporation

This method is often the first approach due to its simplicity.[5] The key to success is controlling the rate of solvent evaporation.

Materials:

  • Pyridazine derivative (minimum 95% purity)

  • High-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

  • Small glass vials (1-2 mL) with loose-fitting caps or parafilm

  • Clean, dust-free environment

Procedure:

  • Solvent Selection: Choose a solvent in which your pyridazine derivative has moderate solubility at room temperature. A solvent that is too good will prevent crystallization, while a poor solvent will cause the compound to precipitate out as a powder.[5]

  • Solution Preparation: Prepare a nearly saturated solution of your compound in the chosen solvent. This can be done by adding the solid to the solvent in a vial and gently warming and sonicating until the solid dissolves. Ensure no undissolved particles remain.

  • Evaporation Control: Cover the vial with a cap that is not airtight or with parafilm punctured with a few small holes.[5] The size and number of holes will control the rate of evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.[9][10]

  • Incubation: Place the vial in a vibration-free location, such as a quiet corner of a lab bench or a dedicated crystallization incubator. Avoid disturbing the vial during crystal growth.[11]

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of crystals.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This technique offers finer control over the crystallization process and is particularly useful when working with small amounts of material.[5]

Materials:

  • Pyridazine derivative

  • A "good" solvent in which the compound is soluble

  • A "poor" solvent (precipitant) that is miscible with the good solvent but in which the compound is insoluble. The poor solvent should be more volatile than the good solvent.

  • Hanging drop vapor diffusion plates or a small vial inside a larger sealed jar

  • Siliconized glass cover slips

Procedure:

  • Reservoir Preparation: In the well of the vapor diffusion plate or the bottom of the larger jar, place a reservoir of the precipitant solution (typically 0.5-1 mL).

  • Drop Preparation: On a siliconized cover slip, place a small drop (1-5 µL) of the concentrated solution of your pyridazine derivative in the "good" solvent.

  • Sealing the System: Invert the cover slip and place it over the reservoir well, sealing it with grease to create an airtight environment. The drop of your compound solution is now hanging over the precipitant reservoir.

  • Equilibration: The more volatile precipitant will slowly vaporize from the reservoir and diffuse into the drop. This gradually increases the concentration of the precipitant in the drop, reducing the solubility of your compound and inducing crystallization.

  • Incubation and Monitoring: Store the plate in a stable, vibration-free environment and monitor for crystal growth over time.

Visualizing the Crystallography Workflow

To provide a clear overview of the entire process, from sample preparation to data analysis, the following workflow diagram has been generated.

XRay_Crystallography_Workflow cluster_prep 1. Sample Preparation cluster_cryst 2. Crystal Growth cluster_data 3. Data Collection cluster_analysis 4. Structure Solution & Refinement Compound Pyridazine-Containing Molecule Purification Purification (>95%) Compound->Purification Method_Selection Method Selection Purification->Method_Selection Slow_Evap Slow Evaporation Method_Selection->Slow_Evap Vapor_Diff Vapor Diffusion Method_Selection->Vapor_Diff Co_Cryst Co-crystallization Method_Selection->Co_Cryst Crystal_Mount Crystal Mounting Slow_Evap->Crystal_Mount Vapor_Diff->Crystal_Mount Co_Cryst->Crystal_Mount Diffractometer X-ray Diffractometer Crystal_Mount->Diffractometer Diff_Data Diffraction Data Diffractometer->Diff_Data Structure_Sol Structure Solution Diff_Data->Structure_Sol Refinement Refinement Structure_Sol->Refinement Validation Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for X-ray Crystallography of Pyridazine Molecules.

Navigating Experimental Choices: A Logic Diagram

The success of a crystallization experiment often hinges on a series of logical decisions. This diagram illustrates the relationship between experimental variables and potential outcomes.

Crystallization_Logic cluster_input Initial Conditions cluster_process Crystallization Method cluster_output Potential Outcomes Compound_Props Compound Properties (Solubility, Polarity) Solvent_Choice Solvent System Compound_Props->Solvent_Choice informs Method Slow Evaporation Vapor Diffusion Cooling Solvent_Choice->Method influences Good_Crystals High-Quality Single Crystals Method->Good_Crystals Optimized Conditions Poor_Crystals Poor Quality Crystals (twinned, small) Method->Poor_Crystals Sub-optimal Rate No_Crystals No Crystals (Oil, Amorphous) Method->No_Crystals Incompatible System Poor_Crystals->Solvent_Choice Re-evaluate No_Crystals->Compound_Props Consider Co-crystal

Caption: Decision logic for crystallization experiments.

Troubleshooting Common Challenges

Crystallizing pyridazine-containing molecules can be fraught with challenges. Here are some common issues and potential solutions:

  • Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when the melting point of the compound is lower than the temperature of the solution.[12]

    • Solution: Try a lower crystallization temperature, use a more viscous solvent, or decrease the initial concentration of the solution.

  • Formation of Needles or Plates: While these are single crystals, they may be too thin for X-ray diffraction.

    • Solution: Slow down the rate of crystallization by reducing the evaporation rate (for slow evaporation) or using a less volatile precipitant (for vapor diffusion). Experiment with different solvents, as solvent-crystal face interactions can influence crystal habit.[13][14][15]

  • No Crystals Form: The solution remains clear even after an extended period.

    • Solution: The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. For vapor diffusion, use a more potent precipitant. If all else fails, co-crystallization with a suitable co-former may be a viable strategy.

Conclusion

The X-ray crystallography of pyridazine-containing molecules is a critical step in the drug discovery and development pipeline. While the inherent physicochemical properties of the pyridazine ring present unique challenges, a systematic and informed approach to crystallization can lead to success. By understanding the principles behind different crystallization techniques, carefully selecting experimental conditions, and employing logical troubleshooting strategies, researchers can unlock the three-dimensional structures of these important molecules, paving the way for the design of next-generation therapeutics.

References

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The Diazine Isomers: A Comparative Study of the Biological Activities of Pyridazine, Pyrimidine, and Pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diazine Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with a significant number of approved drugs featuring these structural motifs. Among them, the diazines—a class of six-membered aromatic rings containing two nitrogen atoms—have garnered substantial interest. This guide provides a comparative analysis of the biological activities of the three structural isomers of diazine: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). The distinct placement of the nitrogen atoms within the ring imparts unique physicochemical properties to each isomer, profoundly influencing their biological activities and potential as therapeutic agents. This document will delve into a comparative study of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Foundation for Biological Activity

The arrangement of the nitrogen atoms in the diazine ring dictates the electron density distribution, dipole moment, and basicity of each isomer, which in turn affects their binding interactions with biological targets.

IsomerStructureDipole Moment (D)pKa
Pyridazine3.92.3
Pyrimidine2.31.3
Pyrazine00.6

Note: The physicochemical properties can vary based on substitution patterns.

Pyridazine, with its adjacent nitrogen atoms, possesses the highest dipole moment and basicity among the three isomers. This unique electronic configuration can facilitate specific hydrogen bonding and other non-covalent interactions with biological macromolecules.

Comparative Biological Activity: A Multifaceted Analysis

Derivatives of all three diazine isomers have demonstrated a broad spectrum of pharmacological activities.[1][2][3] This section will compare their efficacy in three key therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and diazine derivatives have emerged as promising scaffolds.[1][4] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB).[5][6][7][8]

Comparative Anticancer Activity Data (IC50 in µM)

Compound ClassCancer Cell LinePyridazine DerivativePyrimidine DerivativePyrazine DerivativeReference
Substituted DiazinesMCF-7 (Breast)15.28.511.8[9] (hypothetical compilation)
Fused DiazinesHCT-116 (Colon)5.812.19.3[10][11] (hypothetical compilation)
Kinase InhibitorsA549 (Lung)2.1 (VEGFR-2)3.5 (EGFR)7.9 (VEGFR-2)[12][13] (hypothetical compilation)

Disclaimer: The data in this table is a representative compilation from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. It is intended to provide a general overview of the anticancer potential of each isomer class.

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the diazine ring are critical for anticancer potency.[1][14] For instance, certain substitutions on the pyridazine ring have been shown to enhance VEGFR-2 inhibitory activity, a key target in angiogenesis.[5] Pyrimidine derivatives, on the other hand, have been extensively developed as inhibitors of various kinases, including EGFR.[4]

Key Signaling Pathways in Cancer Targeted by Diazine Derivatives

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Pyridazine_Inhibitor Pyridazine Derivatives Pyridazine_Inhibitor->RAF Inhibit Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->MEK Inhibit Pyrazine_Inhibitor Pyrazine Derivatives Pyrazine_Inhibitor->ERK Inhibit

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression Diazine_Inhibitor Diazine Derivatives Diazine_Inhibitor->IKK Inhibit

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Diazine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[2][15][16][17] Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Comparative Antimicrobial Activity Data (MIC in µg/mL)

MicroorganismPyridazine DerivativePyrimidine DerivativePyrazine DerivativeReference
Staphylococcus aureus16832[15][18] (hypothetical compilation)
Escherichia coli321664[15][18] (hypothetical compilation)
Candida albicans8416[15] (hypothetical compilation)

Disclaimer: The data in this table is a representative compilation from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. It is intended to provide a general overview of the antimicrobial potential of each isomer class.

Pyrimidine derivatives have been particularly well-studied for their antimicrobial effects, with some demonstrating potent activity against resistant strains.[2] The structural similarity of pyrimidines to the nucleobases found in DNA and RNA provides a rationale for their interference with microbial genetic processes.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory drugs is a major focus of pharmaceutical research. Diazine isomers have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[19][20][21]

Comparative Anti-inflammatory Activity Data (COX-2 Inhibition, IC50 in µM)

AssayPyridazine DerivativePyrimidine DerivativePyrazine DerivativeReference
COX-2 Inhibition0.51.25.8[19][21][22] (hypothetical compilation)

Disclaimer: The data in this table is a representative compilation from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. It is intended to provide a general overview of the anti-inflammatory potential of each isomer class.

Pyridazine-containing compounds have been identified as potent and selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[19] Pyrimidine and pyrazine derivatives also exhibit anti-inflammatory properties, often linked to their ability to suppress the production of pro-inflammatory cytokines through the NF-κB signaling pathway.[20]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following are standard methodologies for assessing the biological activities discussed in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Diazine Derivatives) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyridazine, pyrimidine, and pyrazine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow A 1. Prepare Serial Dilutions of Test Compounds in Broth B 2. Inoculate with Standardized Microbial Suspension A->B C 3. Incubate (e.g., 18-24h) B->C D 4. Visually Inspect for Turbidity C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Detailed Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Workflow:

COX2_Workflow A 1. Incubate COX-2 Enzyme with Test Compound B 2. Add Arachidonic Acid (Substrate) A->B C 3. Incubate to allow Prostaglandin Production B->C D 4. Stop Reaction C->D E 5. Quantify Prostaglandin (e.g., by ELISA or LC-MS) D->E

Detailed Methodology:

  • Enzyme and Compound Incubation: In a suitable buffer, incubate the recombinant human COX-2 enzyme with various concentrations of the test compounds or a vehicle control for a predefined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Product Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Synthesis of Parent Diazine Heterocycles

The synthesis of the core diazine rings is a fundamental aspect of developing novel derivatives.

  • Pyridazine: A common method for synthesizing the pyridazine ring is through the condensation of maleic anhydride with hydrazine.[23][24][25][26]

  • Pyrimidine: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, is a classic method for pyrimidine synthesis.[18][27][28][29][30]

  • Pyrazine: Pyrazines can be synthesized by the condensation of a 1,2-diamine, such as ethylenediamine, with a 1,2-dicarbonyl compound, like glyoxal.[31][32][33]

Conclusion and Future Perspectives

The isomeric diazines—pyridazine, pyrimidine, and pyrazine—represent a rich source of chemical diversity for drug discovery. While all three isomers have demonstrated significant potential across various therapeutic areas, the specific positioning of the nitrogen atoms imparts distinct electronic and steric properties that can be exploited for targeted drug design. Pyrimidine derivatives are particularly prominent in the landscape of approved drugs, but the unique features of pyridazine and pyrazine scaffolds continue to attract considerable attention for the development of novel therapeutic agents.

Future research should focus on direct comparative studies of structurally analogous derivatives of all three isomers to provide a clearer understanding of the structure-activity relationships governed by the nitrogen atom positions. Furthermore, the exploration of novel synthetic methodologies will enable the generation of more diverse and complex diazine libraries for biological screening. The continued investigation of these versatile heterocyclic systems holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

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Comparative In Vitro Analysis of 6-Ethylpyridazin-3-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation and comparison of novel 6-Ethylpyridazin-3-amine derivatives. The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and kinase-inhibiting properties.[1] A systematic, multi-assay approach is crucial to elucidate the specific biological effects of new chemical entities based on this scaffold and to identify promising candidates for further development.

This document outlines a logical, tiered screening process, starting with foundational cytotoxicity assessments and progressing to more specific target-oriented and phenotypic assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide your research.

The Strategic Workflow: A Tiered Approach to In Vitro Screening

A successful in vitro screening campaign for a new series of compounds, such as this compound derivatives, requires a structured approach. The goal is to efficiently triage compounds, eliminating those with undesirable properties (e.g., high general toxicity) while advancing those with potent and selective activities. The following workflow is recommended:

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic & Phenotypic Assays cluster_2 Tier 3: Lead Prioritization A Compound Library (this compound Derivatives) B Cytotoxicity Profiling (e.g., MTT Assay on Cancer & Normal Cell Lines) A->B Initial Screen C Biochemical Kinase Assay (Target-Oriented) B->C Non-toxic compounds (or selectively toxic) D Anti-Inflammatory Assay (Phenotypic - e.g., NO Inhibition) B->D E Data Analysis: IC50 Determination Selectivity Index Calculation C->E D->E F Hit-to-Lead Identification E->F Potent & Selective Compounds

Caption: Tiered screening workflow for this compound derivatives.

Part A: Foundational Assay - Cytotoxicity Profiling

Expertise & Experience: Before investigating any specific therapeutic effect, it is imperative to determine the inherent cytotoxicity of the compounds. This initial screen serves two primary purposes: 1) to identify derivatives with potential as cytotoxic anticancer agents, and 2) to establish a non-toxic concentration range for subsequent non-cytotoxic applications, such as anti-inflammatory assays. The MTT assay is a robust, widely adopted colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[2][3]

Methodology Spotlight: The MTT Assay

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[4] This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active, living cells.[2][3] The resulting formazan can be solubilized and quantified by measuring its absorbance, which directly correlates with the number of viable cells.

MTT_Principle MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Kinase_Pathway cluster_0 cluster_1 cluster_2 Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target of Interest) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Proliferation, Survival, etc. Substrate->Response Leads to Inhibitor EPD Derivative (Inhibitor) Inhibitor->Kinase2 Blocks ATP Binding

Caption: Simplified kinase signaling pathway and the action of an inhibitor.

Experimental Protocol: General In Vitro Kinase Assay
  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). [5]Prepare solutions of the purified target kinase, the specific substrate peptide, and ATP.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase and the test compound (this compound derivatives at various concentrations) in the kinase buffer. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP. [6]The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for more accurate inhibitor potency determination.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Detect Signal: Terminate the reaction by adding a stop solution (e.g., EDTA). The detection method will vary depending on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for TR-FRET). This step measures the amount of substrate phosphorylation or ADP produced, which is inversely proportional to the inhibitor's activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the data to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation: Comparative Kinase Inhibition

Table 2: Hypothetical Inhibition of Target Kinase X by this compound Derivatives

Compound IDR-Group ModificationIC₅₀ (nM) vs. Kinase X
EPD-001-H1250
EPD-002-Cl85
EPD-003-OCH₃>10,000
EPD-004-CF₃42
Staurosporine(Reference)5

Part C: Phenotypic Assay - Anti-inflammatory Activity

Expertise & Experience: Given the well-documented anti-inflammatory properties of pyridazine derivatives, a phenotypic assay is essential to assess this potential. A common and effective in vitro model uses RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Upon stimulation, these cells produce pro-inflammatory mediators, including nitric oxide (NO), which can be easily quantified using the Griess assay. This assay provides a functional readout of the compound's ability to suppress inflammatory pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW264.7 macrophage cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound derivatives (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration, an indicator of NO production.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percent inhibition of NO production by the test compounds compared to the LPS-only control.

Data Presentation: Comparative Anti-inflammatory Activity

Table 3: Hypothetical Inhibition of Nitric Oxide Production in LPS-Stimulated RAW264.7 Cells

Compound IDR-Group Modification% NO Inhibition at 10 µMIC₅₀ (µM) for NO Inhibition
EPD-001-H15.2%>50
EPD-002-Cl68.5%7.8
EPD-003-OCH₃5.1%>50
EPD-004-CF₃45.3%12.1
Dexamethasone(Reference)85.0%2.5

Conclusion

This guide provides a robust, multi-tiered framework for the systematic in vitro comparison of novel this compound derivatives. By integrating foundational cytotoxicity profiling with specific target-based and phenotypic assays, researchers can efficiently identify compounds with desirable therapeutic properties. The causality-driven selection of assays, coupled with detailed, validated protocols, ensures the generation of reliable and reproducible data. This structured approach, moving from broad activity to specific mechanisms, is fundamental for making informed decisions in the hit-to-lead optimization process and accelerating the journey of drug discovery.

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A Comparative Guide to the Biological Screening of Novel Pyridazine Compounds: Methodologies and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile pharmacophore have led to the development of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of biological screening methodologies for novel pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the causality behind experimental choices, present detailed protocols for key assays, and provide comparative performance data to aid researchers in drug discovery and development.

Introduction: The Enduring Potential of the Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus and its derivatives, such as pyridazinones, are of significant interest to medicinal chemists due to their wide range of pharmacological activities.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antiviral agents, among others.[1][2] The ease of functionalization of the pyridazine ring allows for the design and synthesis of diverse chemical libraries, making it an attractive scaffold for the development of novel therapeutic agents.[1][3] This guide aims to provide a comparative overview of the biological screening of these compounds, offering insights into assay selection, execution, and data interpretation.

Foundational Screening Strategies: A Multi-Tiered Approach

A robust screening cascade is essential for the efficient identification and validation of bioactive pyridazine compounds. This typically involves a multi-tiered approach, starting with broad primary screens to identify "hits," followed by more specific secondary and tertiary assays to validate and characterize these hits.

A typical screening workflow begins with a primary assay, often a high-throughput screen (HTS), to test a large library of pyridazine compounds for a specific biological activity. Active compounds, or "hits," from the primary screen then proceed to secondary assays for confirmation and further characterization. This may involve determining the potency (e.g., IC50 or MIC) and selectivity of the compounds. Promising candidates from secondary screening may then be advanced to more complex, often cell-based or in vivo, tertiary assays to evaluate their efficacy and potential toxicity in a more biologically relevant system.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Hit Identification Hit Identification HTS Assay->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-Response Dose-Response Selectivity Assays Selectivity Assays Dose-Response->Selectivity Assays In Vitro/Ex Vivo Models In Vitro/Ex Vivo Models Selectivity Assays->In Vitro/Ex Vivo Models Hit Confirmation->Dose-Response In Vivo Models In Vivo Models In Vitro/Ex Vivo Models->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

Caption: General Biological Screening Workflow.

Comparative Analysis of Anticancer Activity

Pyridazine derivatives have shown considerable promise as anticancer agents, with some compounds advancing to clinical trials.[4] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Targeting Proliferative Pathways: Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[5] Several pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[6][7]

Protocol: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by recombinant human VEGFR-2 kinase.[8]

  • Reagent Preparation : Prepare a 1x kinase assay buffer and dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl).[5]

  • Reaction Setup : In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP.[8]

  • Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).[5][8]

  • Detection : Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-tyrosine antibody or luminescence-based assays like Kinase-Glo®.[5][8]

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Table: Comparative IC50 Values of Novel Pyridazines against VEGFR-2

Compound IDScaffoldIC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
PZ-1 Diarylurea-pyridazinone0.0620.09
PZ-2 Pyrimido[4,5-c]pyridazine0.530.19[7]
PZ-3 5-anilinoquinazoline0.00540.09[7]

This table presents hypothetical data based on reported ranges for similar compounds.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Activates Survival Cell Survival Akt->Survival NO Nitric Oxide eNOS->NO Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 Signaling Pathway.

Cytotoxicity Screening against Cancer Cell Lines

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment : Treat the cells with various concentrations of the pyridazine compounds for a specified duration (e.g., 48 or 72 hours).[11]

  • MTT Addition : Add MTT solution (final concentration 0.45-0.5 mg/ml) to each well and incubate for 1.5-4 hours at 37°C.[10][12]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement : Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[10]

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Table: Comparative IC50 Values (µM) of Pyridazinone Derivatives Across Cancer Cell Lines

Compound IDBreast (MDA-MB-231)Lung (A549/ATCC)Colon (HCT-116)
PZN-1 8.512.315.1
PZN-2 5.29.811.7
PZN-3 >100>100>100
Doxorubicin 0.0590.0180.07

This table includes hypothetical data for novel compounds alongside representative data for a standard drug, Doxorubicin.[11][13]

Comparative Analysis of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[14][15][16]

Screening for Antibacterial Efficacy

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[17][18][19]

Protocol: Agar Well Diffusion Method

  • Media Preparation : Prepare Mueller-Hinton agar plates.[17]

  • Inoculation : Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.[19]

  • Well Creation : Create wells in the agar using a sterile cork borer.[19]

  • Compound Addition : Add a known concentration of the pyridazine compound solution to each well.[19]

  • Incubation : Incubate the plates at the appropriate temperature for the test bacteria (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement : Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[18]

Data Table: Zone of Inhibition (mm) for Pyridazine Derivatives

Compound IDS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
PZA-1 181513
PZA-2 (Chloro derivative) 222018
Chloramphenicol (Control) 252821

This table presents hypothetical data. Chloro derivatives of pyridazines have been reported to exhibit strong antibacterial activity.[14]

For more quantitative data, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] Some chloro-substituted pyridazines have shown MIC values ranging from 0.892 to 3.744 µg/mL against Gram-negative bacteria, which is more potent than the reference drug chloramphenicol (2.019–8.078 µg/mL).[14]

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases.[20] Pyridazinone derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3][21]

Targeting Key Inflammatory Enzymes: COX Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.[22] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[21]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation : Reconstitute human recombinant COX-1 and COX-2 enzymes.[23]

  • Reaction Setup : In a 96-well plate, pre-incubate the enzyme with the test pyridazine compound for a short period (e.g., 10 minutes at 37°C).[24]

  • Initiate Reaction : Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.[24]

  • Incubation : Incubate for a defined time (e.g., 2 minutes at 37°C).[24]

  • Detection : Terminate the reaction and measure the production of prostaglandin G2 or other prostanoids using a suitable detection method, such as a fluorometric probe or LC-MS/MS.[22][25]

  • Data Analysis : Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Table: Comparative IC50 and Selectivity Index for COX Enzymes

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
PZI-1 0.2615.860.8
PZI-2 0.181.146.33[26]
Celecoxib (Control) 0.3515.243.4
Indomethacin (Control) 1.20.60.5[26]

Data for PZI-2 and control compounds are from a published study.[26] Data for PZI-1 is hypothetical.

G Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibits

Caption: Prostaglandin Biosynthesis via COX-2.

Bridging Structure to Activity: Interpreting the Data

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. For instance, in the case of antimicrobial pyridazines, chloro derivatives have shown enhanced activity.[14] For anti-inflammatory pyridazinones, specific substitutions can lead to high selectivity for COX-2 over COX-1.[26] A thorough structure-activity relationship (SAR) analysis is crucial for guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic and well-designed biological screening approach is paramount to successfully identify and advance promising candidates. This guide has provided a comparative overview of key screening methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory potential of novel pyridazine compounds. By understanding the principles behind these assays and carefully interpreting the resulting data, researchers can more effectively navigate the path of drug discovery and development.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). ResearchGate. [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. [Link]

  • Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Sciences. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). European Journal of Medicinal Chemistry, 209, 112925. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846–1858. [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. (1998). Revue Roumaine de Chimie, 43(5), 425-432. [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.). ResearchGate. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules, 27(12), 3733. [Link]

  • Anti-inflammatory activity of pyridazinones: A review. (2022). Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry, 13(11), 1361–1377. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules, 27(19), 6608. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. (2021). ResearchGate. [Link]

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). Mini-Reviews in Organic Chemistry, 16(2), 114-123. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21268. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2022). Molecules, 27(15), 4744. [Link]

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (2023). International Journal of Molecular Sciences, 24(13), 11075. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

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  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]

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  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(4), 580–586. [Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. (2022). ACS Infectious Diseases, 8(11), 2269–2284. [Link]

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  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of visualized experiments : JoVE, (83), 51272. [Link]

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A Senior Scientist's Guide to Ligand Efficacy in Pyridazine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyridazine scaffold is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a multitude of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this heterocycle, enabling the construction of complex C-C bonds. However, the inherent electron-deficient nature of the pyridazine ring and the potential for nitrogen-palladium coordination present significant challenges, making the choice of ligand not just important, but critical to success.

This guide provides an in-depth comparison of different ligand classes for the Suzuki coupling of pyridazines. Moving beyond a simple catalog of options, we will explore the mechanistic reasoning behind ligand choice, present comparative experimental data, and offer detailed protocols to empower your research.

The Decisive Role of the Ligand in the Catalytic Cycle

The Suzuki-Miyaura coupling is a multi-step catalytic cycle, and the ligand, bound to the palladium center, influences the rate and efficiency of each key step: oxidative addition, transmetalation, and reductive elimination.[1] For electron-deficient heterocycles like pyridazine, the oxidative addition of the halopyridazine to the Pd(0) complex is generally facile.[2] The primary challenges, and where ligands demonstrate their true value, are in promoting the subsequent transmetalation step and ensuring a rapid, efficient reductive elimination to release the product and regenerate the active catalyst.

Bulky, electron-rich ligands are often required to stabilize the palladium center, prevent catalyst deactivation (e.g., via β-hydride elimination or formation of inactive palladium black), and accelerate the key catalytic steps.[3] The ligand's steric and electronic properties directly modulate the geometry and reactivity of the palladium intermediates, dictating the overall success of the coupling.

Suzuki_Miyaura_Coupling Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Halopyridazine) pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation [R²-B(OR)₂(Base)]⁻ pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl base_activation R²-B(OR)₂ + Base → [R²-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product key1 Catalyst Species key2 Key Step key3 Final Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle

A Comparative Analysis of Ligand Classes for Pyridazine Coupling

The choice of ligand is paramount and often depends on the specific pyridazine substrate and coupling partner. Below, we compare several classes of ligands, highlighting their strengths and providing supporting data.

Triarylphosphines (e.g., PPh₃)

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, versatile, and commercially available catalyst. While it can be effective, it often requires higher temperatures and longer reaction times, and its efficacy can be limited with more challenging or sterically hindered substrates.

Key Characteristics:

  • Strengths: Air-stable precursor, widely available, and effective for many standard couplings.

  • Weaknesses: Can be less effective for less reactive substrates (e.g., chloropyridazines), may require higher catalyst loadings, and can be prone to dissociation, leading to catalyst decomposition at high temperatures.

One study demonstrates the use of Pd(PPh₃)₄ in coupling 3-bromo-6-(thiophen-2-yl)pyridazine with various arylboronic acids.[4] While successful, the reactions required 48 hours at 80°C to achieve moderate yields.[4]

Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald-Type Ligands)

Developed by Stephen Buchwald and others, these ligands have revolutionized cross-coupling chemistry.[3] Their steric bulk and electron-donating ability create a highly active and stable catalytic species. This enhanced reactivity allows for the coupling of less reactive partners like chloro- and fluoro-pyridazines, often at lower temperatures and catalyst loadings.[3]

Key Characteristics:

  • Strengths: High reactivity and thermal stability, broad substrate scope including challenging heteroaryl chlorides, and generally low catalyst loadings.

  • Weaknesses: Can be more expensive and air-sensitive than simpler phosphines.

Ligand_Classes Figure 2: General Structures of Ligand Classes cluster_buchwald Biaryl Monophosphine cluster_nhc N-Heterocyclic Carbene buchwald Buchwald-Type Ligand P(Alkyl)₂ Biaryl Backbone nhc N-Heterocyclic Carbene (NHC) C: N-Aryl Groups

Figure 2: General Structures of Ligand Classes

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a powerful class of ligands that often exhibit even greater reactivity than phosphines. They form very strong bonds with palladium, creating robust catalysts that are highly resistant to decomposition. Their strong σ-donating properties can significantly accelerate the oxidative addition and reductive elimination steps.

Key Characteristics:

  • Strengths: Exceptional thermal stability and reactivity, often effective for the most challenging substrates, and can exhibit unique selectivity.[5]

  • Weaknesses: The synthesis of NHC precursors can be more complex, and they may be more expensive.

The use of specific NHC ligands like SIPr and SIMes has been shown to provide orthogonal chemoselectivity in the Suzuki coupling of chloroaryl triflates, highlighting the fine control these ligands can exert.[5] This level of control can be invaluable when dealing with polyfunctionalized pyridazine substrates.

Experimental Data: A Head-to-Head Comparison

The following table summarizes experimental data from various sources, providing a comparative overview of ligand performance in pyridazine Suzuki couplings. Direct comparison is challenging as reaction conditions are not always identical across different studies. However, the data illustrates the general trends in efficacy.

Ligand/Catalyst SystemPyridazine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidNa₂CO₃DME/EtOH/H₂O804815[4]
Pd(PPh₃)₄3-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidNa₂CO₃DME/EtOH/H₂O804828[4]
Pd₂(dba)₃ / P(t-Bu)₃Resin-supported chloropyrimidineArylboronic acidsKFTHF50~16Moderate[6]
Pd(PCy₃)₂Halogenated heterocycleBoronic acid---->99[7]
[Pd(IPr)Cl₂(DMS)]2-Chloro-6-(trifluoromethyl)pyridine*3-Thienylboronic acid pinacol esterK₃PO₄Dioxane/H₂O80191[8]

*Note: Data for closely related nitrogen-containing heterocycles like pyrimidines and pyridines are included to provide a broader context for ligand efficacy due to the limited availability of direct comparative studies on a single pyridazine substrate.[9]

Field-Proven Experimental Protocol

This protocol is a representative example for a Suzuki-Miyaura coupling of a halopyridazine using a standard phosphine-based catalyst system, adapted from the literature.[4]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Appropriate arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME) and Ethanol (EtOH)

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add DME (e.g., 8 mL per 0.5 mmol of pyridazine), ethanol (e.g., 2 mL per 0.5 mmol), and the 2 M aqueous Na₂CO₃ solution (e.g., 1 mL per 0.5 mmol).

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (reported time is 48 hours).

  • Workup: After cooling to room temperature, extract the mixture with an organic solvent (e.g., chloroform or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Conclusion and Future Outlook

The successful Suzuki-Miyaura coupling of pyridazines is highly dependent on the judicious selection of the ligand. While traditional catalysts like Pd(PPh₃)₄ have their place, the development of bulky, electron-rich phosphine ligands (e.g., Buchwald-type) and N-heterocyclic carbene (NHC) ligands has dramatically expanded the scope and efficiency of this transformation. These advanced ligand systems enable the coupling of more challenging substrates under milder conditions, a critical advantage in complex pharmaceutical synthesis.[3][7]

For routine couplings of activated bromopyridazines, Pd(PPh₃)₄ may suffice. However, for less reactive chloropyridazines, sterically demanding couplings, or when high efficiency and low catalyst loadings are paramount, Buchwald-type phosphines or NHC ligands are the superior choice.

Future research will likely focus on the development of even more active and selective catalyst systems, potentially utilizing nickel or other earth-abundant metals, to further enhance the sustainability and cost-effectiveness of pyridazine functionalization in drug discovery and development.[10][11]

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link][2][12][13]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link][14]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link][5]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal. [Link][15]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. [Link][10]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link][4]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. [Link][7][16]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link][3]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link][6]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link][17]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link][18]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link][19]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ResearchGate. [Link][20]

  • Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters. [Link][8]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition. [Link][21]

  • ProPhos: Enabling Challenging Heteroaromatic Suzuki-Miyamura Cross-Coupling with Nickel. Ascensus Specialties. [Link][11]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][1]

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A Senior Application Scientist's Guide to 6-Ethylpyridazin-3-amine: A Comparative Analysis in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of heterocyclic chemistry, the choice of a core scaffold is a critical decision point that dictates the trajectory of a synthetic campaign. Among the privileged nitrogen-containing heterocycles, aminopyridazines stand out as versatile building blocks, integral to a wide array of biologically active compounds. This guide provides an in-depth comparison of 6-Ethylpyridazin-3-amine against other common aminopyridazines, offering field-proven insights and experimental data to inform your synthetic choices. We will move beyond simple protocols to explore the underlying chemical principles that govern reactivity, enabling you to design more robust and efficient synthetic routes.

The Aminopyridazine Scaffold: A Cornerstone in Medicinal Chemistry

The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in numerous approved drugs and clinical candidates. The introduction of an amino group creates a versatile handle for a multitude of chemical transformations, making aminopyridazines highly sought-after intermediates. Their derivatives have demonstrated a wide range of biological activities, including applications in oncology, neuroscience, and infectious diseases.[1][2]

This compound, in particular, serves as a crucial intermediate in the development of pharmaceuticals targeting the central nervous system, such as nicotinic receptor modulators for neurological and cognitive disorders.[3] Its utility stems from the specific substitution pattern: the 3-amino group provides a nucleophilic site and a directing group for further functionalization, while the 6-ethyl group modulates the molecule's electronic properties and steric profile, influencing its reactivity and pharmacological properties.

Foundational Synthesis: Accessing the 3-Aminopyridazine Core

A robust synthetic strategy begins with reliable access to the core structure. The most common and industrially scalable route to 6-substituted-3-aminopyridazines starts from the readily available 3,6-dichloropyridazine.

A key intermediate in this family is 3-amino-6-chloropyridazine, which serves as a versatile precursor to a vast library of derivatives, including our target molecule's conceptual framework. The synthesis proceeds via a selective nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the selective mono-amination of 3,6-dichloropyridazine.

  • Reaction Setup: In a sealed, pressure-rated flask, combine 3,6-dichloropyridazine (1.0 eq.), aqueous ammonia (4.0 eq.), and a suitable solvent such as methylene dichloride or an alcohol (e.g., n-butanol).[4][5]

  • Reaction Conditions: Heat the mixture with vigorous stirring. Temperatures can range from 100-150°C depending on the solvent and desired reaction time. Microwave irradiation at 120°C for 30 minutes has been shown to be highly effective, affording the product in high yield (87%).[6]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Causality Behind the Choices:

  • Selectivity: Why does the reaction yield the mono-aminated product selectively? The first amino group introduced is an electron-donating group (EDG), which deactivates the pyridazine ring towards further nucleophilic attack, thus disfavoring the formation of the di-amino product.

  • Sealed Vessel: The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to allow the reaction to be heated above the boiling point of the solvent, accelerating the reaction rate.

The resulting 3-amino-6-chloropyridazine is the jumping-off point for introducing the ethyl group or other functionalities at the C6 position, typically via metal-catalyzed cross-coupling reactions.

Comparative Reactivity in Cross-Coupling Reactions

The true synthetic utility of an intermediate is defined by its performance in reactions that build molecular complexity. Palladium-catalyzed cross-coupling reactions are the workhorse of modern drug discovery. Here, we compare the reactivity of this compound (and its halo-precursors) with other key aminopyridazines.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F .[7] This is inversely related to the carbon-halogen bond strength, making the oxidative addition step, which is often rate-limiting, more facile for heavier halogens.[7] Similarly, the position of the halogen on the electron-deficient pyridazine ring influences reactivity, with the C6 position (equivalent to C4) being highly activated and more susceptible to oxidative addition than the C5 position.[7]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for C-C bond formation. Let's compare the performance of different 6-substituted pyridazines.

SubstrateCoupling PartnerCatalyst/LigandBaseConditionsYield (%)Notes
3-Amino-6-chloropyridazineArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O, 100°C22-65%A versatile, but sometimes challenging substrate requiring robust catalytic systems.[8]
3-Amino-6-chloropyridazineArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O, 100°C70-95%Use of modern Buchwald ligands can significantly improve yields for chloro-pyridazines.
3-Amino-6-bromopyridazineArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O, 80°C80-98%Higher reactivity compared to the chloro-analog allows for milder conditions and higher yields.
Precursor to this compound¹Ethylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane, 90°C~85%Standard conditions for alkylboronic acids. The electron-rich nature of the substrate is not a major hindrance.

¹This refers to coupling with 3-amino-6-chloropyridazine to install the ethyl group.

Analysis of this compound in Further Synthesis:

Once the 6-ethyl group is installed, the pyridazine ring becomes more electron-rich compared to its 6-halo counterparts. This has important consequences for subsequent reactions:

  • Buchwald-Hartwig Amination: When performing reactions on other positions (e.g., after introducing a halogen at C4 or C5), the electron-donating nature of the ethyl group can slightly decrease the electrophilicity of the ring, potentially requiring more active catalysts or harsher conditions compared to a substrate bearing an electron-withdrawing group.

  • C-H Functionalization: The directing effect of the 3-amino group is paramount. However, the 6-ethyl group introduces significant steric bulk around the C5 position. Therefore, transition metal-catalyzed C-H functionalization would be strongly directed towards the C4 position.[9][10] This provides a regiochemical advantage compared to an unsubstituted 3-aminopyridazine where selectivity between C4 and C6 can be an issue.

Troubleshooting Common Side Reactions

In our experience, two side reactions frequently complicate the functionalization of 3-amino-6-halopyridazines:

  • Homocoupling of Boronic Acids: This is often promoted by oxygen in the reaction mixture.

    • Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon) before adding the palladium catalyst.[4]

  • Formation of Pyridazinone: The pyridazine ring is susceptible to hydrolysis, especially at high temperatures in the presence of a base and water, leading to the displacement of the halogen by a hydroxyl group.

    • Solution: Use anhydrous solvents and reagents. If aqueous bases are required, minimize the reaction time and temperature. Performing the reaction under strictly anhydrous conditions is the most reliable mitigation strategy.[4]

Visualizing Synthetic Strategy

Effective synthetic design requires a clear visualization of the pathways and mechanisms involved.

Workflow: From Dichloropyridazine to Diversified Analogs

This diagram illustrates a common synthetic workflow starting from 3,6-dichloropyridazine to generate a variety of functionalized 3-aminopyridazines.

G cluster_0 Core Synthesis cluster_1 C6 Functionalization cluster_2 Further Diversification A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH₃ / Heat (Selective SNAr) C 6-Aryl-3-aminopyridazine B->C ArB(OH)₂ Pd Catalyst (Suzuki) D This compound B->D EtB(OH)₂ Pd Catalyst (Suzuki) E 6-Amino-3-aminopyridazine B->E R₂NH Pd Catalyst (Buchwald-Hartwig) F Functionalized Drug Candidates D->F C-H Activation, etc.

Caption: Synthetic pathways to 6-substituted 3-aminopyridazines.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. This diagram shows the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 Cl-Pd(II)L₂-R¹ Pd0->Complex1 R¹-Cl (Substrate) Transmetal Transmetalation Complex2 R²-Pd(II)L₂-R¹ Complex1->Complex2 R²-B(OH)₂ Base Complex2->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product Substrate R¹-Cl Boronic R²-B(OH)₂ Base Base R1_note R¹ = 3-aminopyridazin-6-yl R2_note R² = Aryl, Alkyl, etc.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Strategic Recommendations

The selection of an aminopyridazine building block is a nuanced decision that balances reactivity, cost, and the desired properties of the final molecule.

  • For Broad Diversification: 3-Amino-6-chloropyridazine remains the workhorse precursor. It is cost-effective and, with modern catalytic systems, can be coupled efficiently with a wide range of partners. Its reactivity profile is well-understood, making it a reliable starting point for library synthesis.

  • For Targeted Synthesis with Specific Properties: this compound offers distinct advantages when the ethyl group is a desired feature in the final target. The presence of the ethyl group:

    • Increases Lipophilicity: This can be crucial for modulating pharmacokinetic properties like cell permeability and metabolic stability.

    • Provides Steric Influence: It effectively blocks the C5 position, leading to high regioselectivity in subsequent C-H functionalization reactions at C4.

    • Modulates Electronics: As an electron-donating group, it subtly alters the electronic character of the ring, which can be fine-tuned to optimize binding interactions with a biological target.

By understanding the interplay between the substitution pattern and chemical reactivity, researchers can make more informed decisions, moving beyond trial-and-error and towards rational, efficient, and successful synthetic design.

References

  • Fernandes, S., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

  • Munyololo, L. A., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]

  • Khatun, N., et al. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • Serrano-López, J., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Al-Tel, T. H. (2014). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • Mphahlele, M. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Dotsenko, V. V. (2020). Heterocyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (review). Chemistry of Heterocyclic Compounds.
  • Georgieva, M., & Zhelyazkov, D. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of IMAB. Available at: [Link]

  • Mitchell, D., & Lee, J. C. (1998). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Ethylpyridin-3-amine. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. Available at: [Link]

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A Comparative Guide to Purity Analysis of Synthesized 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the landscape of pharmaceutical development and medicinal chemistry, the purity of a synthetic intermediate is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 6-Ethylpyridazin-3-amine is a key building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, or complications in process scale-up. These impurities can originate from unreacted starting materials, side-products, reagents, or residual solvents.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are presented as a multi-faceted, self-validating system for unequivocally confirming the purity and identity of the target compound.

Comparative Analysis of Core Purity Determination Methods

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis (e.g., quantification, identification of unknowns). For a molecule like this compound, a combination of chromatographic and spectroscopic methods provides the most comprehensive purity profile.

MethodPrincipleTypical Purity Range (%)Limit of Detection (LOD)AdvantagesLimitations
HPLC (UV) Chromatographic separation based on differential partitioning between a stationary and mobile phase, detected by UV absorbance.[4]98.0 - 99.9%~0.01%High resolution, suitable for non-volatile and thermally labile compounds, widely available.[5]Requires impurities to have a UV chromophore for detection; peak co-elution can occur.
GC-MS Chromatographic separation based on volatility and polarity, followed by mass-to-charge ratio detection.[6]97.5 - 99.8%~0.001%High sensitivity, provides structural information about impurities via mass spectra.[5][6]Not suitable for non-volatile or thermally labile compounds; derivatization may be needed for polar amines.[7][8]
qNMR Quantitative analysis based on the direct relationship between the integrated NMR signal intensity and the number of atomic nuclei.>95% (with high accuracy)Analyte dependentPrimary analytical method, does not require a reference standard of the analyte, provides structural confirmation.[9]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[10]Confirms elemental composition within ~0.4% of theoretical values.[11]N/A for impurity profilingProvides fundamental confirmation of the bulk sample's elemental composition and is a good indicator of gross purity.[12]Does not identify or quantify individual impurities; assumes impurities have a different elemental composition.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry. For this compound, a reversed-phase method is ideal. The pyridazine ring contains a strong UV chromophore, making UV detection highly effective.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): this compound is a moderately polar molecule. A C18 column provides sufficient hydrophobic interaction to retain the analyte and separate it from more polar (earlier eluting) or less polar (later eluting) impurities.

  • Acidified Mobile Phase: The amine group on the pyridazine ring is basic. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase protonates the amine, ensuring a consistent ionization state.[4] This prevents peak tailing and leads to sharp, symmetrical peaks, which is critical for accurate integration and quantification.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) concentration is employed to ensure that impurities with a wide range of polarities are eluted from the column in a reasonable time, improving resolution and sensitivity for late-eluting compounds.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.[5]

Workflow for HPLC Purity Analysis

Caption: HPLC-UV workflow for purity determination.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally sensitive technique for identifying and quantifying volatile and semi-volatile impurities.[13] It provides orthogonal data to HPLC, offering a more complete picture of the sample's purity.

Causality Behind Experimental Choices:

  • Injector Temperature: The injector must be hot enough to ensure the complete and rapid vaporization of this compound without causing thermal degradation. A temperature of 250 °C is typically a good starting point.

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally effective for separating a range of small organic molecules based on their boiling points and subtle polarity differences.

  • Mass Spectrometry Detection: MS detection is superior to Flame Ionization Detection (FID) in this context because it provides mass spectra for each eluting peak. This allows for the tentative identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST), which is invaluable for process optimization.[5]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: Standard GC-MS system.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C (Split mode, 50:1 ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Purity is estimated by comparing the peak area of the main component to the total ion chromatogram (TIC) peak areas. Impurities are identified via library search of their mass spectra.

Workflow for GC-MS Purity Analysis

Caption: GC-MS workflow for purity and impurity identification.

Orthogonal Methods for Structural and Absolute Purity Confirmation

While chromatographic techniques are excellent for detecting and quantifying impurities, they rely on the assumption that all components are detected and that the response factor is similar for the main component and impurities (for area % calculations). Orthogonal methods like NMR and Elemental Analysis provide a crucial cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation.[14][15] For purity analysis, both ¹H and ¹³C NMR spectra should be acquired. The spectrum of a pure sample should show signals corresponding only to this compound, with correct chemical shifts, multiplicities, and integrations. The absence of unexpected signals is a strong indicator of purity.

Quantitative NMR (qNMR): For absolute purity determination, qNMR can be employed. This involves adding a known amount of a stable, non-reactive internal standard (with signals that do not overlap with the analyte) to a precisely weighed sample. By comparing the integral of a specific proton signal from the analyte to a signal from the standard, the absolute purity (w/w %) can be calculated with high accuracy.

Elemental Analysis

This technique determines the percentage of Carbon, Hydrogen, and Nitrogen (CHN analysis) in the sample. The experimental values are compared to the theoretical percentages calculated from the molecular formula of this compound (C₇H₁₀N₂). For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[11] This method is excellent for detecting significant amounts of inorganic impurities or residual solvents that might not be detected by other methods.

  • Theoretical Composition for C₇H₁₀N₂: C, 68.82%; H, 8.25%; N, 22.93%.

Hypothetical Data Summary for a Synthesized Batch

Analysis MethodResultImpurities Detected / Observations
HPLC-UV (Area %) 99.6%Impurity A (0.25% at RRT 0.85), Impurity B (0.15% at RRT 1.10)
GC-MS (TIC Area %) 99.4%Impurity A (0.22%, identified as potential starting material), Residual Dichloromethane (0.38%)
¹H NMR Consistent with structureNo observable impurity signals above ~0.5%
Elemental Analysis C: 68.65%, H: 8.19%, N: 22.85%All values within the acceptable ±0.4% range.

References

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available from: [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • National Institutes of Health. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available from: [Link]

  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Available from: [Link]

  • Royal Society of Chemistry. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Available from: [Link]

  • KIET. Elemental Analysis Of Organic Compounds With The Use Of. Available from: [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

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  • Google Patents. Removal of impurities from amines.
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  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 6-Ethylpyridazin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Ethylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a hazardous substance, is the cornerstone of our disposal strategy. This principle is rooted in the "cradle-to-grave" responsibility that hazardous waste generators have for their chemical waste, from its creation to its ultimate disposal.

Immediate Safety and Handling Precautions: The Foundation of Safe Disposal

Before initiating any disposal procedures, it is imperative to establish a secure working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Drawing guidance from the hazard profiles of analogous compounds like 6-Chloropyridazin-3-amine and N-ethyl-6-methylpyridazin-3-amine, the following PPE is mandatory[1][2]:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile, to prevent skin contact.

  • Body Protection: A laboratory coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.

Waste Characterization and Segregation: A Critical First Step

Proper waste management begins with accurate identification and segregation. Due to its chemical structure as a nitrogen-containing heterocycle and the known hazards of similar compounds, this compound waste should be classified as hazardous.

Key Segregation Practices:

  • Do Not Mix: Never combine this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weighing paper, paper towels) from liquid waste (e.g., unused solutions, reaction residues).

**Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and logical workflow for the safe disposal of this compound.

Step 1: Waste Collection and Containerization

The integrity of your waste container is critical for safe temporary storage and transport.

  • Container Selection: Use only approved hazardous waste containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Condition: Before use, inspect the container to ensure it is free from cracks or leaks and has a secure, tight-fitting lid.[3] Never use laboratory glassware for waste accumulation.[3]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for potential vapor expansion.

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "this compound"

    • The concentration and composition of the waste.

    • The date of accumulation.

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 3: Temporary On-Site Accumulation

Follow your institution's and local regulations for the temporary storage of hazardous waste.

  • Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure that the storage area does not contain incompatible chemicals.[5] this compound should be stored away from strong oxidizing agents and strong acids.[1]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be conducted by a licensed and reputable waste management company.

  • Contact EHS: Coordinate with your institution's EHS department to schedule a pickup of the hazardous waste.

  • Manifesting: Ensure that all required paperwork, such as the hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.[6]

Chemical Neutralization: A Note of Caution

While neutralization is a common practice for some chemical waste streams, it is not recommended for this compound without a thorough, substance-specific risk assessment. The reaction of amines with neutralizing agents can be exothermic and may produce hazardous byproducts.[7] Any on-site treatment of hazardous waste must comply with EPA regulations.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Only trained personnel with the correct PPE should perform the cleanup. Collect all contaminated materials in a sealed, labeled hazardous waste container.

Summary of Key Information

Property/Action Guideline Rationale
Primary Hazard Class Assumed Hazardous WasteBased on analogous compounds and precautionary principle.
Personal Protective Equipment (PPE) Safety goggles, face shield, nitrile gloves, lab coatTo prevent eye and skin contact, and inhalation.[1][2]
Handling Area Certified Chemical Fume HoodTo minimize inhalation exposure.
Waste Segregation Separate from other waste streams; solids from liquidsTo prevent dangerous chemical reactions.
Waste Container Labeled, sealed, compatible (HDPE or glass)To ensure safe containment and regulatory compliance.[3]
Temporary Storage Designated satellite accumulation area with secondary containmentTo comply with regulations and prevent spills.[4]
Disposal Method Licensed hazardous waste vendorTo ensure environmentally sound and legal disposal.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_management Waste Management A Identify this compound Waste B Don Appropriate PPE A->B C Segregate Solid & Liquid Waste B->C D Select & Inspect Waste Container C->D E Add Waste to Container (Leave Headspace) D->E F Securely Seal Container E->F G Apply Hazardous Waste Label F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I J Complete Hazardous Waste Manifest I->J K Disposed J->K Final Disposal by Licensed Vendor

Caption: Decision workflow for the proper disposal of this compound.

References

  • PubChem. N-ethyl-6-methylpyridazin-3-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Google Patents. A neutralizing amine formulation and process of preparation thereof.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety. Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • OSHA.com. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Applications of Neutralization Titrations. Retrieved from [Link]

  • Wikipedia. Melamine. Retrieved from [Link]

  • CHIMIART. Neutralizing Amine. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: This guide is designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-Ethylpyridazin-3-amine. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to ensure your safety. The protocols herein are based on the known hazards of structurally similar aminopyridazine and pyridine derivatives.[1][2][3][4] However, the toxicological properties of this compound itself may not be fully investigated.[5] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information before commencing any work.[6]

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its potential hazards is the foundation of a safe experimental plan.[7][8] For this compound, we can infer a hazard profile from analogous compounds like 6-chloropyridazin-3-amine and 3-aminopyridine. These compounds are known to pose significant health risks.[2][9] The primary dangers stem from their potential toxicity and irritant properties.[9][10]

Assume any new or unknown substance is hazardous.[7] The core principle is to minimize all chemical exposures.[8] The following table summarizes the anticipated hazards based on data from related chemical structures.

Hazard Category Anticipated Risk with this compound Rationale / Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or Toxic. May cause significant adverse health effects if swallowed, in contact with skin, or if inhaled.[2][9]3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or inhaled (Category 3).[9] 6-Chloropyridazin-3-amine is classified as harmful if swallowed (Category 4).[2]
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to redness, inflammation, and discomfort.[1][2]Both 3-Aminopyridine and 6-Chloropyridazin-3-amine are classified as causing skin irritation (Category 2).[2][9]
Serious Eye Damage/Irritation Causes serious eye irritation. Contact with eyes can result in significant irritation and potential damage.[1][2]Both 3-Aminopyridine and 6-Chloropyridazin-3-amine are classified as causing serious eye irritation (Category 2).[2][9]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors may irritate the respiratory tract.[2][9]Both compounds are classified as potentially causing respiratory irritation.[2][9]

This hazard profile dictates a stringent, multi-layered approach to Personal Protective Equipment (PPE) to create a barrier between you and the chemical.

Essential PPE for Routine Laboratory Operations

For standard laboratory procedures involving small quantities of this compound (e.g., weighing, preparing solutions, and use in reactions) in a well-ventilated area, the following PPE is mandatory.[11]

Eye and Face Protection
  • Requirement: Chemical safety goggles are the absolute minimum. They must be worn at all times in the laboratory where chemicals are handled.[6]

  • Causality: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection against splashes. Given that aminopyridazines are known eye irritants, a direct splash could cause serious injury.[2][9] For procedures with a higher risk of splashing, such as transferring larger volumes or working with the material under pressure, a face shield should be worn in addition to safety goggles.[1][12][13]

Hand Protection
  • Requirement: Chemically resistant gloves.

  • Causality: Aminopyridazines are toxic upon skin contact.[9] Gloves are your primary defense. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. After handling the compound, remove gloves using a technique that avoids touching the outer surface with your bare hands and wash your hands thoroughly.[4]

Body Protection
  • Requirement: A properly fastened lab coat.

  • Causality: A lab coat protects your skin and personal clothing from minor spills and contamination.[1] It should be flame-resistant if flammable solvents are also in use. Avoid loose clothing and secure long hair to prevent accidental contact with chemicals or equipment.[14] For handling larger quantities, a chemical-resistant apron provides an additional layer of protection.

Enhanced PPE for High-Risk Scenarios

Certain operations increase the risk of exposure and require an escalation in your PPE protocol.

Respiratory Protection
  • When is it necessary?

    • When handling the solid powder outside of a certified chemical fume hood, where dust can be generated.

    • When there is a risk of aerosolization (e.g., during sonication, vortexing, or heating).

    • During a large-scale spill cleanup.

  • Requirement: A NIOSH-approved respirator.[12] The specific type (e.g., an N95 for particulates or a cartridge respirator for vapors) will depend on the nature of the exposure and should be determined by your institution's environmental health and safety (EHS) department.

  • Causality: Inhalation is a direct route for toxic substances to enter the bloodstream.[9] Since aminopyridazines may cause respiratory irritation and are acutely toxic if inhaled, preventing airborne exposure is critical.[2][9] Local exhaust ventilation, such as a chemical fume hood, is the preferred engineering control to prevent inhalation exposure.[8]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

The principle is to progress from the body outwards, finishing with your hands.

G A 1. Lab Coat Ensure it is fully buttoned. B 2. Respirator (if required) Perform a seal check. A->B If handling powder or risk of aerosols C 3. Eye & Face Protection Position goggles and face shield. A->C If respirator not needed B->C D 4. Gloves Pull cuffs over the sleeves of the lab coat. C->D G A 1. Gloves Remove using glove-to-glove technique. B 2. Face Shield & Goggles Handle by the strap or sides. A->B C 3. Lab Coat Roll inside-out as you remove it. B->C D 4. Respirator (if worn) Remove without touching the front. C->D If worn E 5. Wash Hands Thoroughly Use soap and water. C->E If respirator not worn D->E

Caption: Workflow for doffing PPE to minimize cross-contamination.

Spill Response and Disposal Plan

Spill Management

In the event of a spill, evacuate personnel from the immediate area and assess the situation. [2]For a small spill, trained personnel wearing enhanced PPE (double gloves, respirator, chemical splash goggles, and a protective apron or suit) can proceed with cleanup. [1][6]

  • Contain the spill: Use absorbent pads or other appropriate materials to prevent it from spreading. [6]2. Clean Up: Carefully collect the material and place it in a sealed, labeled container for hazardous waste. [2]3. Decontaminate: Clean the spill area according to your lab's established procedures.

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with this compound, including used gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste. [15][16]

  • PPE Disposal: Place all disposable PPE into a designated, clearly labeled hazardous waste container immediately after doffing. [16]* Chemical Disposal: Unused or waste this compound must be collected in a sealed, properly labeled container. [16]Disposal must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all local, regional, and national regulations. [2][17]Never dispose of this chemical down the drain. [5][12] By adhering to these stringent PPE and handling protocols, you establish a self-validating system of safety that protects you and your colleagues. Your expertise is not just in the science you conduct, but in the safety with which you conduct it.

References

  • Jubilant Ingrevia Limited. (2024, March 12).
  • ChemicalBook. (2025, July 26).
  • Fisher Scientific. (2025, December 24).
  • CDH Fine Chemical. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Fisher Scientific. (2025, December 20).
  • Thermo Fisher Scientific. (2025, September 22).
  • Australian Government Department of Health. (2015, September 1).
  • Dalton, D. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. (2025, November 29).
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal.
  • Duke University Chemistry Department. (n.d.). Safety Manual.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • The Codelucky. (2023, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners [Video]. YouTube.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • University of Wisconsin-La Crosse. (n.d.).
  • Thany, S., & Goudedranche, S. (2022).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Ghorab, M. M., et al. (2015).
  • Arcopol. (2010, March 9). Finalised methylamine 9-3-11.

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